Technical Documentation Center

Imidazo[1,2-a]pyridine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Imidazo[1,2-a]pyridine-3-carboxamide
  • CAS: 6188-45-0

Core Science & Biosynthesis

Foundational

The Imidazo[1,2-a]pyridine-3-carboxamide Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Foreword: The Rise of a Versatile Heterocycle In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The imidazo[1,2-a]pyridine scaffold is a quintessential example of such a core. This fused bicyclic heterocycle is not merely a synthetic curiosity; it is the foundation of several marketed drugs, including zolpidem and alpidem.[1] Our focus in this guide is a specific, highly potent derivative: the Imidazo[1,2-a]pyridine-3-carboxamide . This core has garnered significant attention, particularly for its remarkable efficacy against one of humanity's most persistent infectious foes, Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[2][3] This document serves as a technical deep-dive into the synthesis, properties, and profound therapeutic potential of this scaffold, designed for the discerning scientist in drug development.

Core Architecture: Physicochemical and Structural Properties

The Imidazo[1,2-a]pyridine-3-carboxamide is a bicyclic aromatic system where an imidazole ring is fused to a pyridine ring. The carboxamide group at the 3-position is a critical feature, acting as a key interaction point with biological targets and a versatile handle for synthetic modification.

PropertyValueSource
Molecular Formula C₈H₇N₃O[4]
Molecular Weight 161.16 g/mol [4]
IUPAC Name imidazo[1,2-a]pyridine-3-carboxamide[5]
SMILES C1=CC2=NC=C(N2C=C1)C(=O)N[5]
pKa ~13.0 (Predicted)[6]

The planar, aromatic nature of the core provides a rigid scaffold, while the nitrogen atoms and the carboxamide group offer hydrogen bond donor and acceptor capabilities, crucial for molecular recognition by protein targets. The electron distribution within the ring system also influences its reactivity and metabolic stability.

Synthetic Blueprint: Constructing the Core

The synthesis of the imidazo[1,2-a]pyridine ring system is well-established, with the most common and robust method being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] This approach offers a direct and efficient route to the core scaffold, which can then be further functionalized.

Workflow for General Synthesis

The following diagram outlines the principal synthetic pathway, which is valued for its reliability and adaptability to a wide range of substituents.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 2-Aminopyridine Derivative C Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate A->C Reflux in DME B Ethyl 2-chloroacetoacetate B->C D Imidazo[1,2-a]pyridine-3-carboxylic acid C->D 1. LiOH, EtOH 2. Acidic Workup (HCl) F Final Imidazo[1,2-a]pyridine-3-carboxamide D->F EDC, DMAP, ACN E Primary or Secondary Amine (R-NH₂ or R₂NH) E->F

Caption: General synthetic workflow for Imidazo[1,2-a]pyridine-3-carboxamides.

Protocol: A Validated Synthetic Method

This protocol is a generalized procedure adapted from established literature, providing a reliable pathway to the core intermediate.[8][9]

Objective: To synthesize the Imidazo[1,2-a]pyridine-3-carboxylic acid intermediate.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • 1,2-Dimethoxyethane (DME)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

  • Cyclization:

    • To a solution of the appropriate 2-aminopyridine in DME, add ethyl 2-chloroacetoacetate.

    • Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Note: Refluxing in a polar aprotic solvent like DME provides the necessary thermal energy for the nucleophilic attack of the pyridine nitrogen onto the α-haloketone, followed by intramolecular cyclization and dehydration to form the stable aromatic core.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude ethyl imidazo[1,2-a]pyridine-3-carboxylate.

  • Saponification:

    • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 12-24 hours.

    • Causality Note: Saponification hydrolyzes the ethyl ester to the corresponding carboxylate salt. LiOH is a strong base suitable for this transformation at ambient temperature.

    • Monitor the reaction by TLC. Once the ester is consumed, acidify the mixture with concentrated HCl to a pH of ~2-3.

    • The resulting precipitate, the imidazo[1,2-a]pyridine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

  • Amide Coupling (General):

    • The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine) to yield the final carboxamide derivatives.[8][9]

Therapeutic Landscape: Biological Activities and Mechanisms

The Imidazo[1,2-a]pyridine-3-carboxamide scaffold exhibits a remarkable breadth of biological activity, with its antitubercular properties being the most extensively studied and promising.

A. Potent Antitubercular Activity

Derivatives of this core have emerged as one of the most exciting new classes of anti-TB agents. They display potent activity against replicating, non-replicating, and, most importantly, drug-resistant strains of Mtb.[8][10][11] One clinical candidate, Telacebec (Q203), highlights the therapeutic potential of this scaffold.[2]

Table of Antitubercular Activity for Representative Compounds:

Compound IDSubstitution PatternMIC vs. Mtb H37Rv (μM)MIC vs. MDR/XDR Strains (μM)Reference
Compound 15 N-cyclooctyl, 6-chloro-2-methyl0.10 - 0.190.05 - 1.5[12][13]
Compound 16 N-(adamantan-1-yl), 6-chloro-2-methyl0.10 - 0.190.05 - 1.5[12][13]
Compound 18 2,7-dimethyl, biaryl ether side chain≤0.006Potency surpassed clinical candidates[9]
Telacebec (Q203) Adamantyl side chainPotent activityActive against MDR and XDR strains[2]
Mechanism of Action: Targeting Mtb's Energy Production

The primary mechanism of antitubercular action for this class is the inhibition of the cytochrome bc1 complex (Complex III) of the electron transport chain.[2][14] Specifically, these compounds target the QcrB subunit of the complex.

Causality Explanation: The electron transport chain is fundamental for generating ATP, the energy currency of the cell. By binding to QcrB, imidazo[1,2-a]pyridine-3-carboxamides disrupt the transfer of electrons, which in turn collapses the proton motive force across the mycobacterial inner membrane. This effectively starves the bacterium of energy, leading to cell death. This mechanism is potent against both actively replicating and dormant, non-replicating Mtb, which is a critical feature for shortening TB therapy duration.

G cluster_0 Mtb Electron Transport Chain cluster_1 Mechanism of Inhibition Complex_II Complex II (Succinate Dehydrogenase) UQ Ubiquinone Pool Complex_II->UQ e⁻ Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ QcrB QcrB Subunit Complex_IV Complex IV (Cytochrome c oxidase) CytC->Complex_IV e⁻ IPA Imidazo[1,2-a]pyridine- 3-carboxamide IPA->QcrB Binds to Block Disruption of Electron Flow QcrB->Block ATP_Depletion ATP Depletion & Cell Death Block->ATP_Depletion

Caption: Inhibition of Mtb's Cytochrome bc1 complex by Imidazo[1,2-a]pyridines.

B. Anticancer and Other Activities

Beyond their anti-infective properties, these compounds have demonstrated potential in oncology.

  • Anticancer Effects: Certain derivatives induce cell cycle arrest and apoptosis in cancer cell lines.[15] For example, against the HCC1937 breast cancer cell line, a novel derivative (IP-5) was shown to increase levels of p53 and p21, which are key regulators of cell cycle arrest.[15] It also induced the extrinsic apoptosis pathway, evidenced by the activation of caspases 7 and 8.[15]

  • Kinase Inhibition: The scaffold has been successfully modified to act as potent and selective inhibitors of kinases, such as PI3K p110α, which is a key target in cancer therapy.[16][17]

Structure-Activity Relationship (SAR) and Optimization

Systematic modification of the imidazo[1,2-a]pyridine-3-carboxamide core has yielded crucial insights into the structural requirements for potent activity.

Sources

Exploratory

Imidazo[1,2-a]pyridine-3-carboxamide biological activity screening

An In-Depth Technical Guide to the Biological Activity Screening of Imidazo[1,2-a]pyridine-3-carboxamides Authored by: Gemini, Senior Application Scientist Abstract The imidazo[1,2-a]pyridine scaffold is a "privileged" h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Imidazo[1,2-a]pyridine-3-carboxamides

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2][3] The addition of a 3-carboxamide moiety, in particular, has unlocked a wealth of diverse and potent biological activities, positioning these derivatives as prime candidates for drug discovery programs. This guide provides an in-depth exploration of the key biological activities associated with imidazo[1,2-a]pyridine-3-carboxamides, with a focus on antitubercular, anticancer, and anti-inflammatory applications. Designed for researchers and drug development professionals, this document moves beyond simple protocol recitation to explain the scientific rationale behind experimental design, ensuring a robust and validated screening cascade. We will detail field-proven protocols, discuss mechanisms of action, and present data-driven insights to empower the effective evaluation of this promising compound class.

The Imidazo[1,2-a]pyridine-3-carboxamide (IPA) Scaffold: A Versatile Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention due to its synthetic accessibility and wide range of pharmacological properties.[4][5][6] Marketed drugs such as zolpidem and alpidem feature this core.[1][2] The strategic introduction of a carboxamide linker at the 3-position creates the Imidazo[1,2-a]pyridine-3-carboxamide (IPA) class. This modification is crucial as the carboxamide group can participate in key hydrogen bonding interactions with biological targets, and the terminal amine provides a versatile point for synthetic elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties.

This synthetic tractability enables the creation of large, diverse chemical libraries. The initial step in evaluating such a library is a high-throughput primary screen designed to identify "hits" with a desired biological activity.

Diagram 1: General High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Confirmation cluster_2 Phase 3: Lead Generation Compound_Library Compound Library (IPAs) Primary_Screen Primary Screen (e.g., Cell Viability Assay) Compound_Library->Primary_Screen Single Concentration Active_Hits Active 'Hits' (Pre-defined threshold) Primary_Screen->Active_Hits Data Analysis Dose_Response Dose-Response Assay (e.g., IC50/EC50) Active_Hits->Dose_Response Re-testing Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Potency & Efficacy Secondary_Assays Secondary/Orthogonal Assays (e.g., Mechanism of Action) Confirmed_Hits->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates Selectivity, Specificity

Caption: A generalized workflow for identifying lead candidates from a chemical library.

Potent Antitubercular Activity: A New Paradigm

Perhaps the most significant and well-documented activity of the IPA scaffold is its potent effect against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[3] Notably, these compounds have shown excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb, suggesting they operate via a novel mechanism of action.[7][8][9][10]

Mechanism of Action: Targeting Cellular Respiration

The primary molecular target for many antitubercular IPAs is the QcrB subunit of the cytochrome bcc complex (Complex III) in the electron transport chain.[2][11] By binding to QcrB, these compounds disrupt the oxidative phosphorylation pathway, which is essential for generating ATP.[2] This blockade of cellular energy production is lethal to the bacterium. The clinical candidate Telacebec (Q203) belongs to this class of compounds, highlighting the therapeutic potential of targeting QcrB.[2][11]

Primary Screening Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is the gold-standard assay for initial screening of compounds against Mtb. It is reliable, cost-effective, and has a simple colorimetric readout. The assay relies on the ability of metabolically active Mtb cells to reduce the non-fluorescent blue dye, resazurin (Alamar Blue), to the fluorescent pink product, resorufin. Inhibition of growth is therefore measured by a lack of color change.

Protocol: MABA for M. tuberculosis H37Rv

  • Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth. This creates the inoculum.

    • Prepare a stock solution of the test IPA compound in DMSO (e.g., 10 mg/mL). Create serial two-fold dilutions in 7H9 broth in a 96-well plate, typically from 100 µg/mL to <0.1 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Assay Execution:

    • Add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the Mtb inoculum to each well.

    • Include control wells:

      • Positive Control: Mtb inoculum + broth (no compound).

      • Negative Control: Broth only (no Mtb, no compound).

      • Drug Control: Mtb inoculum + a known anti-TB drug (e.g., Isoniazid).

    • Seal the plate with a breathable seal or in a secondary container and incubate at 37°C for 5-7 days.

  • Readout:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate for 24 hours.

    • Visually inspect the plate. A blue color indicates inhibition, while a pink color indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.[12]

Data Presentation: Antitubercular Activity of Representative IPAs

The following table summarizes the MIC values for several series of IPAs against both drug-sensitive and MDR Mtb strains, demonstrating their potent and broad-spectrum activity.

Compound Series/ReferenceRepresentative CompoundMIC vs. H37Rv (µM)MIC vs. MDR Strains (µM)Key Structural Features
2,7-dimethyl-IPAs[7]Compound 1≤1 µM≤1 µMDimethyl substitution on the imidazopyridine core.
N-(2-phenoxyethyl)-IPAs[12][13]Compound 10j0.025-0.054 µg/mL0.025-0.051 µg/mLA flexible phenoxyethyl linker off the carboxamide.
Reduced Lipophilic IPAs[14]Compound B1< 0.035 µM< 0.035 µMIncorporation of piperazine moieties to improve PK properties.
Hybridized IPAs[15]IPA-60.05 µg/mLNot ReportedMolecular hybridization strategy.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A growing body of evidence highlights the potential of IPAs as anticancer agents.[4][16] Studies have shown these compounds can induce cytotoxicity and cell cycle arrest in various cancer cell lines, including breast cancer.[17][18]

Mechanism of Action: p53-Dependent Apoptosis and PI3K/Akt Pathway Inhibition

The anticancer effects of some IPAs have been linked to the induction of apoptosis (programmed cell death). One study on HCC1937 breast cancer cells showed that a lead IPA compound (IP-5) caused cell cycle arrest by increasing the levels of the tumor suppressor proteins p53 and p21.[17][18] This subsequently triggered the extrinsic apoptosis pathway, evidenced by the activation of caspases 7 and 8 and cleavage of PARP.[18] Furthermore, the study demonstrated that IP-5 treatment led to a decrease in the phosphorylation of Akt, a key pro-survival kinase, suggesting inhibition of the critical PI3K/Akt signaling pathway.[17][18]

Diagram 2: Proposed Anticancer Signaling Pathway of IPAs

Anticancer_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_apoptosis p53-Mediated Apoptosis PI3K PI3K pAKT p-Akt (Active) PI3K->pAKT Phosphorylates AKT Akt Proliferation Cell Proliferation & Survival pAKT->Proliferation IPA Imidazo[1,2-a]pyridine -3-carboxamide IPA->pAKT Inhibits p53 p53 p21 p21 p53->p21 Activates Casp8 Caspase 8 p53->Casp8 Activates Apoptosis Apoptosis p21->Apoptosis Induces Cell Cycle Arrest Casp7 Caspase 7 Casp8->Casp7 Casp7->Apoptosis Executes IPA_Apop Imidazo[1,2-a]pyridine -3-carboxamide IPA_Apop->p53 Upregulates

Caption: Proposed dual mechanism of IPAs, inhibiting survival signaling and promoting apoptosis.

Cytotoxicity Screening Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.

Protocol: MTT Assay for Cancer Cell Lines (e.g., HCC1937)

  • Cell Seeding:

    • Culture HCC1937 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test IPA compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound or controls.

    • Include controls:

      • Vehicle Control: Cells treated with media containing the same concentration of DMSO used for the compounds.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Readout:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Activity of Representative IPAs
CompoundCell LineAssayResult (IC₅₀)Reference
IP-5HCC1937 (Breast)MTT45 µM[17][18]
IP-6HCC1937 (Breast)MTT47.7 µM[17][18]
3-methoxyphenyl triazole derivativeMCF-7 (Breast)MTT2.55 µM[19]
3-methoxyphenyl triazole derivativeHeLa (Cervical)MTT3.89 µM[19]

Anti-inflammatory Activity: COX-2 Inhibition

Several studies have pointed to the anti-inflammatory potential of the broader imidazo[1,2-a]pyridine class, with some derivatives showing the ability to inhibit cyclooxygenase (COX) enzymes.[20] Carboxylic acid derivatives of this scaffold have demonstrated inflammation reduction in vivo.[20] Specifically, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to preferentially inhibit COX-2, which is a highly desirable characteristic for an anti-inflammatory agent as it reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[20] While less explored for the 3-carboxamide series, this remains a promising avenue for investigation.

Screening Protocol: In Vitro COX-2 Inhibition Assay

A common method to screen for COX inhibition is a cell-free enzymatic assay that measures the conversion of arachidonic acid to prostaglandin E₂ (PGE₂).

Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation:

    • Use a commercial kit containing human recombinant COX-2 enzyme, a fluorescent probe (e.g., ADHP), and arachidonic acid (substrate).

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Dilute test IPA compounds and a known COX-2 inhibitor (e.g., Celecoxib) to desired concentrations.

  • Assay Execution (96-well format):

    • To each well, add the reaction buffer, heme, and the COX-2 enzyme.

    • Add the test compound or control.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a solution of arachidonic acid and the fluorescent probe.

  • Readout and Analysis:

    • Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes using a microplate reader.

    • The rate of increase in fluorescence is proportional to the COX-2 activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine-3-carboxamide scaffold is a remarkably versatile and potent platform for the development of new therapeutic agents. The extensive research into its antitubercular properties has paved the way for clinical candidates and established a clear mechanism of action. Emerging data on its anticancer and potential anti-inflammatory activities further broaden its therapeutic horizon. The screening methodologies outlined in this guide provide a robust framework for identifying and validating active compounds. Future research should focus on exploring structure-activity relationships (SAR) to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to ensure the development of safe and effective drug candidates. The continued investigation of this privileged scaffold is certain to yield novel molecules to combat some of the world's most pressing diseases.

References

  • Lu, Y., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 136, 264-273. Available at: [Link]

  • Wang, A., et al. (2017). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 127, 1032-1041. Available at: [Link]

  • O'Malley, T., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. Available at: [Link]

  • O'Malley, T., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. Available at: [Link]

  • Chen, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. Available at: [Link]

  • Patel, H., et al. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug resistant antituberculosis activity. PubMed. Available at: [Link]

  • Al-Omaari, E. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]

  • Al-Omaari, E. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • da Silva, G. V. J., et al. (2020). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Alvala, M., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. ResearchGate. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]

  • Bamba, F., et al. (2016). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available at: [Link]

  • Wu, F., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. PMC. Available at: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. Available at: [Link]

  • Jose, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Future Medicinal Chemistry. Available at: [Link]

  • Wu, F., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. PubMed. Available at: [Link]

  • Wu, F., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Anti-tuberculosis Agents. ResearchGate. Available at: [Link]

Sources

Foundational

The Imidazo[1,2-a]pyridine-3-carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system represents a significant "drug prejudice" scaffold in medicinal chemistry, forming the core of several marketed drugs and a multitude of biologically active compounds.[1][2][3][4] I...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine ring system represents a significant "drug prejudice" scaffold in medicinal chemistry, forming the core of several marketed drugs and a multitude of biologically active compounds.[1][2][3][4] Its unique structural and electronic properties have made it a fertile ground for the discovery of novel therapeutic agents across a wide range of diseases. Among its various derivatives, the imidazo[1,2-a]pyridine-3-carboxamide moiety has emerged as a particularly promising pharmacophore, demonstrating potent activity against challenging pathogens and other disease targets. This technical guide provides an in-depth exploration of the imidazo[1,2-a]pyridine-3-carboxamide scaffold, focusing on its synthesis, mechanism of action, structure-activity relationships, and its role in the development of new therapeutics, with a particular emphasis on its groundbreaking application in the fight against tuberculosis.

Synthetic Strategies for Imidazo[1,2-a]pyridine-3-carboxamides

The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5][6] For the synthesis of the 3-carboxamide derivatives, a typical route involves the reaction of a substituted 2-aminopyridine with an ethyl 2-chloroacetoacetate derivative to form the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate. This ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with a desired amine to yield the final carboxamide.[7]

A general synthetic scheme is outlined below:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Reflux alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Imidazo[1,2-a]pyridine Ester Imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine->Ester Acid Imidazo[1,2-a]pyridine-3-carboxylic acid Ester->Acid LiOH, EtOH Carboxamide Imidazo[1,2-a]pyridine-3-carboxamide Acid->Carboxamide EDC, DMAP Amine Amine Amine->Carboxamide

Caption: General Synthetic Pathway to Imidazo[1,2-a]pyridine-3-carboxamides.

Experimental Protocol: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides[7][8]

Step 1: Synthesis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate To a solution of 2-amino-4-picoline in DME, ethyl 2-chloroacetoacetate is added. The reaction mixture is refluxed for 48 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired ester.

Step 2: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid The ethyl ester from the previous step is dissolved in a mixture of ethanol and water. Lithium hydroxide is added, and the mixture is stirred at room temperature for 5-6 hours. The reaction is then acidified with HCl, and the resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.

Step 3: Synthesis of N-substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides The carboxylic acid is dissolved in acetonitrile, followed by the addition of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and the desired amine. The reaction mixture is stirred at room temperature for 16 hours. The solvent is evaporated, and the crude product is purified by column chromatography to give the final N-substituted carboxamide.

A Potent Class of Antitubercular Agents

A significant breakthrough in the application of the imidazo[1,2-a]pyridine-3-carboxamide scaffold has been the discovery of its potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[8][9] This is particularly noteworthy given the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which pose a major global health threat.[1][8]

Mechanism of Action: Targeting the Electron Transport Chain

Several studies have elucidated that imidazo[1,2-a]pyridine-3-carboxamides exert their antitubercular effect by targeting the cytochrome bcc complex (also known as complex III) of the Mtb electron transport chain. Specifically, these compounds are inhibitors of QcrB, a subunit of the cytochrome bcc complex.[1][10] Inhibition of QcrB disrupts the electron flow, leading to a depletion of ATP synthesis and ultimately causing bacterial cell death.[11]

cluster_Mtb Mycobacterium tuberculosis Cell cluster_Inhibition ETC Electron Transport Chain (ETC) QcrB QcrB Subunit (Cytochrome bcc complex) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP ATP Synthesis Imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine-3-carboxamide->QcrB Inhibition

Caption: Mechanism of Action of Imidazo[1,2-a]pyridine-3-carboxamides against Mtb.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the antitubercular activity of the imidazo[1,2-a]pyridine-3-carboxamide scaffold. These studies have provided valuable insights into the structural requirements for potent inhibition of Mtb.

PositionSubstitutionEffect on Antitubercular Activity
2 Small alkyl groups (e.g., methyl, ethyl)Generally favorable for activity.[1]
3 Carboxamide moietyEssential for activity. The nature of the amine substituent is critical.[1]
N-benzyl or N-phenylethyl groupsOften lead to potent compounds.[1][10]
6 Electron-donating or small hydrophobic groupsCan enhance activity.[12]
7 Methyl groupOften present in highly active compounds.[8][9]

Therapeutic Applications and Clinical Candidates

The primary therapeutic application of the imidazo[1,2-a]pyridine-3-carboxamide scaffold is in the treatment of tuberculosis. The remarkable potency of these compounds against drug-sensitive and drug-resistant Mtb strains has led to the identification of clinical candidates.

One of the most prominent examples is Telacebec (Q203) , which has advanced to clinical trials for the treatment of tuberculosis.[1] Telacebec demonstrates potent activity against MDR- and XDR-TB strains by targeting the QcrB subunit of the cytochrome bcc complex.[1][10]

Other Biological Activities

While the antitubercular activity is the most extensively studied, the imidazo[1,2-a]pyridine scaffold, including the 3-carboxamide derivatives, has been reported to possess a wide range of other biological activities, including:

  • Anticancer [2][13]

  • Anti-inflammatory [3][13]

  • Antiviral [2][13]

  • Antimicrobial [2][13]

  • Autotaxin inhibition [14]

  • Ligands for detecting β-amyloid plaques [15]

Challenges and Future Directions

Despite the significant promise of the imidazo[1,2-a]pyridine-3-carboxamide scaffold, challenges remain in its development as therapeutic agents. These include optimizing pharmacokinetic properties, minimizing potential off-target effects, and overcoming any emerging resistance mechanisms.

Future research will likely focus on:

  • Further SAR exploration: To identify novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Combination therapies: Evaluating the efficacy of these compounds in combination with existing anti-TB drugs to shorten treatment duration and combat resistance.

  • Exploration of other therapeutic areas: Investigating the potential of this scaffold in other diseases where the identified biological targets are relevant.

References

  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets. [Link]

  • Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PLoS One. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Washington University School of Medicine in St. Louis. [Link]

Sources

Exploratory

The Imidazo[1,2-a]pyridine-3-carboxamide Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Abstract The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a particularly promising class of derivatives: the imidazo[1,2-a]pyridine-3-carboxamides. Primarily focusing on their remarkable success as antitubercular agents, this document will also touch upon their emerging potential in oncology and anti-inflammatory applications. We will dissect the intricate interplay between structural modifications and biological potency, offering field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative, citable sources to ensure scientific integrity.

Introduction: The Rise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine moiety is a fused bicyclic 5,6-heterocycle that has emerged as a "drug prejudice" scaffold, indicating its frequent appearance in successful therapeutic agents.[1][2] Its unique structural and electronic properties make it an attractive starting point for the design of novel drugs. Marketed drugs such as zolpidem, alpidem, and saripidem feature this core, highlighting its therapeutic potential.[3][4] Among the various derivatives, the imidazo[1,2-a]pyridine-3-carboxamides have shown exceptional promise, particularly in the fight against tuberculosis (TB), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2]

This guide will systematically deconstruct the SAR of these compounds, offering a granular understanding of how specific structural alterations influence their biological activity.

Antitubercular Activity: A Deep Dive into SAR

The global health threat of tuberculosis, exacerbated by the rise of resistant strains, necessitates the discovery of novel therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides have risen to this challenge, with several compounds demonstrating potent activity against Mycobacterium tuberculosis (Mtb).[5][6][7]

The Core Scaffold: Modifications on the Imidazo[1,2-a]pyridine Ring

Systematic modifications of the bicyclic core have revealed critical determinants for antitubercular potency.

  • Positions 2 and 7: The presence of small alkyl groups, particularly methyl groups, at the 2 and 7 positions has been shown to be highly favorable for activity. The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series, for instance, exhibits excellent potency against various Mtb strains.[2][5][6] This substitution pattern appears to optimize the compound's interaction with its biological target.

  • Position 6: Substitution at the 6-position with a methyl group has also been found to contribute positively to the antitubercular activity.[8]

  • Bridgehead Nitrogen: The nitrogen atom at the bridgehead of the imidazo[1,2-a]pyridine ring is considered essential for maintaining biological activity.[1]

The 3-Carboxamide Moiety: The Key to Potency and Specificity

The carboxamide group at the 3-position is a crucial feature of this class of compounds, and modifications to the amide substituent have a profound impact on activity.

  • Aromatic and Heteroaromatic Substituents: Initial SAR studies explored a range of substituted benzyl amides. The classic Topliss set, including benzyl, 4-methoxyphenyl, 4-methylphenyl, and 4-chlorophenyl amides, was instrumental in early explorations.[6] Electron-donating groups on the phenyl ring of N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent scaffold.[8]

  • Linker Modifications: The nature of the linker between the carboxamide and the terminal aryl ring is a critical parameter. For example, the N-[2-(piperazin-1-yl)ethyl] moiety has been identified as a potentially alternative and effective linker, opening new avenues for SAR exploration.[8]

  • Reduced Lipophilicity: To improve pharmacokinetic properties, derivatives with reduced lipophilicity have been designed and synthesized. For instance, introducing a cyclohexylmethyl piperazine moiety, similar to the side chain of the anti-TB drug candidate PBTZ169, resulted in compounds with excellent in vitro activity and favorable pharmacokinetic profiles.[9]

Mechanism of Action: Targeting Mtb's Energy Metabolism

A significant breakthrough in understanding the SAR of these compounds was the identification of their molecular target. Several potent imidazo[1,2-a]pyridine-3-carboxamides, including the clinical candidate Telacebec (Q203), function by inhibiting the cytochrome bc1 complex (also known as complex III or QcrB) of the electron transport chain in Mtb.[1] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[1]

Below is a diagram illustrating the proposed mechanism of action:

Mechanism_of_Action cluster_0 Mycobacterium tuberculosis Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Menaquinone_Pool Menaquinone Pool Complex_I->Menaquinone_Pool e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Menaquinone_Pool e- Complex_III Complex III (Cytochrome bc1 / QcrB) Menaquinone_Pool->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- Proton_Motive_Force Complex_III->Proton_Motive_Force H+ pumping O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase IPA_Compound Imidazo[1,2-a]pyridine -3-carboxamide (e.g., Q203) IPA_Compound->Complex_III Inhibition caption Inhibition of Mtb's Electron Transport Chain

Caption: Inhibition of Mtb's Electron Transport Chain.

Tabulated SAR Data for Antitubercular Activity

To provide a clear overview of the SAR, the following table summarizes the activity of representative imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis.

Compound IDR1 (at position 2)R2 (at position 7)Amide SubstituentMIC (µM) against Mtb H37RvReference
1 CH₃CH₃4-Chlorobenzyl≤1[5],[6]
3 CH₃CH₃4-Methoxybenzyl≤1[5],[6]
4 CH₃CH₃3,4-Dichlorobenzyl≤1[5],[6]
6 CH₃CH₃2-Methoxybenzyl≤1[5],[6]
A2 HH4-(trifluoromethoxy)benzyl< 0.035[9]
B1 HH4-(cyclohexylmethyl)piperazin-1-yl< 0.035[9]
26g CH₃CH₃N-[2-(4-methylphenylamino)ethyl]0.041-2.64[8]
15b HHN-[2-(4-bromophenoxy)ethyl]0.069-0.174[1]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

A common synthetic route to this class of compounds is outlined below.[6]

Synthesis_Workflow Start Substituted 2-aminopyridine Step1 Reaction with ethyl 2-chloroacetoacetate Start->Step1 Intermediate1 Imidazo[1,2-a]pyridine -3-carboxylate ester Step1->Intermediate1 Step2 Hydrolysis (e.g., LiOH) Intermediate1->Step2 Intermediate2 Imidazo[1,2-a]pyridine -3-carboxylic acid Step2->Intermediate2 Step3 Amide coupling (e.g., EDC, DMAP) Intermediate2->Step3 Final_Product Imidazo[1,2-a]pyridine -3-carboxamide Step3->Final_Product caption General Synthetic Workflow

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

  • Synthesis of the Imidazo[1,2-a]pyridine core: A substituted 2-aminopyridine is reacted with an α-haloketone, such as ethyl 2-chloroacetoacetate, typically under reflux in a suitable solvent like DME, to yield the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate.[6]

  • Hydrolysis of the ester: The resulting ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide (LiOH) in a solvent mixture such as ethanol/water, followed by acidification.[6]

  • Amide bond formation: The imidazo[1,2-a]pyridine-3-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like acetonitrile (ACN).[6]

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This assay is a common method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Mtb culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microplates.

  • Inoculation: The Mtb culture is diluted to a standard concentration and added to the wells containing the test compounds.

  • Incubation: The microplates are incubated at 37°C for several days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading the results: After further incubation, the plates are read visually or with a fluorometer. A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Beyond Tuberculosis: Emerging Applications

While the primary focus has been on antitubercular activity, the imidazo[1,2-a]pyridine-3-carboxamide scaffold is also being explored for other therapeutic applications.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have shown promise as anticancer agents by targeting various kinases involved in cancer progression, such as CDK, VEGFR, PI3K, and EGFR.[10] Some compounds have been investigated as covalent inhibitors for KRAS G12C-mutated cancers.[11] Additionally, certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as inhibitors of c-KIT, a target in gastrointestinal stromal tumors.[12] Studies have also demonstrated the cytotoxic effects of novel imidazo[1,2-a]pyridine compounds against breast cancer cell lines like HCC1937.[13][14]

Anti-inflammatory Activity

The imidazo[1,2-a]pyridine scaffold has also been investigated for its anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine-3-carboxamides represent a highly versatile and potent class of compounds with significant therapeutic potential. The extensive SAR studies, particularly in the context of tuberculosis, have provided a clear roadmap for the rational design of new and more effective drug candidates. The identification of QcrB as a key target has opened up new avenues for mechanism-based drug discovery.

Future research in this area will likely focus on:

  • Optimizing pharmacokinetic and safety profiles: Further modifications to enhance drug-like properties are crucial for clinical success.

  • Exploring novel substitutions: The vast chemical space around the imidazo[1,2-a]pyridine core remains to be fully explored.

  • Expanding the therapeutic scope: A deeper investigation into the anticancer, anti-inflammatory, and other potential biological activities of this scaffold is warranted.

The continued exploration of the structure-activity relationships of imidazo[1,2-a]pyridine-3-carboxamides holds great promise for the development of next-generation therapeutics to address pressing global health challenges.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 569-597. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(4), 337-341. [Link]

  • Li, L., et al. (2020). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 191, 112154. [Link]

  • Li, L., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 135, 346-355. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(4), 337-341. [Link]

  • Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(22), 4563-4567. [Link]

  • Wang, Z., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry, 178, 715-725. [Link]

  • de Faria, A. R., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 28(2), 738. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(4), 337-341. [Link]

  • Al-Qadi, I., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Al-Qadi, I., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • O'Malley, T., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Maccari, G., & Fogli, S. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. [Link]

  • Samala, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(35), 22956-22964. [Link]

  • Navarrete-Vazquez, G., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 26(11), 3169. [Link]

  • La Rosa, V., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4873-4879. [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

Sources

Foundational

The Imidazo[1,2-a]pyridine-3-carboxamide Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This guide provides a deep dive...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This guide provides a deep dive into the synthesis, biological evaluation, and structure-activity relationships of imidazo[1,2-a]pyridine-3-carboxamide analogs, offering a technical resource for researchers in drug discovery.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has proven to be a "privileged" structure in drug discovery. Its unique electronic and steric properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, feature this core structure, highlighting its clinical significance.[1][2] Beyond its well-known effects on the central nervous system, this scaffold has demonstrated potent activity against infectious diseases, cancer, and inflammation.[3]

The carboxamide group at the 3-position is a key feature for many of the observed biological activities. It can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. Modifications to the carboxamide moiety, as well as substitutions on the imidazo[1,2-a]pyridine ring system, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: The Groebke-Blackburn-Bienaymé Reaction

A highly efficient and versatile method for the synthesis of the imidazo[1,2-a]pyridine-3-carboxamide scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction. This one-pot, three-component reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, offering a straightforward route to a diverse range of analogs.[4][5]

GBB_Reaction Aminopyridine Aminopyridine Intermediate Iminium Intermediate Aminopyridine->Intermediate + Aldehyde Aldehyde Aldehyde Isocyanide Isocyanide Isocyanide->Intermediate Product Imidazo[1,2-a]pyridine-3-carboxamide Intermediate->Product Cyclization

Caption: The Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow.

Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Reaction

This protocol provides a general guideline for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides via the GBB reaction.[4]

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Aldehyde (1.0 eq)

  • Isocyanide (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (10 mol%)

  • Ethanol (0.1 M solution)

  • Round-bottom flask

  • Stir bar

  • Ultrasound bath (optional)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of the aldehyde (1.0 eq) in ethanol, add the aminopyridine (1.0 eq), isocyanide (1.0 eq), and PTSA·H₂O (10 mol%) sequentially.

  • The reaction mixture can be stirred at room temperature or sonicated for a specified time (e.g., 3 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyridine-3-carboxamide.

Case Study: Synthesis of Zolpidem

Zolpidem is a widely prescribed hypnotic agent for the treatment of insomnia. Its synthesis provides a practical example of the chemical transformations involved in producing a clinically relevant imidazo[1,2-a]pyridine-3-carboxamide analog.

Zolpidem_Synthesis Start 4-Methylacetophenone Step1 Bromination Start->Step1 Intermediate1 2-Bromo-1-(p-tolyl)ethan-1-one Step1->Intermediate1 Step2 Condensation with 2-amino-5-methylpyridine Intermediate1->Step2 Intermediate2 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine Step2->Intermediate2 Step3 Mannich Reaction Intermediate2->Step3 Intermediate3 N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine Step3->Intermediate3 Step4 Cyanation Intermediate3->Step4 Intermediate4 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 Intermediate5 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid Step5->Intermediate5 Step6 Amidation Intermediate5->Step6 Zolpidem Zolpidem Step6->Zolpidem

Caption: Synthetic pathway for the hypnotic drug Zolpidem.

Experimental Protocol: A Scalable Synthesis of Zolpidem

The following is a simplified, multi-step synthesis of Zolpidem.[6][7]

Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)ethanone

  • Bromination of 4-methyl acetophenone is carried out, often using bromine in a suitable solvent like methanol with a catalytic amount of aluminum chloride.[7]

Step 2: Synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

  • The bromo derivative from Step 1 is condensed with 2-amino-5-methylpyridine.[6] This reaction is typically performed in a solvent such as ethanol with a base like sodium bicarbonate under reflux.[7]

Step 3: Mannich Reaction to introduce the dimethylaminomethyl group

  • The product from Step 2 undergoes a Mannich reaction with aqueous dimethylamine and formaldehyde in acetic acid.[7]

Step 4 & 5: Conversion to the Acetic Acid Derivative

  • The dimethylamino intermediate is converted to a quaternary ammonium salt using methyl iodide.

  • This salt is then reacted with sodium cyanide to form the corresponding nitrile.

  • Alkaline hydrolysis of the nitrile yields the pyridine acetic acid derivative.[6]

Step 6: Amidation to form Zolpidem

  • The acetic acid derivative is activated, for example, by conversion to its acid chloride using an agent like phosphorus pentachloride (PCl₅) in dichloromethane.[7]

  • The activated acid is then reacted with dimethylamine to yield Zolpidem.[7]

Biological Activities and Structure-Activity Relationships (SAR)

Imidazo[1,2-a]pyridine-3-carboxamides exhibit a broad spectrum of biological activities. A significant area of research has been their development as antitubercular agents.

Antitubercular Activity

Several imidazo[1,2-a]pyridine-3-carboxamide analogs have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[8][9] The mechanism of action for some of these compounds involves the inhibition of the cytochrome bc1 complex, a key component of the electron transport chain, thereby disrupting cellular energy production.[10]

Table 1: Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv

Compound IDR1 (at C2)R2 (at C7)R3 (on carboxamide)MIC (µM)Reference
1 -CH₃-CH₃-CH₂-Ph≤1[9]
2 -CH₃-CH₃-CH₂-(4-OCH₃-Ph)≤1[9]
3 -CH₃-CH₃-CH₂-(4-Cl-Ph)≤1[9]
4 -CH₃-CH₃-CH₂-(3,4-diCl-Ph)≤1[9]
5 -CH₃-CH₃-NH-Ph>128[9]
6 -CH₂CH₃-Cl-CH₂-(4-F-Ph)0.045[11]
7 -CH₃-CH₃-CH₂-(4-O-(4-F-Ph)-Ph)≤0.006[11]

MIC: Minimum Inhibitory Concentration

The data in Table 1 reveals several key SAR insights:

  • The benzyl group on the carboxamide nitrogen (R3) appears crucial for antitubercular activity, as replacing it with a phenyl group (Compound 5) leads to a significant loss of potency.[9]

  • Substitutions on the benzyl ring are generally well-tolerated, with various electron-donating and electron-withdrawing groups maintaining potent activity.[9]

  • Modifications at the C2 and C7 positions (R1 and R2) of the imidazo[1,2-a]pyridine core can significantly impact potency. For instance, an ethyl group at C2 and a chloro group at C7 (Compound 6) result in a highly active compound.[11]

  • The introduction of bulky and lipophilic biaryl ethers on the carboxamide side chain can lead to exceptionally potent analogs with nanomolar activity (Compound 7).[11]

Biological Evaluation: In Vitro and In Vivo Assays

The evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide analogs involves a cascade of in vitro and in vivo assays to determine their efficacy and safety.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[12][13][14] It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Tween 80

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Incubate the plates for another 24 hours.

  • Determine the MIC as the lowest drug concentration that prevents a color change from blue to pink.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric assay to assess the cytotoxicity of compounds on mammalian cell lines, providing an early indication of their safety profile.[15][16][17][18]

Experimental Protocol: MTT Assay

Materials:

  • 96-well plates

  • Mammalian cell line (e.g., Vero, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Challenges and Future Directions

Despite the significant therapeutic potential of imidazo[1,2-a]pyridine-3-carboxamide analogs, several challenges remain in their development.

Hepatotoxicity: The Case of Alpidem

Alpidem, an anxiolytic agent, was withdrawn from the market due to reports of severe liver toxicity.[16][17] Studies have suggested that the hepatotoxicity of Alpidem may be related to its interaction with the translocator protein (TSPO), which is highly expressed in the liver.[17] Additionally, metabolic activation of Alpidem by cytochrome P450 enzymes can lead to the formation of reactive metabolites that cause cellular damage.[12] This highlights the importance of early and thorough toxicological profiling of new analogs.

Future Perspectives

The future of drug discovery centered on the imidazo[1,2-a]pyridine-3-carboxamide scaffold is promising. Key areas of focus include:

  • Target-based drug design: With a better understanding of the molecular targets, such as the mycobacterial cytochrome bc1 complex, rational design strategies can be employed to develop more potent and selective inhibitors.[10]

  • Improving pharmacokinetic properties: Many potent compounds face challenges with solubility, metabolic stability, and bioavailability. Medicinal chemistry efforts are needed to optimize these properties for successful clinical development.

  • Exploring new therapeutic areas: While significant progress has been made in antitubercular and CNS-active agents, the broad-spectrum activity of this scaffold suggests its potential in other areas like oncology and anti-inflammatory therapies.[3]

  • Combating drug resistance: For infectious diseases like tuberculosis, the development of analogs that are active against resistant strains and have novel mechanisms of action is a critical priority.[10]

Conclusion

The imidazo[1,2-a]pyridine-3-carboxamide scaffold remains a highly attractive and versatile platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its diverse biological activities, ensures its continued relevance in medicinal chemistry. By leveraging a deep understanding of its synthesis, structure-activity relationships, and biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1292, 143-153.
  • Beaugrand, M. (1994). [Hepatitis induced by alpidem (Ananxyl). Four cases, one of them fatal]. Gastroenterologie Clinique et Biologique, 18(1), 81-82.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wikipedia. (2023). Alpidem. Retrieved from [Link]

  • Sumalatha, Y., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc, 2009(ii), 315-320.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470.
  • Patel, K., et al. (2018). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure & Dynamics, 37(14), 3768-3783.
  • Patel, K., et al. (2018). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure & Dynamics, 37(14), 3768-3783.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 424-445.
  • Allen, J., et al. (1991). Imidazopyridines: Towards novel hypnotic and anxiolytic drugs. Il Farmaco, 46(1, Suppl.), 277-288.
  • García, A., et al. (2012). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Jundishapur Journal of Microbiology, 5(2), 425-429.
  • Sumalatha, Y., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc, 2009(ii), 315-320.
  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470.
  • Li, L., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 137, 117-125.
  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 424-445.
  • Wang, C., et al. (2019). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 15, 1266-1273.
  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470.
  • Jose, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 13(10), 1225-1235.
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
  • Reyes-Mendoza, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(16), 4983.
  • Luxami, V., & Paul, K. (2010). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry, 17(22), 2324-2351.
  • Gámez-Montaño, R., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 25(21), 5143.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 424-445.
  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
  • Wang, C., et al. (2019). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 15, 1266-1273.

Sources

Exploratory

A Technical Guide to the Therapeutic Targets of Imidazo[1,2-a]pyridine-3-carboxamides

Foreword: The Rise of a Privileged Scaffold The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets.[3] While various derivatives of this core exist, the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class has emerged as a particularly fruitful area of research, yielding compounds with potent activities across multiple therapeutic domains.[4][5] This guide provides an in-depth exploration of the key molecular targets of IPAs, focusing on the mechanistic rationale and experimental validation that underpin their therapeutic potential. We will delve into their established roles in combating infectious diseases and cancer, as well as their emerging applications in other areas of unmet medical need.

Chapter 1: A New Paradigm in Antitubercular Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has created an urgent need for novel therapeutics that act on new targets.[4][6] Imidazo[1,2-a]pyridine-3-carboxamides have risen to this challenge, with several potent candidates identified, including one now in clinical development.[7][8]

Primary Target: The Cytochrome bcc Complex (QcrB)

The most significant breakthrough in the development of IPAs as anti-TB agents was the identification of their primary molecular target: the cytochrome bcc complex, also known as complex III of the electron transport chain.[7][9] Specifically, these compounds inhibit QcrB, a critical subunit of this complex.[6]

Mechanism of Action: The cytochrome bcc complex is essential for cellular respiration and ATP synthesis in Mtb.[7] It facilitates the transfer of electrons from menaquinol to cytochrome c, a process coupled to the pumping of protons across the inner membrane. This creates the proton motive force that drives ATP synthase. By binding to the QcrB subunit, IPAs disrupt this electron flow, effectively shutting down the cell's energy production and leading to bacterial death.[6][7] The clinical candidate Telacebec (Q203) is a potent inhibitor of QcrB and has demonstrated remarkable activity against both drug-susceptible and drug-resistant TB strains.[9][10]

G cluster_ETC M. tuberculosis Respiratory Chain NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- QcrB Cytochrome bcc (Complex III) Menaquinone->QcrB e- CytC Cytochrome c QcrB->CytC e- ATP_Synthase ATP Synthase (Complex V) QcrB->ATP_Synthase Proton Pumping (H+) CytC->ATP_Synthase e- ATP ATP ATP_Synthase->ATP Synthesis Inhibitor Imidazo[1,2-a]pyridine -3-carboxamides (e.g., Q203) Inhibitor->QcrB Inhibition

Caption: Inhibition of the Mtb electron transport chain by IPAs.

Data Presentation: Anti-mycobacterial Activity of IPAs

The potency of this class of compounds is evident from their low minimum inhibitory concentrations (MIC) against various Mtb strains.

Compound/SeriesMtb Strain(s)MIC Range (µM)Reference(s)
2,7-dimethyl-IPAsReplicating & Non-replicating0.4 - 1.9[7]
2,7-dimethyl-IPAsMDR & XDR strains0.07 - 2.2[7]
N-(2-phenoxyethyl)-IPAsDrug-Susceptible Mtb0.069 - 0.174[7]
Q203 (Telacebec)MDR & XDR strainsPotent activity reported[10]
Reduced Lipophilicity IPAs (A2, B1)Drug-Susceptible & MDR< 0.035[11]
Secondary Target: ATP Synthase

While QcrB is the primary target for the carboxamide series, other related imidazo[1,2-a]pyridine derivatives, specifically imidazo[1,2-a]pyridine ethers (IPEs), have been identified as potent inhibitors of mycobacterial ATP synthase.[7][9] This enzyme (Complex V) utilizes the proton gradient generated by the electron transport chain to produce ATP. Inhibition of ATP synthase represents an alternative, yet equally effective, strategy for disrupting Mtb energy metabolism.

Chapter 2: A Multi-Targeted Assault on Cancer

The imidazo[1,2-a]pyridine scaffold has proven to be a versatile framework for the development of anticancer agents, with derivatives showing inhibitory activity against a range of targets crucial for cancer cell proliferation, survival, and metastasis.[1][12]

The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Signaling

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention.[13][14] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K isoforms.[15][16]

Mechanism of Action: PI3K, upon activation by upstream growth factor receptors, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases like Akt. Akt, in turn, phosphorylates a multitude of substrates, including mTOR (mechanistic target of rapamycin), to promote cell growth, proliferation, survival, and angiogenesis.[15] By inhibiting PI3K, imidazo[1,2-a]pyridine derivatives block this entire cascade, leading to cell cycle arrest and apoptosis in cancer cells.[15][17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibition

Sources

Foundational

Whitepaper: A Senior Scientist's Guide to In Silico Modeling of Imidazo[1,2-a]pyridine-3-Carboxamide Interactions

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous clinical candidates targeting a wide array of diseases. Its unique structural and elect...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous clinical candidates targeting a wide array of diseases. Its unique structural and electronic properties allow for versatile interactions with biological targets, making it a "privileged structure." Optimizing these interactions for potency and selectivity is a critical challenge in drug development. This technical guide provides a comprehensive, field-proven framework for leveraging in silico modeling to elucidate and predict the molecular interactions of imidazo[1,2-a]pyridine-3-carboxamide derivatives. Authored from the perspective of a senior application scientist, this document goes beyond simple protocols to explain the causal reasoning behind critical experimental choices. It offers detailed, self-validating workflows for molecular docking and molecular dynamics (MD) simulations, equipping researchers and drug development professionals with the expertise to accelerate their discovery programs.

Chapter 1: The Imidazo[1,2-a]pyridine-3-Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure formed by the fusion of imidazole and pyridine rings. The -3-carboxamide substitution provides a crucial vector for chemical modification and a key interaction point, often acting as a hydrogen bond donor and acceptor. This scaffold is prevalent in compounds targeting kinases, G-protein coupled receptors (GPCRs), and enzymes involved in infectious diseases. Its rigid structure provides a stable anchor within a binding pocket, while allowing for diverse substitutions to fine-tune pharmacological properties. Computational modeling is indispensable for rationally designing these substitutions, predicting their impact on binding affinity, and assessing potential liabilities before costly synthesis is undertaken.

Chapter 2: Foundational Workflow: Preparing Molecular Structures for Simulation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. The principle of "garbage in, garbage out" is paramount. The following protocol ensures a robust and reproducible starting point for both ligand and protein.

Protocol 2.1: Ligand and Protein Structure Preparation

Rationale: Raw structural data, whether from a 2D sketch (ligand) or a PDB file (protein), is not immediately ready for high-level computational analysis. It lacks crucial information, such as correct bond orders, hydrogen atom positions, and protonation states, which are essential for accurately calculating molecular mechanics force fields.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Step 1a: 2D to 3D Conversion: Sketch the imidazo[1,2-a]pyridine-3-carboxamide derivative in a molecular editor (e.g., MarvinSketch, ChemDraw). Convert the 2D structure to a 3D conformation.

    • Step 1b: Generate Tautomers & Protonation States: At physiological pH (typically 7.4), the molecule may exist in different ionization states. Use a tool like Schrödinger's LigPrep or ChemAxon's Standardizer to generate the most likely state(s). The imidazole nitrogen is a key site for protonation.

    • Step 1c: Energy Minimization: Perform a preliminary energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS4, MMFF94). This resolves any steric clashes and moves the molecule to a more energetically favorable conformation.

  • Protein Target Preparation:

    • Step 2a: Obtain Crystal Structure: Download the protein structure from the Protein Data Bank (PDB). Select a high-resolution structure (<2.5 Å) that, if possible, is co-crystallized with a ligand similar to the scaffold of interest.

    • Step 2b: Initial Cleanup: Remove all non-essential molecules from the PDB file, including water, co-solvents, and ions that are not structurally integral. Retain any critical cofactors.

    • Step 2c: Add Hydrogens & Assign Bond Orders: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera's AddH) to add hydrogen atoms, which are typically not resolved in X-ray crystal structures. This step also corrects bond orders and fills in missing side chains or loops where possible.

    • Step 2d: Determine Optimal Protonation States: The protonation states of histidine, aspartate, and glutamate residues can significantly impact ligand binding. Use computational tools like H++ or PROPKA to predict the pKa of titratable residues and assign the correct protonation state at the desired pH.

    • Step 2e: Constrained Minimization: Perform a brief, constrained energy minimization on the protein. Only the added hydrogen atoms should be allowed to move freely, while the heavy atoms of the protein backbone are restrained. This relieves any steric clashes introduced during hydrogen addition without disturbing the experimentally determined crystal structure.

Visualization 2.1: Structural Preparation Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Sketch l2 3D Conversion l1->l2 l3 Generate States (pH 7.4) l2->l3 l4 Energy Minimization (e.g., MMFF94) l3->l4 final Analysis-Ready Structures p1 Download PDB p2 Clean Structure (Remove Water, etc.) p1->p2 p3 Add Hydrogens & Assign Bond Orders p2->p3 p4 Optimize Protonation (His, Asp, Glu) p3->p4 p5 Constrained Minimization p4->p5

Caption: Workflow for preparing ligand and protein structures.

Chapter 3: Predicting Binding Affinity and Pose with Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically via a scoring function. It is a computationally inexpensive method ideal for screening large libraries of compounds.

Protocol 3.1: Molecular Docking of an Imidazo[1,2-a]pyridine Derivative

Rationale: The goal is to identify a low-energy binding mode that is sterically and electrostatically favorable. The choice of docking software and scoring function is critical. Glide (Schrödinger) and AutoDock Vina are widely used and validated options. This protocol will use the concepts applicable to most modern docking programs.

Step-by-Step Methodology:

  • Define the Binding Site:

    • If a co-crystallized ligand is present, define the binding site (the "grid box" or "docking box") as a cube centered on that ligand, with dimensions large enough to allow rotational and translational freedom for the new ligand (e.g., 20x20x20 Å).

    • If the structure is apo (no ligand), identify the putative binding pocket using site-finding algorithms (e.g., SiteMap) or based on published literature for that protein family.

  • Ligand Docking:

    • Step 2a: Select Docking Precision: Choose a docking mode. Standard Precision (SP) is often used for initial screening, while Extra Precision (XP) provides more rigorous sampling and scoring for final candidates.

    • Step 2b: Execute the Docking Run: Input the prepared ligand and protein structures into the docking software. The algorithm will systematically sample thousands of possible conformations and orientations of the ligand within the defined binding site.

    • Step 2c: Scoring: Each generated pose is evaluated by a scoring function, which estimates the free energy of binding (e.g., kcal/mol). The function considers terms for van der Waals interactions, electrostatics, hydrogen bonds, and solvation effects.

  • Analysis and Validation:

    • Step 3a: Pose Clustering: The software will output a set of top-scoring poses. Examine the lowest energy pose cluster. A good result shows multiple low-energy poses converging on a similar binding mode.

    • Step 3b: Visual Inspection: Critically analyze the top-scoring pose in a molecular viewer (e.g., PyMOL, Maestro). Verify that key interactions are chemically sensible. For the imidazo[1,2-a]pyridine-3-carboxamide, look for:

      • Hydrogen bonds involving the carboxamide NH and carbonyl oxygen.

      • Pi-stacking or pi-cation interactions with the bicyclic aromatic system.

      • Hydrophobic interactions with aliphatic side chains.

    • Step 3c (Self-Validation): Re-docking: A crucial validation step is to remove the native co-crystallized ligand and re-dock it. The root-mean-square deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, confirming the docking protocol can reproduce the experimentally observed binding mode.

Data Presentation 3.1: Example Docking Results
DerivativeDocking Score (kcal/mol)Key Interactions with Target
Compound A (Parent)-8.5H-bond with GLU-85 (amide NH), Pi-stacking with PHE-142
Compound B (+Cl)-9.2H-bond with GLU-85, Pi-stacking with PHE-142, Halogen bond with SER-83
Compound C (+Me)-8.1H-bond with GLU-85 (steric clash with PHE-142)
Visualization 3.1: Molecular Docking Workflow```dot

G prep_ligand Prepared Ligand dock Execute Docking Run (e.g., Glide XP, Vina) prep_ligand->dock prep_protein Prepared Protein define_site Define Binding Site (Grid Generation) prep_protein->define_site define_site->dock analysis Pose & Score Analysis dock->analysis validation Validation: - Visual Inspection - Re-docking Native Ligand analysis->validation result Ranked Compounds & Predicted Binding Modes validation->result

Caption: Workflow for setting up and analyzing an MD simulation.

Chapter 5: Conclusion and Future Perspectives

This guide has outlined a robust, multi-stage in silico workflow for investigating the interactions of imidazo[1,2-a]pyridine-3-carboxamide derivatives. By integrating meticulous structure preparation, predictive molecular docking, and rigorous molecular dynamics validation, researchers can build a high-confidence model of molecular recognition. This model serves as a powerful tool for generating hypotheses, prioritizing compounds for synthesis, and ultimately accelerating the journey from a chemical scaffold to a clinical candidate.

Future advancements, such as the integration of machine learning and artificial intelligence for more accurate scoring functions and the use of enhanced sampling techniques in MD, will continue to refine the precision and predictive power of these computational methods.

References

  • Patil, S. A., Patil, R., & Pfeffer, L. M. (2015). Imidazo[1,2-a]pyridines: A potent new class of cancer therapeutic agents. Future Medicinal Chemistry, 7(12), 1547-1564. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745. [Link]

  • Dolinsky, T. J., Nielsen, J. E., McCammon, J. A., & Baker, N. A. (2004). PDB2PQR: an automated pipeline for the setup of Poisson-Boltzmann electrostatics calculations. Nucleic Acids Research, 32(Web Server issue), W665–W667. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

Exploratory

The Imidazo[1,2-a]pyridine-3-carboxamide Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine moiety, and specifically its 3-carboxamide derivatives, has emerged as a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine moiety, and specifically its 3-carboxamide derivatives, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] This versatile heterocyclic system consistently appears in molecules exhibiting a wide array of biological activities, making it a focal point for the development of novel therapeutics. This guide provides a comprehensive technical overview of the imidazo[1,2-a]pyridine-3-carboxamide core, detailing its synthesis, chemical properties, and its profound impact on various therapeutic areas, including oncology, infectious diseases, and inflammation. By synthesizing field-proven insights with detailed experimental context, this document serves as a critical resource for professionals engaged in the intricate process of drug design and development.

The Concept of Privileged Scaffolds and the Rise of Imidazo[1,2-a]pyridines

The term "privileged structure" was first introduced to describe molecular frameworks capable of binding to multiple biological targets with high affinity.[2] These scaffolds provide an efficient starting point in the drug discovery process, often leading to higher hit rates in screening libraries.[2] The imidazo[1,2-a]pyridine ring system exemplifies the characteristics of a privileged scaffold due to its rigid, planar structure, which is amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological properties.[4][5] This adaptability has led to the development of numerous compounds with significant therapeutic potential.

Synthetic Strategies for Imidazo[1,2-a]pyridine-3-carboxamides

The construction of the imidazo[1,2-a]pyridine core is typically achieved through well-established synthetic routes, most commonly involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6][7] The subsequent introduction of the 3-carboxamide functionality can be accomplished through various methods, providing a versatile handle for further derivatization.

General Synthesis Workflow

A common and efficient method for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides involves a multi-step process, which is illustrated in the workflow diagram below. This process generally begins with the cyclization of a substituted 2-aminopyridine with an α-halo-β-ketoester to form the core heterocyclic ring system.

G cluster_synthesis General Synthetic Pathway A 2-Aminopyridine Derivative C Cyclization (e.g., Reflux in DME) A->C B α-Halo-β-ketoester (e.g., Ethyl 2-chloroacetoacetate) B->C D Imidazo[1,2-a]pyridine-3-carboxylate Ester C->D Formation of Imidazo[1,2-a]pyridine ring E Saponification (e.g., LiOH, EtOH) D->E F Imidazo[1,2-a]pyridine-3-carboxylic Acid E->F Hydrolysis of ester H Amide Coupling (e.g., EDC, DMAP) F->H G Amine (R-NH2) G->H I Imidazo[1,2-a]pyridine-3-carboxamide Derivative H->I Formation of amide bond G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IP3C Imidazo[1,2-a]pyridine -3-carboxamide IP3C->PI3K IP3C->Akt IP3C->mTOR

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Imidazo[1,2-a]pyridine-3-carboxamides: A Modern Approach via Multicomponent Reaction Strategy

An Application Note for Medicinal and Process Chemistry Professionals Abstract The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold renowned for its extensive applications in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold renowned for its extensive applications in medicinal chemistry, forming the basis of numerous commercial drugs such as Zolpidem and Alpidem.[1][2][3] Derivatives bearing a carboxamide group at the 3-position are of particular interest, demonstrating potent activity as antimycobacterial agents against multi- and extensively drug-resistant tuberculosis strains.[1][4][5][6][7] This guide provides a detailed, field-tested protocol for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, designed for researchers, scientists, and drug development professionals. We focus on a robust and highly efficient two-step synthetic sequence beginning with the Groebke–Blackburn–Bienaymé (GBB) three-component reaction to construct the core, followed by a standard amidation to yield the target carboxamides. This approach emphasizes efficiency, versatility, and the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[8][9][10][11] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with various biological targets. The 3-carboxamide functional group, in particular, has been identified as a critical pharmacophore for potent antituberculosis activity, making the development of efficient synthetic routes to these compounds a high-priority research area.[12]

While classical syntheses often involve the condensation of a 2-aminopyridine with an α-halocarbonyl compound, modern synthetic chemistry favors multicomponent reactions (MCRs) for their superior atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[11][13] The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, stands out as a premier method for assembling the 3-amino-imidazo[1,2-a]pyridine core, the direct precursor to our target compounds.[2][14][15]

Synthetic Strategy & Mechanism

Our recommended strategy involves a two-stage process that is both scalable and highly adaptable for library synthesis.

Stage 1: Core Synthesis via Groebke–Blackburn–Bienaymé Reaction (GBB-3CR) This reaction efficiently constructs the heterocyclic core in a single pot from three readily available starting materials.

Stage 2: Amide Formation The 3-amino group of the GBB product is acylated using a suitable carboxylic acid derivative to furnish the final imidazo[1,2-a]pyridine-3-carboxamide.

GBB_Workflow cluster_stage1 Stage 1: GBB-3CR Core Synthesis cluster_stage2 Stage 2: Amidation A 2-Aminopyridine Product1 3-Amino-Imidazo[1,2-a]pyridine A->Product1 One-Pot Reaction (e.g., Sc(OTf)3, MeOH) B Aldehyde B->Product1 One-Pot Reaction (e.g., Sc(OTf)3, MeOH) C Isocyanide C->Product1 One-Pot Reaction (e.g., Sc(OTf)3, MeOH) Product2 Target Imidazo[1,2-a]pyridine-3-carboxamide Product1->Product2 Acylation D Acyl Chloride or Carboxylic Acid + Coupling Agent D->Product2

Caption: High-level workflow for the two-stage synthesis of the target compounds.

Mechanism of the Groebke–Blackburn–Bienaymé Reaction

The GBB reaction is an elegant cascade process catalyzed by a Lewis or Brønsted acid (e.g., Scandium triflate, Sc(OTf)₃).[1]

  • Iminium Formation: The aldehyde reacts with the exocyclic nitrogen of 2-aminopyridine to form a Schiff base, which is then protonated to generate a reactive iminium ion.

  • Nitrile Adduct Formation: The nucleophilic isonitrile attacks the electrophilic carbon of the iminium ion, forming a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen, positioned favorably, acts as an intramolecular nucleophile. It attacks the nitrilium ion in a 5-endo-dig cyclization, which is the key ring-forming step.[13]

  • Rearomatization: A subsequent proton transfer and tautomerization lead to the stable, aromatic 3-amino-imidazo[1,2-a]pyridine product.[13]

GBB_Mechanism 2-Aminopyridine + Aldehyde 2-Aminopyridine + Aldehyde Iminium Ion Iminium Ion 2-Aminopyridine + Aldehyde->Iminium Ion Condensation -H₂O Nitrilium Adduct Nitrilium Adduct Iminium Ion->Nitrilium Adduct + Isocyanide (Nucleophilic Attack) Cyclized Intermediate Cyclized Intermediate Nitrilium Adduct->Cyclized Intermediate 5-endo-dig Intramolecular Cyclization Final Product Final Product Cyclized Intermediate->Final Product Rearomatization (Proton Transfer)

Caption: Simplified mechanistic pathway of the GBB three-component reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, N-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)benzamide.

Materials and Equipment
  • Reagents: 4-methyl-2-aminopyridine, Benzaldehyde, 1,1,3,3-Tetramethylbutyl isocyanide, Scandium(III) triflate (Sc(OTf)₃), Methanol (anhydrous), Dichloromethane (DCM), Triethylamine (TEA), Benzoyl chloride, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, nitrogen/argon inlet, standard glassware for extraction and filtration, rotary evaporator, silica gel for column chromatography.

Stage 1: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine
  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 4-methyl-2-aminopyridine (1.08 g, 10 mmol), methanol (40 mL), and benzaldehyde (1.06 g, 10 mmol).

  • Addition of Reagents: Add 1,1,3,3-tetramethylbutyl isocyanide (1.39 g, 10 mmol) followed by scandium(III) triflate (245 mg, 0.5 mmol, 5 mol%).

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 3-amino intermediate.

Stage 2: Synthesis of N-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)benzamide
  • Reaction Setup: Dissolve the 2,7-dimethylimidazo[1,2-a]pyridin-3-amine intermediate (assume 1.75 g, 10 mmol from the previous step) in anhydrous dichloromethane (50 mL) in a flask cooled to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol).

  • Acylation: Add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction by adding saturated sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to afford the final product.

Data Summary and Expected Results

The following table summarizes the typical quantitative data for the synthesis.

ParameterStage 1 (GBB Reaction)Stage 2 (Amidation)
Key Reagents 4-methyl-2-aminopyridine (10 mmol)3-Amino Intermediate (10 mmol)
Benzaldehyde (10 mmol)Benzoyl Chloride (10.5 mmol)
Isocyanide (10 mmol)Triethylamine (15 mmol)
Catalyst Sc(OTf)₃ (5 mol%)-
Solvent MethanolDichloromethane
Typical Yield 75-90%80-95%
Appearance Yellowish solidWhite to off-white solid

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Troubleshooting and Key Considerations

  • Low Yield in GBB Reaction: Ensure all reagents and the solvent are anhydrous, as water can hydrolyze the iminium intermediate. If the reaction stalls, gentle heating (40-50 °C) may be beneficial.

  • Alternative Catalysts: While Sc(OTf)₃ is highly effective, other Lewis or Brønsted acids like p-toluenesulfonic acid (pTSA) or even catalytic amounts of HCl can be used.[16]

  • Purification Challenges: The 3-amino intermediate can be basic and may streak on silica gel. Adding a small amount of triethylamine (~0.5%) to the chromatography eluent can improve separation.

  • Amidation Alternatives: If the acyl chloride is unstable, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the 3-amino intermediate directly with a carboxylic acid.

  • Safety: Handle isonitriles with extreme care in a well-ventilated fume hood as they are volatile and have a pungent, unpleasant odor. Acyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (PPE) should be worn at all times.

Conclusion

The described two-stage protocol, centered around the powerful Groebke–Blackburn–Bienaymé three-component reaction, offers a highly efficient, versatile, and scalable route to the medicinally important class of imidazo[1,2-a]pyridine-3-carboxamides. This methodology is ideally suited for academic and industrial laboratories focused on drug discovery, enabling the rapid synthesis of diverse compound libraries for biological screening and SAR optimization.

References

  • Domling, A. (1998).
  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Zhang, Y., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]

  • de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Sreedhar, B., et al. (2014). Synthesis of 3-amino-imidazo[1,2-a]pyridines.
  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org.
  • Boruah, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Orlov, V. D., et al. (2015). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction.
  • Teulade, J. C., et al. (1992). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • Zask, A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Oliveira, C. S. A., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Wang, L., et al. (2018). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry.
  • Moraski, G. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Zask, O. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Moraski, G. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Semantic Scholar.
  • Moraski, G. A., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]

  • Kasimogullari, B. O., & Cesur, Z. (2004).
  • Sharma, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Katritzky, A. R., et al. (2000). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.

Sources

Application

Application Note: A Robust One-Pot Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

Abstract The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that forms the basis of numerous therapeutic agents, including drugs for insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that forms the basis of numerous therapeutic agents, including drugs for insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidine).[1][2] Notably, derivatives functionalized as 3-carboxamides have emerged as a highly promising class of agents against multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[3][4][5] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of diverse imidazo[1,2-a]pyridine-3-carboxamide derivatives. We leverage the power of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, an approach prized for its high atom economy, operational simplicity, and broad substrate scope.[6][7] This guide is designed for researchers in medicinal chemistry and drug development, offering mechanistic insights, a step-by-step workflow, characterization data, and troubleshooting advice.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The fusion of imidazole and pyridine rings creates a unique electronic and structural architecture, making imidazo[1,2-a]pyridines versatile pharmacophores.[8] Their ability to interact with various biological targets has led to their investigation for a wide spectrum of activities, including anticancer, antiviral, anti-inflammatory, and potent antitubercular properties.[3][9]

Traditional multi-step syntheses of these scaffolds can be time-consuming and inefficient. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials, offer a superior alternative.[7][10] The Groebke-Blackburn-Bienaymé reaction (GBB-R), a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, stands out as the most effective methodology for constructing the 3-amino-imidazo[1,2-a]pyridine framework, the direct precursor to the target carboxamides.[1][11][12]

This document details a robust and scalable GBB protocol, optimized for versatility and yield, enabling the rapid generation of compound libraries for screening and lead optimization.

Reaction Principle and Mechanism

The one-pot synthesis proceeds via the acid-catalyzed GBB reaction. The mechanism can be broken down into three key stages, which are crucial for understanding reaction optimization and troubleshooting.

Causality Behind the Mechanism:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde. The catalyst (e.g., Sc(OTf)₃, I₂, or NH₄Cl) protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the exocyclic nitrogen of 2-aminopyridine.[13] Subsequent dehydration yields a reactive Schiff base (imine) intermediate.

  • Nitrile Ylide Formation & Cycloaddition: The isocyanide then attacks the protonated imine. This is followed by an intramolecular nucleophilic attack where the endocyclic nitrogen of the pyridine ring attacks the nitrilium carbon. This key [4+1] cycloaddition step forms the five-membered imidazole ring.[1][13]

  • Aromatization: The final step is a[6][14]-hydride shift, which results in the aromatization of the bicyclic system, yielding the stable 3-amino-imidazo[1,2-a]pyridine product.[1]

GBB_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Final Product Aminopyridine 2-Aminopyridine Imine Step 1: Imine Formation (Schiff Base) Aminopyridine->Imine + H⁺ - H₂O Aldehyde Aldehyde (R¹CHO) Aldehyde->Imine + H⁺ - H₂O Isocyanide Isocyanide (R²NC) Nitrile_Ylide Step 2: Isocyanide Attack & [4+1] Cycloaddition Imine->Nitrile_Ylide + Isocyanide Cycloadduct Cycloadduct Intermediate Nitrile_Ylide->Cycloadduct Intramolecular Cyclization Aromatization Step 3: Aromatization ([1,5]-H Shift) Cycloadduct->Aromatization Product Imidazo[1,2-a]pyridine -3-carboxamide Derivative Aromatization->Product

Caption: The mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol

This protocol provides a general, yet robust, method that can be adapted for a wide range of substrates.

Materials and Equipment
  • Reagents: Substituted 2-aminopyridine, desired aldehyde, desired isocyanide, catalyst (e.g., Ammonium Chloride (NH₄Cl) or Scandium (III) triflate (Sc(OTf)₃)), and anhydrous methanol (MeOH). All reagents should be of analytical grade or higher.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle or oil bath, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, and standard laboratory glassware.

  • Purification: Silica gel for column chromatography, and appropriate solvent systems (e.g., Hexanes/Ethyl Acetate).

General Reaction Workflow

The overall process is streamlined for efficiency, moving from setup to purified product in a logical sequence.

Workflow start Start reagents 1. Combine Reagents 2-Aminopyridine (1.0 eq) Aldehyde (1.0 eq) Isocyanide (1.0 eq) Catalyst (0.1-0.2 eq) in Methanol start->reagents reaction 2. Stir Reaction Room Temperature or Reflux Monitor by TLC (2-24 h) reagents->reaction workup 3. Work-up Remove solvent in vacuo reaction->workup purify 4. Purification Silica Gel Column Chromatography workup->purify characterize 5. Characterization NMR, HRMS, etc. purify->characterize end_node Final Product characterize->end_node

Caption: A streamlined workflow for the one-pot synthesis and purification.

Detailed Step-by-Step Synthesis Protocol

Example Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94 mg), furfural (1.0 mmol, 82 µL), and ammonium chloride (0.2 mmol, 10.7 mg).[14]

  • Solvent Addition: Add anhydrous methanol (10 mL, to achieve a 0.1 M concentration).

  • Reactant Addition: Add cyclohexyl isocyanide (1.0 mmol, 122 µL) to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the starting materials are consumed. For less reactive substrates, the reaction can be gently heated to reflux (approx. 65°C).

  • Work-up: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure product. The product is typically an oil or a low-melting solid.[6]

  • Characterization: The identity and purity of the final compound should be confirmed by spectroscopic methods.

    • ¹H NMR (500 MHz, CDCl₃): Key signals include a singlet for the amine proton, distinct aromatic protons for the imidazo[1,2-a]pyridine core, and signals corresponding to the furan and cyclohexyl groups.[6]

    • ¹³C NMR (126 MHz, CDCl₃): Expect signals in the aromatic region for the heterocyclic core and furan ring, and in the aliphatic region for the cyclohexyl group.[6]

    • HRMS (ESI-TOF): Calculate the expected m/z for [M+H]⁺ and compare it with the found value to confirm the molecular formula. For C₁₇H₁₉N₃O, the calculated m/z is 282.1601, found 282.1616.[6]

Reaction Scope and Data Summary

The GBB reaction is highly versatile, tolerating a wide variety of functional groups on both the aldehyde and isocyanide components. This allows for the creation of a diverse library of derivatives from readily available starting materials.

Entry2-AminopyridineAldehyde (R¹)Isocyanide (R²)CatalystConditionsYield (%)
12-aminopyridineFurfuralCyclohexylNH₄ClRT, 24h86[6]
22-amino-5-chloropyridineFurfuralCyclohexylNH₄ClRT, 24h86[6]
32-aminopyridine2-Azidobenzaldehydetert-ButylNH₄ClRT, 24h69[14]
42-aminopyridine4-Nitrobenzaldehydetert-ButylIodine (I₂)RT, 1h93[13]
52-aminopyridineBenzaldehydetert-ButylSc(OTf)₃MW, 150°C, 10 min>90[15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Low quality or wet reagents/solvent. 3. Substrates are not reactive enough at RT.1. Use a fresh batch of catalyst. Consider a stronger Lewis acid like Sc(OTf)₃.[11][15] 2. Use anhydrous solvents and high-purity starting materials. 3. Heat the reaction to reflux in methanol or switch to a higher boiling solvent like n-butanol.[1] Microwave irradiation can also dramatically reduce reaction times.[15][16]
Multiple Spots on TLC / Difficult Purification 1. Incomplete reaction. 2. Formation of side products (e.g., from self-condensation of aldehyde).1. Allow the reaction to run longer or increase the temperature. 2. Ensure slow addition of the aldehyde or use a dehydrating agent like trimethyl orthoformate to favor imine formation.[17]
Unexpected Product Hydrolysis of functional groups (e.g., nitrile to carboxamide).If sensitive groups are present, use strictly anhydrous conditions and a non-hydrolytic workup. For base-sensitive groups, avoid basic conditions during purification.[8]

Conclusion and Applications

The Groebke-Blackburn-Bienaymé reaction provides a powerful and highly efficient platform for the one-pot synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives. The protocol described herein is scalable, tolerates significant functional group diversity, and utilizes mild conditions, making it an invaluable tool for drug discovery. The resulting compounds are of significant interest, particularly in the development of new therapeutics for tuberculosis, where several imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against drug-resistant strains, with some candidates advancing to clinical trials.[2][3] This methodology facilitates the rapid generation of novel analogues, accelerating the hit-to-lead optimization cycle in the quest for next-generation medicines.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journals.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). National Institutes of Health.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. (n.d.). New Journal of Chemistry (RSC Publishing).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). National Institutes of Health.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Europe PMC.
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). National Institutes of Health.
  • Imidazo[1,2-a]pyridine-3-carboxamides (1),... (n.d.). ResearchGate.
  • Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. (n.d.). ResearchGate.
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). RSC Publishing.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (n.d.). Semantic Scholar.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (n.d.). ACS Medicinal Chemistry Letters.

Sources

Method

Application Note &amp; Protocols: Strategic C-3 Functionalization of Imidazo[1,2-a]pyridines

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous marketed drugs with diverse therapeutic activities.[1][2][3] Its biological significance has d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous marketed drugs with diverse therapeutic activities.[1][2][3] Its biological significance has driven extensive research into synthetic methodologies for its derivatization. The C-3 position of this bicyclic heterocycle is particularly amenable to functionalization due to its inherent electronic properties. This guide provides an in-depth analysis of key strategies for C-3 functionalization, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers in synthetic chemistry and drug development. We will explore halogenation, arylation, and alkylation reactions, emphasizing both transition-metal-catalyzed and metal-free approaches.

Introduction: The Privileged Scaffold and Its Reactive Center

The Imidazo[1,2-a]pyridine Core in Modern Pharmaceuticals

The imidazo[1,2-a]pyridine framework is a "drug prejudice" scaffold, recognized for its broad pharmacological potential.[2] This is evidenced by its presence in a range of clinical drugs, including the anxiolytics Alpidem and Saripidem, the hypnotic agent Zolpidem, and the osteoporosis treatment Minodronic Acid.[1][3] The scaffold's rigid, planar structure and its capacity for diverse substitutions allow for fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a high-value target in drug discovery.[1][4]

The Nucleophilic Nature of the C-3 Position

The regioselectivity of functionalization on the imidazo[1,2-a]pyridine ring is dictated by its electronic distribution. The C-3 position is the most electron-rich and nucleophilic carbon, making it the primary site for electrophilic aromatic substitution and reactions with radical species.[4]

Mechanistically, when an electrophile attacks the C-3 position, a stable cationic intermediate (an arenium ion) is formed. In this intermediate, the aromaticity of the six-membered pyridine ring is preserved, and the positive charge is effectively delocalized without disrupting this sextet.[5][6] Attack at other positions, such as C-2, would lead to less stable intermediates where the pyridine ring's aromaticity is compromised.[5][6] This inherent reactivity makes direct C-H functionalization at the C-3 position a highly efficient and atom-economical strategy for molecular diversification.[3]

Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Het Coordinated Complex PdII_ArX->PdII_Het Coordination (Imidazopyridine) Palladacycle Palladacycle Intermediate PdII_Het->Palladacycle C-H Activation / CMD (-HX) Palladacycle->Pd0 Reductive Elimination Product Product 3-Aryl-Imidazo[1,2-a]pyridine cluster_workflow Workflow: Aza-Friedel-Crafts C-3 Alkylation A 1. Combine Reactants - Imidazo[1,2-a]pyridine - Aldehyde - Amine B 2. Add Catalyst & Solvent - Y(OTf)₃ (Lewis Acid) - Toluene A->B In Reaction Vessel C 3. Reaction Conditions - Heat to 110 °C - Stir for 12 hours B->C D 4. Work-up - Cool to RT - Aqueous wash C->D E 5. Purification - Column Chromatography D->E F Final Product C-3 Alkylated Imidazo[1,2-a]pyridine E->F

Sources

Application

Application Notes and Protocols for Imidazo[1,2-a]pyridine-3-carboxamides as Anti-Tubercular Agents

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the exploration of Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as a promising class of anti-tubercular...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the exploration of Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as a promising class of anti-tubercular agents. This guide delves into the mechanism of action, synthetic protocols, structure-activity relationships, and essential in vitro and in vivo evaluation methodologies.

Introduction: A New Paradigm in Anti-Tubercular Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a severe threat to global health.[1] This crisis necessitates the discovery of novel therapeutic agents that operate via new mechanisms of action. The Imidazo[1,2-a]pyridine-3-carboxamide (IPA) class of compounds has emerged as a highly promising scaffold in the anti-TB drug discovery pipeline.[1][2]

This class is exemplified by the clinical candidate Telacebec (Q203) , a first-in-class agent that has demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains.[3][4] The unique mechanism of action, synthetically accessible core, and favorable pharmacological profiles make IPAs a focal point of modern TB drug development.[5][6] This guide provides the foundational knowledge and practical protocols to advance research in this critical area.

Mechanism of Action: Targeting Mycobacterial Energy Metabolism

The primary anti-tubercular activity of the IPA class, including Telacebec (Q203), stems from the specific inhibition of the cytochrome bc1 complex (also known as complex III) of the mycobacterial electron transport chain.[7][8]

Causality of Inhibition:

  • The Target: The specific molecular target is the QcrB subunit of the cytochrome bc1 complex.[2][9] This complex is a crucial component of the oxidative phosphorylation (OxPhos) pathway, which is the primary mechanism for adenosine triphosphate (ATP) generation in Mtb.[2][8]

  • The Consequence: By binding to QcrB, IPAs block the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the proton pumping across the inner mitochondrial membrane, thereby collapsing the proton motive force required by ATP synthase to produce ATP.[7][10] The resulting depletion of cellular ATP leads to a bacteriostatic effect, effectively arresting bacterial growth and replication.[8][10]

  • Selectivity: The IPA scaffold shows high selectivity for the mycobacterial QcrB over the homologous complex in mammalian mitochondria, which is a critical attribute for a safe therapeutic agent. This selectivity underpins the low cytotoxicity observed for many lead compounds in this class.[11][12]

The following diagram illustrates the mechanism of action of Imidazo[1,2-a]pyridine-3-carboxamides.

Mechanism_of_Action Mechanism of Action of IPAs cluster_etc Mtb Electron Transport Chain cluster_atp Cellular Energy UQH2 Ubiquinol (UQH2) ComplexIII Cytochrome bc1 Complex (Complex III) UQH2->ComplexIII e- CytC Cytochrome c ATP_Synthase ATP Synthase ATP ATP (Energy for Mtb) ATP_Synthase->ATP ComplexIII->CytC e- ADP ADP + Pi ADP->ATP_Synthase IPA Imidazo[1,2-a]pyridine -3-carboxamide (e.g., Q203) IPA->Block

Caption: IPA compounds inhibit the QcrB subunit of the Cytochrome bc1 complex, blocking ATP synthesis.

General Synthesis Protocol

The Imidazo[1,2-a]pyridine-3-carboxamide scaffold is synthetically accessible, allowing for robust medicinal chemistry exploration. The most common synthetic route is a three-step process.[13]

Protocol 3.1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Rationale: This step creates the core heterocyclic scaffold through a condensation reaction.

  • Procedure:

    • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as dimethoxyethane (DME), add ethyl 2-chloroacetoacetate (1.1 eq).

    • Heat the reaction mixture to reflux for 24-48 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue using column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired ester.

Protocol 3.2: Saponification to Form the Carboxylic Acid

  • Rationale: The ester is hydrolyzed to the corresponding carboxylic acid, which is the precursor for amide coupling.

  • Procedure:

    • Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

    • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1N HCl).

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the carboxylic acid intermediate.

Protocol 3.3: Amide Coupling

  • Rationale: The final step involves coupling the carboxylic acid with a desired amine to generate the target carboxamide library. EDC is a common and efficient coupling agent.

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent like acetonitrile (ACN) or dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add the desired primary or secondary amine (R-NHR') (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with an organic solvent and wash sequentially with water, dilute acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the final Imidazo[1,2-a]pyridine-3-carboxamide.

The following diagram illustrates the general synthetic workflow.

Synthetic_Workflow General Synthetic Workflow for IPAs Start 2-Amino-4-picoline + Ethyl 2-chloroacetoacetate Step1 Step 1: Condensation (Reflux in DME) Start->Step1 Intermediate1 Ethyl Ester Intermediate Step1->Intermediate1 Step2 Step 2: Saponification (LiOH, EtOH/H2O) Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling (EDC, DMAP) Intermediate2->Step3 Amine Desired Amine (R-NHR') Amine->Step3 FinalProduct Final Imidazo[1,2-a]pyridine -3-carboxamide Step3->FinalProduct

Caption: A three-step synthesis for generating a library of IPA compounds.

Structure-Activity Relationship (SAR) Insights

Extensive medicinal chemistry efforts have elucidated key structural features that govern the anti-tubercular potency of the IPA scaffold.[5][14][15] Understanding these relationships is crucial for designing next-generation analogues with improved efficacy and pharmacokinetic properties.

Structural Position Modification Impact on Activity Rationale / Comments
Imidazopyridine Core Methyl group at C7Generally enhances potency.[11][12]May improve binding affinity or metabolic stability.
Methyl group at C2Often present in potent analogues.[11][12]Contributes to the core pharmacophore.
Substitution at C6Tolerates small groups (e.g., methyl).[9][16]Larger groups may be detrimental.
Carboxamide Linker N-Benzylic groupCritical for activity.[9]The benzylic methylene appears important for positioning the terminal group.
N-(2-phenoxyethyl) moietyA successful modification leading to potent compounds.[9][17]Serves as an effective bioisostere for the N-benzyl group.
Terminal Aromatic Ring Lipophilic, biaryl ethersNanomolar potency achieved with these groups.[5]These modifications can significantly enhance binding to the hydrophobic pocket of QcrB.
Electron-donating groupsCan be favorable.[16]May influence electronic properties or metabolism.
Halogen substitutionOften leads to potent compounds (e.g., 4-Cl, 4-Br).[5][9]Enhances lipophilicity and can form halogen bonds.

In Vitro Evaluation: Protocols and Data Interpretation

The initial assessment of novel IPA compounds involves determining their potency against Mtb and their toxicity towards mammalian cells.

Protocol 5.1: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits ≥99% of Mtb growth. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method.

  • Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • 96-well microplates.

    • Alamar Blue reagent.

    • Test compounds and standard drugs (e.g., Isoniazid, Rifampicin).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in 7H9 broth directly in the 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a final concentration of ~5 x 10^5 CFU/mL.

    • Add the bacterial inoculum to each well containing the test compound. Include a drug-free well (growth control) and a well with media only (sterility control).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add Alamar Blue reagent to each well and re-incubate for 12-24 hours.

    • Read the results visually or with a fluorometer. A blue color indicates inhibition, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 5.2: Cytotoxicity Assay (e.g., against Vero cells)

  • Objective: To assess the toxicity of the compound against a mammalian cell line and calculate the Selectivity Index (SI).

  • Procedure:

    • Seed Vero cells (or another suitable mammalian cell line) in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Assess cell viability using a suitable method, such as the MTT or Resazurin assay.

    • Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.

    • Calculate the Selectivity Index (SI) as: SI = CC50 / MIC . A higher SI value (>10) is desirable.

The following diagram outlines the in vitro evaluation workflow.

In_Vitro_Workflow In Vitro Evaluation Workflow cluster_mic Potency Assessment cluster_cyto Toxicity Assessment Start Synthesized IPA Compound MIC_Assay Protocol 5.1: MIC Assay vs. Mtb H37Rv Start->MIC_Assay Cyto_Assay Protocol 5.2: Cytotoxicity Assay vs. Vero Cells Start->Cyto_Assay MIC_Result Determine MIC Value (µM) MIC_Assay->MIC_Result Decision Calculate Selectivity Index (SI = CC50 / MIC) MIC_Result->Decision Cyto_Result Determine CC50 Value (µM) Cyto_Assay->Cyto_Result Cyto_Result->Decision Outcome Prioritize Compounds with Low MIC and High SI (>10) for further studies Decision->Outcome

Caption: Workflow for assessing the potency and selectivity of new IPA compounds.

Table 2: Representative In Vitro Activity Data for IPA Compounds

CompoundMIC vs. Mtb H37Rv (µM)CC50 vs. Vero cells (µM)Selectivity Index (SI)Reference
Q203 (Telacebec) 0.0027> 30> 11,111[4]
Compound 18 ≤0.006> 128> 21,333[6]
Compound 10j 0.054 (µg/mL)> 128 (µM)> 2370[9]
Analogue B1 < 0.035> 100> 2857[14]

Note: Direct comparison of absolute values should be done with caution due to variations in assay conditions between studies.

In Vivo Evaluation: Pharmacokinetics and Efficacy

Promising candidates from in vitro screening must be evaluated in animal models to assess their pharmacokinetic properties and in vivo efficacy.

Protocol 6.1: Pharmacokinetic (PK) Study in Mice

  • Objective: To determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F).

  • Procedure:

    • Administer the test compound to a cohort of mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[4]

    • Use pharmacokinetic software to calculate key parameters by analyzing the concentration-time profiles.

Protocol 6.2: Efficacy in a Mouse Model of Chronic TB Infection

  • Objective: To evaluate the ability of the compound to reduce the bacterial burden in the lungs and spleens of infected mice.

  • Procedure:

    • Infect mice (e.g., BALB/c or C57BL/6) with an aerosolized dose of Mtb H37Rv.

    • Allow the infection to establish for 2-4 weeks to enter the chronic phase.

    • Administer the test compound orally, once daily, for 4-8 weeks. Include vehicle control and positive control (e.g., Isoniazid) groups.

    • At the end of the treatment period, euthanize the mice and homogenize the lungs and spleens.

    • Plate serial dilutions of the homogenates onto 7H11 agar plates.

    • Incubate the plates for 3-4 weeks and count the number of colony-forming units (CFUs).

    • Efficacy is determined by the log10 reduction in CFU counts in the organs of treated mice compared to the vehicle control group.

Table 3: Representative Pharmacokinetic Data in Mice

CompoundDose & RouteCmax (ng/mL)t1/2 (h)Bioavailability (%F)Reference
Q203 (Telacebec) 10 mg/kg PO150012.070[4]
Compound 18 3 mg/kg PO12013.231.1[6]
Compound 10j 20 mg/kg PO2062.5810.3[9]
Analogue B1 50 mg/kg PO10,7676.7876.8[14]

Conclusion and Future Directions

The Imidazo[1,2-a]pyridine-3-carboxamide class represents a validated and highly promising area for the development of new anti-tubercular drugs. Their novel mechanism of action, potent activity against resistant strains, and amenability to chemical modification provide a strong foundation for future research.

Future efforts should focus on:

  • Optimizing ADME Properties: Improving oral bioavailability and metabolic stability to ensure effective drug exposure.

  • Combination Studies: Evaluating the synergy of IPAs with existing and new anti-TB agents to develop shorter, more effective treatment regimens.[10]

  • Exploring Bactericidal Activity: While primarily bacteriostatic, modifications or combinations that induce bactericidal activity could further enhance therapeutic outcomes.

  • Expanding to Non-Tuberculous Mycobacteria: Investigating the activity of this class against other pathogenic mycobacteria, such as Mycobacterium avium complex.[18]

By leveraging the protocols and insights provided in this guide, the scientific community can continue to advance this exciting class of compounds and contribute to the global fight against tuberculosis.

References

  • Wang, H., et al. (2020). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]

  • Wang, A., et al. (2021). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Qurient. (n.d.). Telacebec (Q203). Qurient Pipeline. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Lee, S., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy. [Link]

  • Kaushik, A., et al. (2023). Telacebec (Q203), a New Antituberculosis Agent. ResearchGate. [Link]

  • Jeon, H., et al. (2022). Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. Antimicrobial Agents and Chemotherapy. [Link]

  • Lee, Y., et al. (2022). Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Semantic Scholar. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Jose, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]

  • de Souza, M. V. N., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Manjunatha, U., et al. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Wu, Y., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]

  • Wu, Y., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]

Sources

Method

Application Notes and Protocols: Imidazo[1,2-a]pyridine-3-carboxamide as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of therapeutic potential, including as potent inhibitors of various protein kinases.[3][4] This document provides a detailed guide for researchers on the synthesis, purification, and biological evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives as kinase inhibitors, with a particular focus on the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[5][6][7][8]

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has garnered significant attention in drug discovery due to its synthetic tractability and its ability to interact with a wide range of biological targets.[1][2] Its rigid structure provides a well-defined orientation for substituents to interact with the active sites of enzymes, making it an ideal starting point for the design of potent and selective inhibitors. While initially explored for other therapeutic areas, the potential of imidazo[1,2-a]pyridine derivatives as kinase inhibitors has become increasingly evident, with compounds from this class showing activity against key oncogenic kinases such as PI3K, mTOR, and CDKs.[3][4][5][6][7][8]

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6][7][8] Imidazo[1,2-a]pyridine-based inhibitors have been shown to effectively target key kinases within this pathway, primarily through ATP-competitive inhibition. By occupying the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and inducing anti-proliferative effects.[5][6][7][8]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine -3-carboxamide Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Synthesis and Purification of Imidazo[1,2-a]pyridine-3-carboxamides

The synthesis of imidazo[1,2-a]pyridine-3-carboxamides is a multi-step process that begins with the construction of the core heterocyclic ring system, followed by amide bond formation.

Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Intermediate

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9][10][11][12]

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid

StepProcedureNotes
1 In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.The choice of solvent may depend on the solubility of the starting materials.
2 Add an α-ketoester, such as ethyl bromopyruvate (1.1 eq), to the solution.The reaction is typically carried out under reflux conditions.
3 Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).The reaction time can vary from a few hours to overnight.
4 Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.The crude product can be purified by column chromatography on silica gel.
5 Hydrolyze the resulting ester to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol.
6 Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.
7 Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired imidazo[1,2-a]pyridine-3-carboxylic acid.The purity of the product should be confirmed by NMR and mass spectrometry.
Amide Coupling

The final step in the synthesis of the target compounds is the coupling of the imidazo[1,2-a]pyridine-3-carboxylic acid with a desired amine.[13][14]

Protocol 2: Amide Bond Formation

StepProcedureNotes
1 Dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
2 Add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) along with an amine base like DIPEA (2.0 eq).The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
3 Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
4 Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
5 Continue stirring at room temperature and monitor the reaction by TLC.Reaction times can range from a few hours to overnight.
6 Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
7 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8 Purify the crude product by column chromatography on silica gel to obtain the final imidazo[1,2-a]pyridine-3-carboxamide.Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Biological Evaluation

The biological evaluation of the synthesized compounds involves a series of in vitro assays to determine their kinase inhibitory activity and their effect on cancer cell proliferation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Synthesis of Imidazo[1,2-a]pyridine -3-carboxamide Library Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) Purification->Cell_Based_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: Experimental Workflow for Kinase Inhibitor Discovery.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[15][16][17][18][19]

Protocol 3: ADP-Glo™ Kinase Assay

StepProcedureNotes
1 Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations.Include appropriate controls (no enzyme, no compound). The final volume is typically 5-10 µL.
2 Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
3 ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
4 Incubate at room temperature for 40 minutes.
5 ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.
6 Incubate at room temperature for 30-60 minutes.
7 Luminescence Measurement: Measure the luminescence using a plate reader.The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
8 Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[20][21][22][23][24]

Protocol 4: MTT Cell Proliferation Assay

StepProcedureNotes
1 Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2 Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine-3-carboxamide compounds for a specified period (e.g., 48-72 hours).Include a vehicle control (e.g., DMSO).
3 MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
4 Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
5 Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Interpretation and Structure-Activity Relationship (SAR)

The IC50 values obtained from the biochemical and cell-based assays are crucial for determining the potency of the synthesized compounds. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values of different derivatives, a structure-activity relationship (SAR) can be established. This involves identifying which substituents on the imidazo[1,2-a]pyridine-3-carboxamide scaffold are important for kinase inhibition and cellular activity. This information is vital for the rational design of more potent and selective next-generation inhibitors.[3][4][25]

Conclusion

The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and biological evaluation of these compounds. Through systematic SAR studies, researchers can optimize the potency and selectivity of these inhibitors, potentially leading to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ADP Glo Protocol. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-2442. [Link]

  • Yu, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]

  • Yu, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinase Logistics Europe. QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). Bentham Science. Retrieved from [Link]

  • Fan, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]

  • Mondal, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 4481-4490. [Link]

  • Kostadinova, E. D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35173-35185. [Link]

  • Bautista-Jiménez, D., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6268. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis. Retrieved from [Link]

  • Wang, H., et al. (2018). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 20(15), 4551-4555. [Link]

  • Ghosh, A., & Hajra, A. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Sharma, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 11(23), 13866-13888. [Link]

  • D'Souza, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 133-143. [Link]

Sources

Application

In Vitro Evaluation of Imidazo[1,2-a]pyridine-3-carboxamides Against Mycobacterium tuberculosis: A Senior Application Scientist's Guide

The resurgence of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), presents a formidable challenge...

Author: BenchChem Technical Support Team. Date: January 2026

The resurgence of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), presents a formidable challenge to global health.[1][2] This has catalyzed the search for novel therapeutic agents with unique mechanisms of action. Among the promising new classes of compounds are the imidazo[1,2-a]pyridine-3-carboxamides (IPAs), which have demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant M. tuberculosis strains.[3][4][5] A notable clinical candidate from this class, Telacebec (Q203), underscores the therapeutic potential of the IPA scaffold.[6][7][8]

This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of novel IPA derivatives. It is designed for researchers, scientists, and drug development professionals engaged in anti-tubercular drug discovery, offering a scientifically rigorous framework for assessing the potential of these compounds.

The Scientific Rationale: Targeting a Novel Vulnerability in M. tuberculosis

The primary mechanism of action for many IPAs, including Telacebec (Q203), is the inhibition of the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[6][8][9] Specifically, these compounds target the QcrB subunit, a critical component for ATP synthesis.[3][10] By disrupting the bacterium's ability to generate energy, IPAs effectively halt its growth and replication.[6][10] This mode of action is distinct from that of many existing anti-TB drugs, making IPAs particularly valuable for combating drug-resistant strains.[4][5]

cluster_0 M. tuberculosis Electron Transport Chain cluster_1 IPA Mechanism of Action Complex_I Complex I (NADH Dehydrogenase) UQ_pool Ubiquinone Pool Complex_I->UQ_pool Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ_pool Complex_III Complex III (Cytochrome bc1) UQ_pool->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c QcrB QcrB Subunit Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP IPA Imidazo[1,2-a]pyridine -3-carboxamide (IPA) IPA->Complex_III Inhibits

Caption: Mechanism of action of Imidazo[1,2-a]pyridine-3-carboxamides.

A Phased Approach to In Vitro Evaluation

A systematic, multi-tiered approach is essential for the robust evaluation of novel IPA compounds. This ensures that only the most promising candidates, with potent activity and a favorable safety profile, advance through the drug discovery pipeline.

A Phase 1: Primary Screening (MIC Determination) B Phase 2: Cytotoxicity Assessment (Selectivity Index) A->B Active Compounds C Phase 3: Intracellular Activity (Macrophage Model) B->C Selective Compounds D Phase 4: Advanced Characterization (Resistance & Synergy) C->D Intracellularly Active Compounds

Caption: Phased workflow for in vitro evaluation of IPAs.

Phase 1: Primary Screening - Determination of Minimum Inhibitory Concentration (MIC)

The initial step is to determine the MIC of the synthesized IPA derivatives against a standard, drug-susceptible strain of M. tuberculosis, typically H37Rv. The Microplate Alamar Blue Assay (MABA) is a widely accepted, rapid, and cost-effective method for this purpose.[11][12]

Protocol: Microplate Alamar Blue Assay (MABA)

Principle: This colorimetric assay utilizes the redox indicator resazurin (Alamar blue). Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.[11] A blue color indicates bacterial inhibition, while a pink color signifies growth. The MIC is the lowest compound concentration that prevents this color change.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic acid-Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Test IPA compounds and a reference drug (e.g., Isoniazid or Rifampicin)

  • Resazurin sodium salt solution

  • Sterile DMSO for compound dissolution

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.5-0.8).[11] Adjust the culture to a McFarland standard of 1.0 and then dilute to the final required inoculum concentration.

  • Compound Plating: Prepare serial two-fold dilutions of the test compounds in a 96-well plate.[11] Ensure the final DMSO concentration does not exceed 1%, as it can be toxic to the bacteria.

  • Inoculation: Add the prepared mycobacterial inoculum to each well containing the test compound. Include a drug-free growth control and a media-only sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add the Alamar blue solution to each well and re-incubate for 24 hours.[11]

  • Reading Results: Visually inspect the plates or use a microplate reader to measure fluorescence or absorbance. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation

Summarize the MIC values in a clear, tabular format for easy comparison.

Compound IDStructure/ModificationMIC (µM) vs. H37Rv
IPA-01Parent Scaffold0.25
IPA-02R1 = 4-Cl0.12
IPA-03R2 = Cyclohexyl> 64
IsoniazidReference Drug0.20

Phase 2: Cytotoxicity Assessment and Determination of Selectivity Index (SI)

A critical aspect of drug development is to ensure that the compound is selectively toxic to the pathogen with minimal harm to host cells. The Selectivity Index (SI), calculated as the ratio of cytotoxicity to anti-mycobacterial activity (IC50/MIC), is a key parameter in this assessment. A higher SI value indicates greater selectivity.

Protocol: MTT Assay for Cytotoxicity

Principle: This assay measures the metabolic activity of cells, which reflects their viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Cell Lines: Commonly used cell lines for cytotoxicity testing of anti-TB compounds include:

  • Vero cells (African green monkey kidney epithelial cells): Often used for general toxicity screening.[1]

  • HepG2 (Human hepatoma cells): To assess potential hepatotoxicity.[13]

  • A549 (Human lung adenocarcinoma cells): Relevant as the lungs are the primary site of TB infection.[13]

  • RAW 264.7 or THP-1 (Macrophage-like cell lines): Important as M. tuberculosis is an intracellular pathogen that resides within macrophages.[1]

Procedure:

  • Cell Seeding: Seed the chosen cell line in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the IPA compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of cell growth (IC50) by plotting cell viability against compound concentration.

Data Presentation

Compile the cytotoxicity and selectivity data in a comprehensive table.

Compound IDMIC (µM)IC50 (µM) vs. Vero cellsSelectivity Index (SI = IC50/MIC)
IPA-010.25>100>400
IPA-020.12>100>833
IPA-03>64>100-
Isoniazid0.20>1000>5000

Phase 3: Intracellular Activity Assessment

Given that M. tuberculosis is an intracellular pathogen, evaluating the ability of a compound to inhibit its growth within macrophages is a crucial step.[14] This assay provides a more biologically relevant measure of a compound's potential efficacy.

Protocol: Macrophage Infection Model

Principle: This assay measures the ability of a compound to kill or inhibit the growth of M. tuberculosis residing within macrophages.

Procedure:

  • Macrophage Differentiation: Differentiate a suitable macrophage cell line (e.g., THP-1) into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Infect the differentiated macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

  • Compound Treatment: After allowing for phagocytosis, remove extracellular bacteria and treat the infected cells with various concentrations of the IPA compounds.

  • Incubation: Incubate the treated, infected cells for 3-5 days.

  • Macrophage Lysis and Bacterial Quantification: Lyse the macrophages to release the intracellular bacteria. Enumerate the viable bacteria by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting colony-forming units (CFUs). Alternatively, luminescence-based readouts with autoluminescent M. tuberculosis strains can be employed for a more rapid assessment.[14][15]

Data Presentation

Present the results as the percentage of growth inhibition at different compound concentrations or as the effective concentration that inhibits 90% of intracellular growth (EC90).

Compound IDIntracellular EC90 (µM)
IPA-010.5
IPA-020.2
Isoniazid0.4

Phase 4: Advanced Characterization

Promising lead compounds should undergo further characterization to assess their potential for clinical development.

  • Activity against Drug-Resistant Strains: Test the MIC of the lead compounds against a panel of clinically isolated MDR and XDR M. tuberculosis strains to confirm their efficacy against resistant bacteria.[3][4]

  • Synergy Studies: Evaluate the interaction of the lead compounds with existing anti-TB drugs (e.g., bedaquiline, which also targets ATP synthesis) to identify potential synergistic combinations that could lead to more effective and shorter treatment regimens.[6] Checkerboard assays are commonly used for this purpose.[16]

  • Resistance Studies: Determine the frequency of spontaneous resistance to the lead compounds and identify the genetic basis of resistance through whole-genome sequencing of resistant mutants. This can confirm the on-target activity and provide insights into potential resistance mechanisms.[10]

Conclusion

The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a highly promising class of anti-tubercular agents with a novel mechanism of action. The systematic in vitro evaluation pipeline detailed in this guide provides a robust framework for identifying and characterizing potent and selective IPA derivatives. By adhering to these rigorous protocols and principles of scientific integrity, researchers can effectively contribute to the development of new and urgently needed treatments for tuberculosis.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-620. [Link]

  • Abrahams, K. A., Cox, E., Spandley, N., Tetteh, J., Folarin, O., & O'Sullivan, D. (2012). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Bioorganic & medicinal chemistry letters, 22(19), 6153–6157. [Link]

  • Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS medicinal chemistry letters, 2(6), 466–470. [Link]

  • Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link]

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Retrieved from [Link]

  • Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug resistant antituberculosis activity. ACS medicinal chemistry letters, 2(6), 466-470. [Link]

  • Qurient. (n.d.). Telacebec (Q203). Retrieved from [Link]

  • Pulipati, L., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(23), 14757-14770. [Link]

  • Shirude, P. S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4880. [Link]

  • Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 65(8), e0030121. [Link]

  • Wang, H., et al. (2020). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European journal of medicinal chemistry, 199, 112391. [Link]

  • Early, J. V., et al. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 65(8), e00301-21. [Link]

  • Lee, J. Y., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial agents and chemotherapy, 66(2), e0162521. [Link]

  • de Jager, V. R., et al. (2020). Telacebec (Q203), a New Antituberculosis Agent. The New England journal of medicine, 382(13), 1280–1281. [Link]

  • Tanner, R., et al. (2016). Schematic of the MGIT mycobacterial growth inhibition assay method. ResearchGate. [Link]

  • TB Alliance. (n.d.). Q203. Retrieved from [Link]

  • Working Group for New TB Drugs. (n.d.). Telacebec (Q203). Retrieved from [Link]

  • O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial agents and chemotherapy, 62(6), e02439-17. [Link]

  • Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8). [Link]

  • Bukowski, L., & Kaliszan, R. (1991). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. Archiv der Pharmazie, 324(2), 121-127. [Link]

  • Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS medicinal chemistry letters, 2(10), 739–743. [Link]

  • Singh, S., et al. (2021). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv. [Link]

  • Schön, T., et al. (2022). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical microbiology and infection, 28(1), 107-111. [Link]

  • Singh, S., et al. (2021). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. mSphere, 6(5), e0050121. [Link]

  • Kumar, A., et al. (2017). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 61(9), e00840-17. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 595–620. [Link]

  • Tanner, R., et al. (2021). The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells. F1000Research, 10, 148. [Link]

  • Al-Ostoot, F. H., et al. (2022). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Molecules (Basel, Switzerland), 27(19), 6614. [Link]

  • Moraski, G. C., et al. (2018). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial agents and chemotherapy, 62(12), e01389-18. [Link]

  • Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Semantic Scholar. [Link]

  • Li, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in microbiology, 12, 641575. [Link]

  • Bahuguna, A., Rawat, D. S., & Rawat, M. (2021). Structure–activity relationship of imidazopyridine amides. ResearchGate. [Link]

  • Chernousova, L., et al. (2015). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. ERS Publications. [Link]

  • Alcaide, F., & Esteban, J. (2018). Methods for determining the antimicrobial susceptibility of mycobacteria. Enfermedades infecciosas y microbiologia clinica, 36(1), 37–44. [Link]

  • Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Semantic Scholar. [Link]

  • Williams, A., et al. (2015). A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development. Tuberculosis (Edinburgh, Scotland), 95(3), 277–283. [Link]

  • Derrick, S. C., et al. (2016). Development of a Murine Mycobacterial Growth Inhibition Assay for Evaluating Vaccines against Mycobacterium tuberculosis. Clinical and vaccine immunology : CVI, 23(7), 590–598. [Link]

  • Römer, F., et al. (2018). Mycobacterium Growth Inhibition Assay of Human Alveolar Macrophages as a Correlate of Immune Protection Following Mycobacterium bovis Bacille Calmette–Guérin Vaccination. Frontiers in immunology, 9, 1563. [Link]

Sources

Method

Application of Imidazo[1,2-a]pyridine-3-carboxamide in Cancer Research: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold in Oncology The imidazo[1,2-a]pyridine scaffold is a nitrogen-based heterocyclic system that has garnered significant attention in medicinal chemistry due to its diver...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Oncology

The imidazo[1,2-a]pyridine scaffold is a nitrogen-based heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] This "privileged" structure is present in several clinically approved drugs and is a focal point in the development of novel therapeutic agents.[3] Within the vast landscape of cancer research, derivatives of the imidazo[1,2-a]pyridine core, particularly at the 3-carboxamide position, have emerged as a promising class of anticancer agents.[4][5] These compounds have demonstrated potent activity against a range of cancer cell lines, including those of the breast, colon, lung, and melanoma.[6][7] Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways that are frequently dysregulated in cancer, leading to the induction of apoptosis and cell cycle arrest.[8]

This technical guide provides an in-depth overview of the application of imidazo[1,2-a]pyridine-3-carboxamides in cancer research. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the evaluation of these compounds as potential anticancer therapeutics.

Core Mechanism of Action: Targeting Key Cancer Pathways

A significant body of research has elucidated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting fundamental cellular pathways critical for tumor growth and survival.[1][4] One of the most consistently reported mechanisms is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[9][10] This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many human cancers.

Several studies have shown that imidazo[1,2-a]pyridine-based compounds can act as potent pan-PI3K or isoform-selective PI3K inhibitors.[8][9] By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[8] The induction of apoptosis is a key outcome of treatment with these compounds and is often mediated through both intrinsic and extrinsic pathways. This is evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases (caspase-3, -7, -8, and -9), and the downregulation of anti-apoptotic proteins such as Bcl-2.

Furthermore, the activation of the p53 tumor suppressor pathway is another critical mechanism. Treatment with certain imidazo[1,2-a]pyridine derivatives leads to the stabilization and accumulation of p53, which in turn transcriptionally activates its downstream target, the cyclin-dependent kinase inhibitor p21.[11] The induction of p21 leads to cell cycle arrest, typically at the G2/M phase, preventing cancer cell proliferation.[8]

Signaling Pathway of Imidazo[1,2-a]pyridine-3-carboxamides

Signaling_Pathway Compound Imidazo[1,2-a]pyridine -3-carboxamide PI3K PI3K Compound->PI3K Inhibition p53 p53 Compound->p53 Stabilization Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation p21 p21 p53->p21 Activation Caspases Caspases (e.g., Caspase-3, -9) p53->Caspases Activation CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Apoptosis Apoptosis Caspases->Apoptosis

Caption: Imidazo[1,2-a]pyridine-3-carboxamides often inhibit the PI3K/Akt/mTOR pathway and stabilize p53, leading to cell cycle arrest and apoptosis.

Synthesis of the Imidazo[1,2-a]pyridine-3-carboxamide Scaffold

The synthesis of the imidazo[1,2-a]pyridine-3-carboxamide core is adaptable and can be achieved through various methods, with multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction being particularly efficient for creating diverse libraries of these compounds.[6] A common and straightforward synthetic route involves a few key steps, starting from a substituted 2-aminopyridine.[12]

General Synthetic Workflow

Synthesis_Workflow Start 2-Aminopyridine Derivative Step1 Cyclization with α-haloketone Start->Step1 Intermediate1 Ethyl Imidazo[1,2-a]pyridine -3-carboxylate Step1->Intermediate1 Step2 Saponification (e.g., LiOH) Intermediate1->Step2 Intermediate2 Imidazo[1,2-a]pyridine -3-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (e.g., EDC, HOBT) Intermediate2->Step3 Final Imidazo[1,2-a]pyridine -3-carboxamide Step3->Final Amine Primary/Secondary Amine (R-NH2) Amine->Step3

Caption: A general synthetic route to imidazo[1,2-a]pyridine-3-carboxamides.

Protocol: General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol outlines a general procedure for the synthesis of the imidazo[1,2-a]pyridine-3-carboxamide scaffold.

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as DME or ethanol, add an α-haloketone like ethyl 2-chloroacetoacetate (1.1 eq).

  • Add a base, for example, triethylamine (Et3N) (1.2 eq), to the mixture.

  • Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate.

Step 2: Saponification to Imidazo[1,2-a]pyridine-3-carboxylic Acid

  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield the imidazo[1,2-a]pyridine-3-carboxylic acid.

Step 3: Amide Coupling to Form Imidazo[1,2-a]pyridine-3-carboxamide

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent like acetonitrile (ACN) or dichloromethane (DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBT) (1.2 eq).[12]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) (1.5 eq).

  • Stir the reaction at room temperature for 16-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Protocols for In Vitro Evaluation

The following protocols are foundational for assessing the anticancer activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives in a laboratory setting.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine-3-carboxamide compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Assessment of Apoptosis: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][11]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[14]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise 1 mL of ice-cold 70% ethanol while gently vortexing.[4][8] Incubate at 4°C for at least 30 minutes (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Evaluation of Long-Term Survival: Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after treatment.[15]

Protocol:

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the cell line's plating efficiency.

  • Treatment: Allow the cells to adhere for 24 hours, then treat with various concentrations of the imidazo[1,2-a]pyridine-3-carboxamide for a defined period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: After the incubation period, remove the medium and wash the colonies with PBS. Fix the colonies with a solution of 10% formalin or a 1:7 mixture of acetic acid and methanol for 15-30 minutes.[15][16] Stain the colonies with 0.5% crystal violet solution for 30-60 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment condition to determine the long-term effect of the compound on cell survival.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as p53, p21, Akt, and cleaved caspases, to confirm the mechanism of action of the test compounds.[17][18]

Protocol:

  • Protein Extraction: Treat cells with the compound of interest. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel.[17][19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-p21, anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Data Presentation: A Snapshot of Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference
Compound 12 HT-29 (Colon)Cytotoxicity4.15 ± 2.93[6]
Compound 18 MCF-7 (Breast)Cytotoxicity14.81 ± 0.20[18]
Compound 14 B16F10 (Melanoma)Cytotoxicity21.75 ± 0.81[6]
Compound 5b HCT-116 (Colon)Anti-proliferative3.5 - 61.1[7]
IP-5 HCC1937 (Breast)Cytotoxicity (MTT)45[11]
IP-6 HCC1937 (Breast)Cytotoxicity (MTT)47.7[11]
Compound 6 A375 (Melanoma)Viability (MTT)9.7 - 44.6[8]
Compound 6 HeLa (Cervical)Viability (MTT)9.7 - 44.6[8]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to detailed mechanistic studies. The consistent targeting of critical cancer pathways like PI3K/Akt/mTOR and p53 underscores their therapeutic potential.[8][9] As research continues, further optimization of this scaffold, guided by structure-activity relationship (SAR) studies, may lead to the discovery of drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately contributing to the advancement of cancer therapy.[2][20]

References

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(48). Retrieved from [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Retrieved from [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 794. Retrieved from [Link]

  • Muppidi, K., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 896-901. Retrieved from [Link]

  • Oh, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1953-1957. Retrieved from [Link]

  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 209-214. Retrieved from [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Retrieved from [Link]

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. Retrieved from [Link]

  • Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 24(8). Retrieved from [Link]

  • McGill University Health Centre. (n.d.). Clonogenic Cell Survival Assay. Retrieved from [Link]

  • Franken, N. A., et al. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (50), e2599. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). What are a suitable conditions for doing a western blot to look at p21 expression?. Retrieved from [Link]

  • Tiwari, R., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 843-863. Retrieved from [Link]

  • Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Retrieved from [Link]

  • Li, L., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 135, 466-478. Retrieved from [Link]

  • Wu, B., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters, 7(8), 772-777. Retrieved from [Link]

  • Wu, B., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Anti-tuberculosis Agents. ResearchGate. Retrieved from [Link]

  • Lee, S. K., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 4967-4974. Retrieved from [Link]

  • Sharma, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Imidazo[1,2-a]pyridine-3-carboxamide Synthesis: A Technical Support Guide

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides. This biologically significant scaffold is a cornerstone in medicinal chemistry, forming the core of drugs used for treat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides. This biologically significant scaffold is a cornerstone in medicinal chemistry, forming the core of drugs used for treating insomnia, anxiety, and peptic ulcers.[1][2] Notably, derivatives of this class have shown potent antitubercular activity against multi-drug resistant strains.[3][4][5]

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for improved yield and purity.

Troubleshooting Guide: Common Issues and Solutions

The most prevalent method for constructing the imidazo[1,2-a]pyridine core is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot, three-component reaction (3-CR) involving a 2-aminopyridine, an aldehyde, and an isocyanide.[1][3][6][7] While efficient, this reaction is sensitive to several variables that can impact yield and purity.

Problem 1: Low or No Product Yield

Low product yield is the most common frustration. The causes can range from suboptimal reaction conditions to inactive reagents.

Potential Causes & Suggested Solutions:

  • Ineffective Catalysis: The GBB reaction is typically acid-catalyzed. The choice and amount of catalyst are critical.

    • Lewis vs. Brønsted Acids: Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃) and Brønsted acids (e.g., NH₄Cl, HClO₄, PTSA) are effective.[7][8][9] Scandium triflate is a popular choice for its high activity.[3] For milder conditions, especially with sensitive substrates, ammonium chloride or acetic acid can be effective.[6][8]

    • Catalyst Loading: Insufficient catalyst will stall the reaction. Start with a loading of 5-20 mol%. Overloading the catalyst can sometimes lead to side reactions or purification difficulties.

    • Mechanistic Insight: The acid catalyst activates the aldehyde carbonyl group, making it more electrophilic for the initial condensation with the 2-aminopyridine to form a protonated imine intermediate. This is the crucial first step of the reaction cascade.[9][10]

  • Poor Solvent Choice: The solvent plays a "noninnocent" role, acting not just as a medium but also as a cocatalyst.[11]

    • Protic Solvents are Preferred: Alcohols like methanol and ethanol are often the best choices.[11] They can participate in the proton transfer steps of the mechanism, accelerating the reaction.[11]

    • Aprotic Solvents: While reactions can be run in solvents like DMF or acetonitrile, they are often slower.[12] Non-polar solvents like toluene are generally ineffective.[11]

    • Solvent as a Dehydrating Agent: Using trimethyl orthoformate can act as a dehydrating agent, driving the initial imine formation forward and improving yields.[13]

  • Reaction Temperature and Time:

    • Thermal vs. Microwave: Many GBB reactions proceed well at room temperature or with moderate heating (e.g., 60-80 °C).[6][12] However, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and efficient heating.[3][6]

  • Reagent Quality:

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage. Ensure you are using a pure aldehyde, as the corresponding acid will not participate in the reaction.

    • Isocyanide Stability: Isocyanides can have a pungent odor and should be handled in a fume hood. They can degrade over time; using freshly opened or purified isocyanides is recommended.

Problem 2: Significant Impurity Formation

The formation of side products complicates purification and reduces the yield of the desired carboxamide.

Potential Causes & Suggested Solutions:

  • Formation of Ugi Adducts: With certain aliphatic aldehydes, the classic Ugi reaction can compete with the GBB cyclization, leading to linear peptide-like side products.[8]

    • Solution: This is more common under neutral or less acidic conditions. Ensuring proper catalysis with a Brønsted or Lewis acid favors the GBB pathway.

  • Side Reactions of Starting Materials:

    • Aldehyde Reactivity: Electron-poor aromatic aldehydes (e.g., those with nitro or halide substituents) are generally more reactive and can lead to cleaner reactions and higher yields.[13] Electron-rich aldehydes may react more slowly, allowing more time for side reactions to occur.

    • Amidine Nucleophilicity: The nucleophilicity of the 2-aminopyridine is key. Electron-donating groups on the pyridine ring increase nucleophilicity and can improve reaction rates. Conversely, strong electron-withdrawing groups can make the starting material too unreactive.[12]

  • Post-Cyclization Reactions: In some cases, the initially formed product can undergo further reactions if conditions are too harsh (e.g., high temperature for extended periods). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Experimental Workflow & Protocols

Below is a generalized workflow and a sample protocol for the synthesis.

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and solving common synthesis problems.

G cluster_start Initial Check cluster_reaction Reaction Conditions cluster_analysis Analysis & Outcome Start Low/No Yield Observed Reagents Verify Reagent Purity (Aldehyde, Amine, Isocyanide) Start->Reagents 1. Quality Control Catalyst Optimize Catalyst - Type (Lewis/Brønsted) - Loading (5-20 mol%) Reagents->Catalyst 2. Check Catalysis Solvent Change Solvent - Use Protic (MeOH, EtOH) - Add Dehydrating Agent Catalyst->Solvent 3. Solvent Effects Temp Adjust Temperature/Time - Moderate Heat (60°C) - Consider Microwave Solvent->Temp 4. Energy Input Analysis Analyze Crude Mixture (TLC, LC-MS) Temp->Analysis 5. Monitor Progress Impurity Identify Side Products (e.g., Ugi Adducts) Analysis->Impurity If Impurities Present Success Yield Improved Analysis->Success If Yield is Good Impurity->Catalyst Adjust Conditions to Favor GBB

Caption: A systematic workflow for troubleshooting low yields in GBB reactions.

General Protocol for Imidazo[1,2-a]pyridine-3-carboxamide Synthesis

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-aminopyridine (1.0 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add anhydrous methanol (5 mL). Add the acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Aldehyde Addition: Add the aldehyde (1.0 mmol, 1.0 equiv) to the mixture and stir for 10-15 minutes at room temperature. This allows for the pre-formation of the imine intermediate.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol, 1.1 equiv) dropwise to the solution. Caution: Isocyanides are malodorous and toxic. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure imidazo[1,2-a]pyridine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: Can I use a catalyst-free method? While many modern syntheses rely on catalysts to improve efficiency and yield, some catalyst-free methods exist, particularly for reactions between 2-aminopyridines and α-haloketones.[3] However, for the three-component synthesis involving aldehydes and isocyanides, an acid catalyst is generally required to achieve reasonable yields and reaction times.[8]

Q2: What is the reaction mechanism and where can it go wrong? The GBB reaction proceeds through a cascade of steps. Understanding this can help pinpoint issues.

G cluster_mech Groebke-Blackburn-Bienaymé (GBB) Mechanism cluster_failure Potential Failure Points A 1. Amine + Aldehyde (Acid Catalyzed) B 2. Imine Formation A->B - H₂O C 3. Isocyanide Attack ([4+1] Cycloaddition) B->C + R₃-NC Fail1 Imine formation fails (Wet solvent, poor catalyst) B->Fail1 D 4. Nitrilium Ion Intermediate C->D E 5. Intramolecular Cyclization D->E Fail2 Ugi side-reaction (Competes with cyclization) D->Fail2 F 6. Aromatization E->F - H⁺

Caption: Simplified mechanism of the GBB reaction and common failure points.

The key steps are:

  • Imine Formation: 2-aminopyridine and the aldehyde condense to form a Schiff base (imine). This step is reversible and requires removal of water or a strong catalyst.[10]

  • Isocyanide Attack: The isocyanide attacks the protonated imine.

  • Cyclization: An intramolecular nucleophilic attack by the pyridine nitrogen forms the five-membered imidazole ring.[9][10]

  • Aromatization: A final proton transfer step yields the stable aromatic imidazo[1,2-a]pyridine product.

Q3: How do substituents on the 2-aminopyridine affect the yield? Substituents have a predictable electronic effect.

  • Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the nucleophilicity of the pyridine nitrogen, which can accelerate the intramolecular cyclization step and often leads to better yields.[12]

  • Electron-Withdrawing Groups (EWGs) like chloro (-Cl) or nitro (-NO₂) decrease the nucleophilicity, slowing the reaction and potentially lowering the yield.[14]

Comparative Yields Based on Reaction Conditions

The following table summarizes typical yield improvements seen when optimizing reaction parameters, based on literature reports.

Parameter OptimizedCondition AYield ACondition BYield BSource
Energy Source Conventional Heating (60°C, 8h)~82%Microwave (30 min)89% [6]
Catalyst No CatalystLow/No YieldNH₄Cl (20 mol%)82% [6]
Solvent Toluene0%Methanol>80% [11]
Substituent (Aldehyde) Electron-DonatingModerateElectron-WithdrawingHigher [13]

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved January 16, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved January 16, 2026, from [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Synthesis of 3-amino-imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved January 16, 2026, from [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2024). ACS Organic & Inorganic Au. Retrieved January 16, 2026, from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). National Institutes of Health. Retrieved January 16, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This privileged scaffold is a cornerstone in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This privileged scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis can present unique challenges.[1][2] This guide is structured as a series of troubleshooting solutions and frequently asked questions drawn from our field experience. We aim to provide not just protocols, but the underlying chemical reasoning to empower you to overcome common hurdles in your research.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of imidazo[1,2-a]pyridines.

Question: My reaction yield is consistently low or fails completely. What are the likely causes?

Answer: Low or no yield in imidazo[1,2-a]pyridine synthesis is a frequent issue that can typically be traced back to one of several factors concerning reagents, reaction conditions, or mechanistic pathway impediments.

Potential Causes & Solutions:

  • Reagent Purity and Stability:

    • 2-Aminopyridines: These can degrade over time. Impurities can interfere with the initial nucleophilic attack. Solution: Purify the 2-aminopyridine by recrystallization or sublimation before use.

    • α-Haloketones: These reagents, particularly α-bromoketones, are often lachrymatory and can decompose upon storage, releasing HBr which can react with the starting materials. Solution: Use freshly prepared or newly purchased α-haloketones. If generating them in situ (e.g., using NBS and an acetophenone), ensure the complete consumption of the starting ketone.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: The initial N-alkylation of the pyridine ring and the subsequent intramolecular cyclization have different activation energies. Insufficient heat may stall the reaction, while excessive heat can lead to tar formation and side products.[4] Solution: Begin with established literature conditions (often refluxing in ethanol, DMF, or toluene). If the reaction is sluggish, incrementally increase the temperature. For heat-sensitive substrates, microwave-assisted synthesis can be highly effective, reducing reaction times and often improving yields.[5][6]

    • Solvent Choice: The polarity of the solvent can influence the rate of both the SN2 reaction and the subsequent cyclization. Solution: While ethanol and DMF are common, consider screening other solvents. For instance, greener solvents like polyethylene glycol (PEG) or even water have been successfully used and can facilitate easier workup.[3][7]

  • Catalyst Inefficiency or Absence:

    • While many syntheses can proceed without a catalyst, particularly the classic condensation, some modern variations require one.[8][9] Multicomponent reactions (MCRs) are highly dependent on the right catalyst. Solution: For MCRs like the Groebke-Blackburn-Bienaymé (GBB) reaction, ensure you are using an effective Lewis or Brønsted acid (e.g., Sc(OTf)₃, Y(OTf)₃, TFA).[4][10] For oxidative coupling reactions, the choice and loading of the copper or iron catalyst are critical.[11]

A systematic approach to troubleshooting is key. The following workflow can help diagnose the issue.

G start Low / No Yield Observed reagents Step 1: Verify Reagent Quality - Recrystallize 2-aminopyridine - Use fresh α-haloketone - Check solvent purity start->reagents Start Here conditions Step 2: Optimize Conditions - Screen solvents (e.g., EtOH, DMF, MeCN) - Perform temperature screen (e.g., 60°C, 80°C, reflux) - Consider microwave irradiation reagents->conditions If reagents are pure catalyst Step 3: Evaluate Catalyst - Introduce/change catalyst (e.g., Lewis acid for MCRs) - Screen catalyst loading - Ensure anhydrous conditions if catalyst is moisture-sensitive conditions->catalyst If yield is still low success Reaction Successful catalyst->success If optimized

Caption: A systematic workflow for troubleshooting low-yield reactions.

Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: Side product formation often arises from competing reaction pathways or undesired regioselectivity. The structure of the imidazo[1,2-a]pyridine core offers several sites for reaction.

Potential Causes & Solutions:

  • Regioselectivity Issues:

    • The most common challenge is controlling functionalization between the C2 and C3 positions.[12] In classic condensations, the substituent from the carbonyl compound typically ends up at C2. However, direct functionalization of the pre-formed ring (e.g., C-H activation) overwhelmingly favors the electron-rich C3 position.[13][14]

    • Solution: Choose your synthetic strategy based on the desired substitution pattern.

      • For C2-Substitution: The reaction of a 2-aminopyridine with an α-haloketone is the most reliable method.[15]

      • For C3-Substitution on an existing ring: Employ C-H functionalization strategies like aza-Friedel-Crafts reactions.[10]

      • For 2,3-Disubstitution: Multicomponent reactions, such as the GBB reaction, are ideal as they build the ring with specific substituents at both positions in a single step.[7][16]

  • Formation of Dimerization or Polymerization Products:

    • At high temperatures or under strongly acidic/basic conditions, starting materials or intermediates can self-condense or polymerize, leading to intractable tars.

    • Solution: Run the reaction at the lowest effective temperature. Ensure slow, controlled addition of reagents if the reaction is highly exothermic. Maintain a stoichiometric balance; an excess of the carbonyl component can sometimes lead to self-condensation.

  • Competing N-Alkylation:

    • While the endocyclic pyridine nitrogen is generally more nucleophilic, alkylation can sometimes occur at the exocyclic amino group, leading to a dead-end intermediate that fails to cyclize.

    • Solution: This is often solvent-dependent. Non-polar solvents can sometimes favor the desired endocyclic attack. This issue is less common but should be considered if all other factors have been ruled out.

Section 2: Frequently Asked Questions (FAQs)

Question: Which synthetic method should I choose? A classic condensation or a multicomponent reaction (MCR)?

Answer: The choice depends on your target molecule's complexity and substitution pattern. Both approaches have distinct advantages.

Synthesis MethodGeneral ReactionTypical Reagents & ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Tschitschibabin/Ortoleva-King Type Condensation 2-Aminopyridine + α-HaloketoneReflux in EtOH, DMF, or acetone; can be catalyst-free or use I₂.[8][9][14]40-95%Simple, reliable for C2-substitution, uses readily available starting materials.Limited to C2-substitution; α-haloketones can be lachrymatory and unstable.
Groebke-Blackburn-Bienaymé (GBB) MCR 2-Aminopyridine + Aldehyde + IsocyanideLewis or Brønsted acid catalyst (e.g., Sc(OTf)₃) in MeOH or DCM at RT to reflux.[16][17]50-90%High atom economy, builds complexity quickly, excellent for 2,3-disubstitution.[18]Requires isocyanides which can be toxic/unpleasant; catalyst may be required.
Copper-Catalyzed MCR 2-Aminopyridine + Aldehyde + AlkyneCu(I) catalyst (e.g., CuI) in a solvent like toluene at reflux.[8][11]60-95%Excellent yields, good functional group tolerance, avoids isocyanides.Requires a metal catalyst which may need to be removed from the final product.
C-H Functionalization Pre-formed Imidazo[1,2-a]pyridine + Electrophile/Coupling PartnerVarious conditions (metal catalysts, oxidants) to functionalize the C3 position.[13][14]50-85%Ideal for late-stage modification of a core structure, highly regioselective for C3.Requires a pre-synthesized core; can involve expensive catalysts or harsh oxidants.

Question: How do substituents on the 2-aminopyridine starting material affect the reaction?

Answer: The electronic nature of substituents on the pyridine ring significantly impacts the nucleophilicity of the ring nitrogen, which is crucial for the initial step of most syntheses.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the pyridine nitrogen. This enhances its nucleophilicity, generally leading to faster reaction rates and allowing for milder conditions.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity of the ring nitrogen. This slows down the initial N-alkylation step, often requiring higher temperatures, longer reaction times, or more forcing conditions to achieve good conversion.[3]

Question: What is the generally accepted mechanism for the classic condensation reaction?

Answer: The most widely accepted mechanism for the reaction between a 2-aminopyridine and an α-haloketone involves a three-step sequence: SN2 alkylation, intramolecular cyclization, and dehydration.

G cluster_0 Mechanism: Tschitschibabin-type Condensation r1 2-Aminopyridine + α-Bromoacetophenone i1 Step 1: SN2 Attack (N-Alkylation) r1->i1 Pyridine N attacks C-Br p1 Pyridinium Salt Intermediate i1->p1 i2 Step 2: Intramolecular Cyclization (Condensation) p1->i2 Exocyclic NH₂ attacks C=O p2 Bicyclic Alcohol Intermediate i2->p2 i3 Step 3: Dehydration (-H₂O) p2->i3 Acid/Heat Promoted product 2-Aryl-imidazo[1,2-a]pyridine i3->product

Caption: The reaction pathway for classic imidazo[1,2-a]pyridine synthesis.

Section 3: Key Experimental Protocols

Protocol 1: Classic Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol is a standard example of the Tschitschibabin-type condensation.

  • Reagents & Setup:

    • To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol).

    • Add absolute ethanol (30 mL) and stir until the solid dissolves.

    • Add 2-bromoacetophenone (2.11 g, 10.6 mmol) to the solution. Caution: α-haloketones are lachrymatory. Handle in a fume hood.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexane), observing the disappearance of the starting materials.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is basic (pH ~8-9) to neutralize the HBr formed.

    • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: GBB Three-Component Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine

This protocol demonstrates the power of MCRs to rapidly generate molecular diversity.[16]

  • Reagents & Setup:

    • To a 50 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-5-methylpyridine (1.08 g, 10 mmol).

    • Add benzaldehyde (1.06 g, 10 mmol) and dry methanol (20 mL).

    • Add Scandium(III) triflate (Sc(OTf)₃, 245 mg, 0.5 mmol, 5 mol%).

    • Stir the mixture at room temperature for 10 minutes.

  • Reaction:

    • Add tert-butyl isocyanide (1.0 g, 12 mmol) dropwise to the mixture. Caution: Isocyanides have a strong, unpleasant odor and are toxic. Handle with extreme care in a well-ventilated fume hood.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Workup & Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude residue by flash chromatography on silica gel to yield the desired 3-amino-2-aryl-imidazo[1,2-a]pyridine derivative.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2004). The Journal of Organic Chemistry, 69(22), 7779–7782. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Chemical Communications. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Semantic Scholar. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35221–35234. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37248–37260. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (2011). National Institutes of Health. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega, 7(26), 22442–22457. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2018). National Institutes of Health. [Link]

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (2023). PubMed. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Wiley Online Library. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2004). ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 521, 02002. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2016). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2021). Beilstein Journal of Organic Chemistry, 17, 189–198. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1989). Journal of Medicinal Chemistry, 32(9), 2163–2171. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2022). Molbank, 2022(4), M1486. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2022). ResearchGate. [Link]

  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. (2018). Taylor & Francis Online. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2014). ResearchGate. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (2009). SciELO. [Link]

  • Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. (2022). ResearchGate. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]

Sources

Troubleshooting

Overcoming poor solubility of imidazo[1,2-a]pyridine-3-carboxamide derivatives

Answering the call for a dedicated resource, this Technical Support Center offers a comprehensive guide to overcoming the significant solubility challenges presented by imidazo[1,2-a]pyridine-3-carboxamide derivatives. D...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a dedicated resource, this Technical Support Center offers a comprehensive guide to overcoming the significant solubility challenges presented by imidazo[1,2-a]pyridine-3-carboxamide derivatives. Designed for researchers, medicinal chemists, and formulation scientists, this guide provides a structured approach to troubleshooting, featuring FAQs for quick reference and detailed protocols for systematic investigation. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to empower you to solve even the most stubborn solubility puzzles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with this class of compounds.

Q1: Why are my imidazo[1,2-a]pyridine-3-carboxamide derivatives so poorly soluble in aqueous media?

A1: The poor aqueous solubility of this scaffold is rooted in its fundamental physicochemical properties. The fused bicyclic 5,6 imidazopyridine ring system is largely rigid and hydrophobic.[1][2] This core structure often leads to high lipophilicity and a stable crystalline lattice, which requires significant energy to break apart during dissolution.[3] Many new chemical entities (NCEs), particularly those from high-throughput screening, are characterized by high molecular weight and lipophilicity, which inherently leads to poor water solubility.[4] For imidazo[1,2-a]pyridines, these issues are often compounded, making them a classic example of a Biopharmaceutics Classification System (BCS) Class II or IV compound, where dissolution is the rate-limiting step for absorption.[5]

Q2: What are the primary strategies I can use to improve the solubility of my compound?

A2: There are several established strategies, each with its own mechanism and ideal use case. The most common approaches include:

  • pH Modification: For ionizable compounds, adjusting the pH of the medium can convert the molecule into a more soluble salt form.[6][7]

  • Co-solvency: Using a mixture of water and a miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[8][9]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, effectively increasing their apparent solubility in aqueous solutions.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic parts from water.[10][11]

  • Amorphous Solid Dispersions (ASDs): Converting the drug from its stable crystalline form to a high-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[4][12][13] This is often achieved by dispersing the compound in a polymer matrix.

Q3: I have a new derivative and limited material. Which solubilization strategy should I try first?

A3: A systematic, tiered approach is most efficient. Start with simple methods that require minimal material before moving to more complex formulations. The decision workflow below provides a logical path for selecting an initial strategy. The first step is almost always to determine if the compound's solubility is pH-dependent, as this is often the simplest and most effective method for ionizable molecules.

Solubility Strategy Selection Workflow

This workflow guides the initial selection of a solubilization technique based on the compound's properties and the experimental requirements.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Buffer check_ionizable Is the compound ionizable? (Check pKa) start->check_ionizable ph_adjust Protocol 1: pH Adjustment (Salt Formation) check_ionizable->ph_adjust Yes cosolvent Protocol 2: Co-solvent Screening (e.g., DMSO, PEG-400, Ethanol) check_ionizable->cosolvent No / Unknown check_success_ph Solubility Goal Met? ph_adjust->check_success_ph check_success_ph->cosolvent No end_success Proceed with Experiment check_success_ph->end_success Yes check_success_cosolvent Solubility Goal Met? cosolvent->check_success_cosolvent advanced Advanced Strategies: - Cyclodextrin Complexation - Amorphous Solid Dispersion - Nanosuspension check_success_cosolvent->advanced No check_success_cosolvent->end_success Yes end_fail Consider Chemical Modification of Scaffold advanced->end_fail

Caption: Decision workflow for selecting a primary solubilization strategy.

Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

A4: This is a classic problem of a compound "crashing out" of solution. DMSO is a very strong aprotic solvent that can dissolve many hydrophobic compounds at high concentrations. However, when this stock is diluted into a predominantly aqueous buffer, the solvent environment changes dramatically. Water is a poor solvent for your compound, and the DMSO concentration is now too low to maintain solubility, causing precipitation.

Solutions:

  • Lower the Stock Concentration: Try making a less concentrated stock solution in DMSO. This will result in a lower final DMSO concentration in your assay, but it may prevent the compound from exceeding its solubility limit in the mixed solvent system.

  • Incorporate a Co-solvent: Instead of diluting directly into a pure aqueous buffer, use a buffer that contains a water-miscible organic co-solvent.[8] Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG-400).[14] These agents reduce the overall polarity of the solvent, helping to keep the drug in solution.[9] Be sure to validate that the chosen co-solvent does not interfere with your assay.

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 20 to your final buffer can help. Surfactants form micelles that can solubilize the drug, preventing precipitation even upon dilution.[6]

Q5: I've tried adjusting the pH of my buffer from 4.0 to 8.0, but the solubility of my imidazo[1,2-a]pyridine derivative hasn't improved. Why isn't this working?

A5: pH modification is only effective for compounds that can be ionized (protonated or deprotonated) within the tested pH range. There are two primary reasons why you may not be seeing an effect:

  • Non-ionizable Compound: Your specific derivative may lack an acidic or basic functional group, or its pKa (the pH at which it is 50% ionized) is outside the 4.0-8.0 range you tested. The imidazo[1,2-a]pyridine core itself has a basic nitrogen, but its pKa can be influenced by substituents.[15] If the compound is neutral, changing the pH will have little to no effect on its solubility.

  • Isoelectric Point: If your compound is zwitterionic (contains both acidic and basic groups), it will have an isoelectric point (pI) where it has a net neutral charge. At this pH, solubility is at its minimum. It's possible your tests were conducted near the pI. You would need to adjust the pH further away from the pI (either much lower or much higher) to achieve significant ionization and solubility enhancement.

Next Steps:

  • Predict the pKa: Use computational tools (e.g., ChemDraw, MarvinSketch) to predict the pKa of your molecule. This will tell you if it is expected to be ionized in your desired pH range.

  • Expand the pH Range: If feasible for your experiment, test a wider pH range (e.g., pH 2 to 10) to perform a full pH-solubility profile.

Q6: Co-solvents and pH adjustment are not sufficient for my in vivo studies. What more advanced formulation strategies should I consider?

A6: For demanding applications like in vivo pharmacokinetics where higher concentrations are often required, more advanced formulation is necessary.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective and widely used industrial strategy.[14] By converting the crystalline drug into an amorphous form dispersed within a polymer, you can achieve a state of supersaturation in vivo.[3][12] Techniques like hot-melt extrusion or spray drying are used to create ASDs.[13] The polymer (e.g., PVP, HPMCAS) is crucial for stabilizing the amorphous state and preventing recrystallization.[4]

  • Cyclodextrin Complexation: This approach is particularly useful for molecules that fit within the cyclodextrin's hydrophobic cavity.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its safety and high water solubility. The formation of an inclusion complex can increase solubility by several orders of magnitude.[11]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be very effective.[16] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[16] This pre-dissolved state can significantly enhance absorption.

StrategyMechanismKey AdvantagesKey Disadvantages
Co-solvency Reduces solvent polaritySimple, fast, suitable for early screeningCan have toxicity at high concentrations; risk of precipitation on dilution[6][8]
pH Adjustment Ionizes the drug to a soluble saltHighly effective for ionizable drugs, simple to implementOnly works for compounds with appropriate pKa; can cause chemical instability
Cyclodextrins Forms a soluble host-guest complexHigh solubilization potential, good safety profile for many CDs[10]Requires specific molecular geometry to fit; can be expensive
Amorphous Solid Dispersions Utilizes high-energy amorphous stateAchieves supersaturation, significant solubility increase[12]Physical instability (recrystallization) is a major concern; requires specialized equipment[3]

Detailed Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile

This protocol provides a systematic method to assess the impact of pH on the solubility of an ionizable imidazo[1,2-a]pyridine-3-carboxamide derivative.

Objective: To quantify the equilibrium solubility of a test compound across a physiologically relevant pH range.

Materials:

  • Test compound (crystalline solid)

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer and shaker/rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Micro-centrifuge tubes or glass vials

Workflow Diagram:

Protocol_Workflow step1 1. Prepare Buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) step2 2. Add Excess Solid Compound to each buffer in a vial step1->step2 step3 3. Equilibrate (Shake at constant temp. for 24-48h) step2->step3 step4 4. Separate Solid from Liquid (Centrifuge at high speed) step3->step4 step5 5. Sample Supernatant (Carefully remove clear liquid) step4->step5 step6 6. Dilute and Analyze (Measure concentration via HPLC/UV-Vis) step5->step6 step7 7. Plot Data (Solubility vs. pH) step6->step7

Caption: Experimental workflow for pH-solubility profiling.

Procedure:

  • Preparation: Prepare a series of buffers covering the desired pH range. Verify the final pH of each buffer after preparation.

  • Addition of Compound: Add an excess amount of the solid test compound to a vial containing a known volume (e.g., 1 mL) of each buffer. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. This ensures a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This time is required to ensure the system reaches equilibrium.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Analysis: Dilute the supernatant with an appropriate mobile phase or solvent and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Interpretation: Plot the measured solubility (in µg/mL or µM) against the corresponding buffer pH. The resulting graph is the pH-solubility profile of your compound.

Causality Check (Self-Validation):

  • Visual Confirmation: After centrifugation, a solid pellet must be present at the bottom of the vial. If no pellet is visible, the solution was not saturated, and more compound must be added.

  • Time Point Analysis: For a new compound, you can take samples at multiple time points (e.g., 24h, 48h, 72h). If the measured solubility does not change between later time points, equilibrium has been reached.

Protocol 2: Screening for Effective Co-solvents

Objective: To identify a suitable co-solvent system and determine the maximum achievable solubility for a non-ionizable or pH-insensitive compound.

Materials:

  • Test compound

  • Primary solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

  • Co-solvents for screening: DMSO, Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), N-Methyl-2-pyrrolidone (NMP).

  • Equipment as listed in Protocol 1.

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of binary solvent systems by mixing the primary solvent with each co-solvent at different volume percentages (e.g., 5%, 10%, 20%, 40% v/v). For example, to make a 10% EtOH solution, mix 1 mL of EtOH with 9 mL of water.

  • Determine Solubility: For each co-solvent mixture, perform a solubility determination as described in Protocol 1 (Steps 2-7). Add excess solid compound to each mixture, equilibrate for 24-48 hours, centrifuge, and analyze the supernatant.

  • Plot and Compare: For each co-solvent, plot the measured solubility against the co-solvent percentage (% v/v). This allows for direct comparison of their solubilizing efficiency.

Interpreting the Results:

  • An effective co-solvent will show a significant, often exponential, increase in drug solubility as its concentration increases.[7]

  • Causality Check: The choice of co-solvent is guided by the polarity of the drug. Nonpolar drugs are solubilized better by reducing the polarity of the solvent mixture.[8] The goal is to find the system that provides the required solubility at the lowest possible co-solvent concentration to minimize potential toxicity or assay interference.[6] For example, while DMSO might be the most powerful solubilizer, a 20% PEG-400 solution might be preferable if it achieves the target concentration and is known to be more biocompatible for the intended experiment.

References

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (n.d.). National Institutes of Health (NIH). [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Institutes of Health (NIH). [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). National Institutes of Health (NIH). [Link]

  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. (2023). The Pharma Innovation. [Link]

  • Aqueous phase synthesis of substituted imidazo[1,2-a]pyridine in the presence of β-cyclodextrin. (2012). Der Pharma Chemica. [Link]

  • CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE. (2022). IJCRT.org. [Link]

  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2024). ijrti.org. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2021). ResearchGate. [Link]

  • Amorphous formulations for dissolution and bioavailability enhancement of poorly soluble APIs. (2024). ResearchGate. [Link]

  • IMidazo[1,2-a]pyridine-3-carboxanilide. (2024). ChemBK. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). National Institutes of Health (NIH). [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). National Institutes of Health (NIH). [Link]

  • A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst. (2024). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). National Center for Biotechnology Information. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ResearchGate. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2010). National Institutes of Health (NIH). [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). National Institutes of Health (NIH). [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Institutes of Health (NIH). [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). Wiley Online Library. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). pubs.rsc.org. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). MDPI. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Study on Complex Formation of Biologically Active Pyridine Derivatives With Cyclodextrins by Capillary Electrophoresis. (2008). PubMed. [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2020). ResearchGate. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Institutes of Health (NIH). [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). National Institutes of Health (NIH). [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2021). Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine-3-carboxamide Synthesis

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions and preventative measures.

Question 1: My initial cyclization to form the imidazo[1,2-a]pyridine core is giving low yields. What are the common causes and how can I improve it?

Low yields in the initial cyclization are a frequent issue. The most common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone or a related three-carbon electrophile. Here’s how to troubleshoot:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. For thermally sensitive substrates, microwave-assisted organic synthesis (MAOS) can be a powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some protocols suggest room temperature, others require heating.[3] If you are running the reaction at room temperature with low yield, a modest increase in temperature (e.g., to 60-80 °C) can significantly improve the rate of reaction and yield.[4]

  • Catalyst Issues: While many syntheses of the imidazo[1,2-a]pyridine core are catalyst-free, some substrates benefit from a catalyst.[3] If you are using a catalyst, ensure it is fresh and of high purity. For copper-catalyzed reactions, the choice of the copper salt (e.g., CuI, CuBr) can influence the outcome.[4][5]

  • Side Reactions: The formation of byproducts can consume your starting materials and complicate purification. A common side reaction is the self-condensation of the α-haloketone. To minimize this, add the α-haloketone slowly to the solution of 2-aminopyridine.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Ethanol, dimethylformamide (DMF), and toluene are commonly used.[4] If you are experiencing low yields, consider screening different solvents. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, protic solvents like methanol or ethanol are often preferred.[6]

Question 2: I'm struggling with the final amide coupling step to form the 3-carboxamide. What are the best practices and how can I troubleshoot a failed coupling reaction?

The amide coupling of the imidazo[1,2-a]pyridine-3-carboxylic acid with an amine is a critical step that can be prone to issues. Here's a guide to optimizing this reaction:

  • Choice of Coupling Reagent: The selection of the right coupling reagent is paramount. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or aminium/uronium salts like HBTU or PyBOP.[7][8][9]

    • EDC/HOBt: This is a cost-effective and widely used combination. However, the urea byproduct from EDC can sometimes be difficult to remove.[10] A messy TLC is a common complaint with this method, which can be due to side reactions or impurities.[11]

    • HATU/HBTU/PyBOP: These reagents are generally more efficient and lead to cleaner reactions with shorter reaction times, but they are also more expensive.[7][8] They are particularly useful for coupling sterically hindered amines or less reactive carboxylic acids.

  • Reaction Conditions:

    • Base: An organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required to neutralize the acid formed and to deprotonate the amine.[12] Use of excess base can sometimes lead to side reactions.

    • Solvent: Anhydrous aprotic solvents like DMF, dichloromethane (DCM), or acetonitrile are commonly used. Ensure your solvent is dry, as water can hydrolyze the activated carboxylic acid intermediate.

    • Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating might be beneficial, but be cautious of potential decomposition of starting materials or products.

  • Troubleshooting a Failed Coupling:

    • Check Starting Materials: Ensure your carboxylic acid and amine are pure and dry. Impurities can interfere with the reaction.

    • Order of Addition: The order of addition of reagents can matter. A common procedure is to pre-activate the carboxylic acid with the coupling reagent and HOBt for a short period before adding the amine.

    • Solubility Issues: Poor solubility of either the carboxylic acid or the amine can hinder the reaction.[13] If you observe a milky white suspension, try using a different solvent or a co-solvent to improve solubility.[13]

    • Workup and Purification: After the reaction, a standard aqueous workup is often necessary to remove the coupling reagents and byproducts. Washing with a mild acid (e.g., 1M HCl) can remove unreacted amine and basic byproducts, while washing with a mild base (e.g., saturated NaHCO3 solution) can remove unreacted carboxylic acid and acidic byproducts.[11] Purification is typically achieved by column chromatography on silica gel.[14][15]

Question 3: My TLC plate is very messy after the reaction, and purification by column chromatography is difficult. What are the likely impurities and how can I simplify the purification?

A complex reaction mixture is a common challenge. Here are the likely culprits and strategies for cleaner reactions and easier purification:

  • Common Impurities:

    • Unreacted Starting Materials: If the reaction did not go to completion.

    • Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can often be removed by filtration. The urea from EDC is more soluble and needs to be removed by aqueous workup.[10]

    • Side Products from the Amine or Carboxylic Acid: Decomposition or side reactions of your starting materials under the reaction conditions.

  • Strategies for Cleaner Reactions:

    • Optimize Reaction Conditions: As discussed in the previous questions, optimizing temperature, reaction time, and reagent stoichiometry can significantly reduce byproduct formation.

    • Use a More Efficient Coupling Reagent: Switching from EDC/HOBt to a reagent like HATU can often result in a cleaner reaction profile.

  • Improving Purification:

    • Aqueous Workup: A thorough aqueous workup is crucial to remove water-soluble impurities before chromatography.

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification method and is often preferable to chromatography for large-scale synthesis.

    • Chromatography Optimization: If chromatography is necessary, carefully choose your solvent system to achieve good separation between your product and the major impurities. A step-gradient elution can sometimes be more effective than an isocratic elution.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of imidazo[1,2-a]pyridine-3-carboxamides.

Question 4: What are the main synthetic strategies to access the imidazo[1,2-a]pyridine-3-carboxamide scaffold?

There are two primary strategies to synthesize this scaffold:

  • Linear Synthesis: This is a two-step process.

    • Step 1: Formation of the Imidazo[1,2-a]pyridine-3-carboxylic Acid or Ester. This is typically achieved by reacting a 2-aminopyridine with an ethyl 2-chloroacetoacetate or a similar reagent.[16] The resulting ester can then be hydrolyzed to the carboxylic acid using a base like lithium hydroxide (LiOH).[16]

    • Step 2: Amide Coupling. The prepared carboxylic acid is then coupled with the desired amine using standard amide coupling reagents as discussed in the troubleshooting section.

  • Convergent Synthesis (Multicomponent Reactions):

    • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful one-pot, three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to directly form a 3-aminoimidazo[1,2-a]pyridine derivative.[17][18][19] While this doesn't directly yield the carboxamide, the resulting 3-amino group can be further functionalized.

    • Ugi Reaction: The Ugi reaction, a four-component reaction, can also be adapted to synthesize related structures.[20][21][22]

Question 5: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine core from a 2-aminopyridine and an α-haloketone?

The reaction proceeds through a well-established mechanism:

  • N-Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming an N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile and attacks the carbonyl carbon of the ketone, leading to an intramolecular cyclization and the formation of a five-membered ring.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration (loss of a water molecule) to form the aromatic imidazo[1,2-a]pyridine ring system.

Visualizations and Data

Reaction Workflow and Troubleshooting

G cluster_0 Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid cluster_1 Amide Coupling cluster_2 Troubleshooting start 2-Aminopyridine + Ethyl 2-chloroacetoacetate reaction1 Cyclization Reaction start->reaction1 hydrolysis Ester Hydrolysis (e.g., LiOH) reaction1->hydrolysis low_yield1 Low Cyclization Yield? reaction1->low_yield1 product1 Imidazo[1,2-a]pyridine-3-carboxylic Acid hydrolysis->product1 product1_ref Imidazo[1,2-a]pyridine-3-carboxylic Acid coupling Amide Coupling (e.g., EDC, HOBt, DIPEA) product1_ref->coupling amine Amine (R-NH2) amine->coupling final_product Imidazo[1,2-a]pyridine-3-carboxamide coupling->final_product low_yield2 Failed Amide Coupling? coupling->low_yield2 purification_issue Purification Issues? final_product->purification_issue ts1 Check Temp, Time, Catalyst Consider Microwave low_yield1->ts1 Yes ts2 Check Coupling Reagent, Base, Solvent Pre-activate Acid low_yield2->ts2 Yes ts3 Optimize Workup Consider Crystallization purification_issue->ts3 Yes

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides and key troubleshooting points.

Key Reaction Parameters
ParameterCyclization (Step 1)Amide Coupling (Step 2)
Common Solvents Ethanol, DMF, TolueneDMF, DCM, Acetonitrile
Temperature Range Room Temperature to 120°C (Microwave)0°C to Room Temperature
Typical Reagents 2-Aminopyridines, Ethyl 2-chloroacetoacetateImidazo[1,2-a]pyridine-3-carboxylic acid, Amine
Catalysts/Additives Often catalyst-free, sometimes Cu(I) saltsEDC, HOBt, DIPEA, HATU, PyBOP

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from literature procedures for the synthesis of the imidazo[1,2-a]pyridine core.[1][16]

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol (10 mL/mmol), add ethyl 2-chloroacetoacetate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

Protocol 2: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
  • Dissolve the ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

Protocol 3: Synthesis of a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

This protocol outlines a general procedure for the final amide coupling step.[12]

  • To a solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final imidazo[1,2-a]pyridine-3-carboxamide.

References

  • Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. HETEROCYCLES. 2015;91(11):2135-2144. Available from: [Link]

  • Coupling Reagents. Aapptec. Available from: [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1986-2000. Available from: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. 2023;8(21):18888-18901. Available from: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. 2023. Available from: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. ResearchGate. 2015. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate. 2020. Available from: [Link]

  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. European Journal of Medicinal Chemistry. 2023;258:115591. Available from: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry. 2014;51(S1):E23-E28. Available from: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. 2021;26(19):5986. Available from: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Omega. 2019;4(2):3395-3404. Available from: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. 2018;130(5):59. Available from: [Link]

  • Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. JoVE. 2022. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. 2022. Available from: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. 2022;7(4):e202103987. Available from: [Link]

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. 2017. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. 2023;19:727-735. Available from: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry. 2020;85(13):8459-8468. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024;109:01005. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2007;48(44):7838-7841. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021;6(51):35213-35227. Available from: [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. 2023;25(25):4726-4731. Available from: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available from: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. 2024;20:804-823. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021;6(51):35213-35227. Available from: [Link]

  • Coupling reaction sometimes works, sometimes doesn't. Reddit. 2021. Available from: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. 2024;29(15):3424. Available from: [Link]

  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. 2017;135:343-353. Available from: [Link]

  • Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry. 2014;22(14):3743-3753. Available from: [Link]

  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. ResearchGate. 2021. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. 2007. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are workin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. Imidazo[1,2-a]pyridines are cornerstone structures in medicinal chemistry, found in numerous FDA-approved drugs.[1] However, their synthesis, particularly via multicomponent reactions like the Groebke-Blackburn-Bienaymé Reaction (GBBR), can be accompanied by challenges related to side product formation, low yields, and purification difficulties.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common experimental hurdles.

Part 1: Troubleshooting the Primary Synthesis

The most common and versatile method for constructing the imidazo[1,2-a]pyridine-3-carboxamide core is the Groebke-Blackburn-Bienaymé Reaction (GBBR). This is a three-component reaction (3-CR) involving a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[2][3]

GBB_Reaction cluster_reactants Reactants cluster_process Process 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Isocyanide Isocyanide Cyclization Cyclization Isocyanide->Cyclization Condensation->Cyclization Imine Intermediate Product Imidazo[1,2-a]pyridine-3-carboxamide Cyclization->Product Catalyst Lewis Acid (e.g., Sc(OTf)3) Catalyst->Condensation

Question 1: My reaction yield is disappointingly low. What are the most common culprits?

Answer: Low yield in a GBBR is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or catalyst activity.

  • Reagent Purity and Stoichiometry:

    • Aldehyde Oxidation: Aldehydes, especially aromatic ones, are prone to air oxidation to the corresponding carboxylic acid. This acid can neutralize the basic 2-aminopyridine and interfere with some Lewis acid catalysts. Actionable Insight: Use freshly distilled or purified aldehydes. If you suspect oxidation, perform a simple acid-base extraction on your aldehyde starting material.

    • Isocyanide Instability: Isocyanides can be sensitive to acidic conditions and may polymerize. Ensure your isocyanide is of high purity and, if synthesized in-house, properly stored under an inert atmosphere.

    • Stoichiometry: While a 1:1:1 molar ratio is the theoretical ideal, minor adjustments can sometimes improve yields.[3] If you observe unreacted 2-aminopyridine, consider using a slight excess (1.05-1.1 eq.) of the aldehyde and isocyanide.

  • Reaction Conditions:

    • Solvent Choice & Water Content: The initial condensation between the 2-aminopyridine and the aldehyde to form the Schiff base (imine) intermediate generates water. This water can hydrolyze the intermediate and deactivate certain Lewis acid catalysts.

    • Actionable Insight: Use anhydrous solvents (e.g., dry MeOH, MeCN, or DCM). The addition of a dehydrating agent like trimethyl orthoformate can significantly improve yields by sequestering water as it forms.[4] In some cases, running the reaction at a higher temperature can help drive off water, but this must be balanced against the risk of side product formation.

    • Temperature: Most GBBRs proceed well at room temperature to moderate heat (40-60 °C).[3] Excessive heat can promote side reactions. If your reaction is sluggish, a modest increase in temperature is a reasonable first step.

  • Catalyst Selection and Activity:

    • Catalyst Choice: Scandium triflate (Sc(OTf)₃) is a highly effective and commonly used catalyst, but others like TsOH or HClO₄ have also been reported.[3] However, strong Brønsted acids can sometimes promote isocyanide polymerization. Sc(OTf)₃ is often superior due to its excellent performance and tolerance of various functional groups.[3]

    • Catalyst Loading: A catalyst loading of 5-10 mol% is typical. Using too little catalyst will result in a slow, incomplete reaction, while excessive amounts offer no benefit and can complicate purification.

Question 2: My TLC and LC-MS show a complex mixture of products. What is the most likely major side product?

Answer: In the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, the most frequently observed and problematic side product is the uncyclized amidine intermediate .

This occurs when the nucleophilic addition of the isocyanide to the Schiff base intermediate proceeds, but the final intramolecular cyclization step fails to occur or is slow.

Side_Reaction Schiff_Base Schiff Base (Iminopyridine Intermediate) Nitrile_Intermediate Nitrile Ylide / Nitrillium Intermediate Schiff_Base->Nitrile_Intermediate + Isocyanide Isocyanide Isocyanide Desired_Product Desired Product (Cyclized) Nitrile_Intermediate->Desired_Product Successful Cyclization Side_Product Side Product (Uncyclized Amidine) Nitrile_Intermediate->Side_Product Failed / Slow Cyclization

Why does this happen?

  • Steric Hindrance: Bulky substituents on the 2-aminopyridine (especially at the 6-position) or on the aldehyde can sterically hinder the final ring-closing step.

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the pyridine nitrogen, slowing the cyclization.[5]

  • Insufficient Activation: If the catalyst is weak or deactivated, it may not sufficiently activate the system to promote the final, often rate-limiting, cyclization.

How to identify it:

  • Mass Spectrometry (MS): The uncyclized amidine will have the same mass as your desired product, as it is an isomer.

  • Nuclear Magnetic Resonance (NMR): This is the definitive technique. The uncyclized product will lack the characteristic aromatic proton signal of the five-membered imidazole ring. Instead, you will see distinct signals for the protons adjacent to the amidine functionality. See the table below for a comparison.

Proton EnvironmentExpected ¹H NMR Shift (Desired Product)Expected ¹H NMR Shift (Side Product)
Imidazole C2-H~8.0 - 8.5 ppm (singlet)Absent
Amidine N-CH-NAbsent~5.5 - 6.5 ppm (singlet or doublet)
Pyridine Ring ProtonsCharacteristic shifts for the fused systemShifts will resemble a 2-substituted pyridine
Question 3: How can I minimize the formation of the uncyclized amidine and other byproducts?

Answer: Minimizing the uncyclized amidine involves optimizing conditions to favor the intramolecular cyclization step.

  • Increase Catalyst Loading/Strength: If you suspect catalyst deactivation, increasing the loading to 15 mol% or switching to a more robust Lewis acid like Sc(OTf)₃ can be effective.

  • Increase Temperature: Gently heating the reaction (e.g., to 50 °C in methanol) can provide the necessary activation energy to overcome the barrier to cyclization. Monitor the reaction by TLC or LC-MS to avoid decomposition.

  • Extended Reaction Time: Sometimes, the cyclization is simply slow. Extending the reaction time from the typical 12-16 hours to 24 or 48 hours can allow the reaction to proceed to completion.

  • Solvent Choice: While polar aprotic solvents like acetonitrile are common, switching to a polar protic solvent like methanol can sometimes facilitate the proton transfers involved in the cyclization mechanism.

Part 2: Purification and Characterization

Purification can be challenging when the desired product and side products have similar polarities.

Question 1: Standard silica gel chromatography is not giving me good separation. What are my options?

Answer: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can cause significant tailing on standard silica gel.

  • Strategy 1: Basic Modifier in Mobile Phase: Add a small amount of a basic modifier to your mobile phase (e.g., 0.5-1% triethylamine or ammonia in methanol). This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic compound and leading to sharper peaks and better separation.

  • Strategy 2: Acid-Base Extraction: This is a highly effective, scalable, and often overlooked technique for separating your basic product from neutral or acidic impurities.

    Protocol: Acid-Base Extraction for Product Purification

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic imidazo[1,2-a]pyridine product will be protonated and move into the aqueous layer, while neutral impurities (like the uncyclized amidine) remain in the organic layer.

    • Separation: Separate the two layers. Keep the aqueous layer , as this contains your product.

    • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9). Your product will deprotonate and precipitate out or become soluble in an organic solvent.

    • Re-extraction: Extract the now-neutral product back into an organic solvent (DCM or ethyl acetate).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Strategy 3: Alternative Stationary Phases: If all else fails, consider using a different stationary phase for chromatography. Alumina (basic or neutral) can be effective for basic compounds. Alternatively, reversed-phase chromatography (C18 silica) may provide a different selectivity profile.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. Available at: [Link]

  • The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. Available at: [Link]

  • Possible mechanism of formation of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [https://www.researchgate.net/publication/380780283_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journals. Available at: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]

  • Multicomponent reactions for the synthesis of heterocycles. PubMed. Available at: [Link]

  • Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. ResearchGate. Available at: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Springer. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [https://www.researchgate.net/publication/377227498_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • Multicomponent Reactions for the Synthesis of Heterocycles. Scilit. Available at: [Link]

  • Multicomponent synthesis of heterocyclic compounds. ResearchGate. Available at: [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. Available at: [Link]

  • Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of Imidazo[1,2-a]pyridine-3-carboxamides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the imidazo[1,2-a]pyridine-3-carboxamide scaffold. This guide is designed for researchers, medicinal chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the imidazo[1,2-a]pyridine-3-carboxamide scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged heterocyclic system. Our goal is to provide actionable insights and troubleshooting strategies to overcome common experimental hurdles and rationally design next-generation analogs with enhanced biological activity. This document moves beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions in your research.

Section 1: Foundational Knowledge - Understanding the Scaffold (FAQs)

This section addresses fundamental questions about the imidazo[1,2-a]pyridine-3-carboxamide core structure.

Q1: What is the general structure and significance of the imidazo[1,2-a]pyridine-3-carboxamide scaffold?

A1: The imidazo[1,2-a]pyridine-3-carboxamide is a fused bicyclic heterocyclic system that has gained significant attention in medicinal chemistry.[1][2][3] Its structure consists of an imidazole ring fused to a pyridine ring, with a critical carboxamide functional group at the 3-position. This scaffold is considered "drug-prejudiced" due to its presence in several clinically used drugs like Zolpidem and Alpidem.[1][4] In recent years, it has emerged as a highly promising framework for developing novel therapeutic agents, particularly against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][5][6]

Q2: What are the primary biological targets for this class of compounds, particularly in the context of tuberculosis?

A2: A major breakthrough in understanding the mechanism of action for this scaffold was the identification of the cytochrome bc1 complex (QcrB) , a critical component of the electron transport chain in Mycobacterium tuberculosis.[2][3] The clinical candidate Telacebec (Q203) is a prominent example of an imidazo[1,2-a]pyridine amide that targets QcrB, thereby inhibiting cellular respiration and ATP synthesis, which is essential for the bacterium's survival.[1][2] While QcrB is a key target, some analogs may exhibit different mechanisms of action, and it is crucial to consider this possibility during development.[2][7]

Q3: What is a common and reliable synthetic route to access the imidazo[1,2-a]pyridine-3-carboxamide core?

A3: A robust and frequently cited method involves a three-step sequence.[5][7]

  • Cyclization: Reaction of a substituted 2-aminopyridine with an ethyl 2-chloroacetoacetate derivative via reflux in a solvent like dimethoxyethane (DME) to form the core ethyl imidazo[1,2-a]pyridine-3-carboxylate scaffold.

  • Saponification: Hydrolysis of the resulting ethyl ester, typically using a base like lithium hydroxide (LiOH) in ethanol, followed by acidification to yield the corresponding carboxylic acid.

  • Amide Coupling: Coupling of the carboxylic acid with a desired amine using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

This synthetic accessibility is a key advantage, allowing for the generation of diverse analog libraries.[5]

Section 2: Troubleshooting Common Synthetic Challenges

Even with established protocols, experimental challenges can arise. This section provides solutions to common synthetic problems.

Q1: My overall yield for the three-step synthesis is consistently low. What are the likely causes and how can I improve it?

A1: Low yield can often be traced to specific steps in the sequence. Here’s a troubleshooting guide:

  • Step 1 (Cyclization):

    • Problem: Incomplete reaction. The condensation between some 2-aminopyridines and the chloro-ester can be sluggish.

    • Solution: Ensure you are using a suitable solvent (DME is common) and allowing for sufficient reaction time (often 48 hours at reflux).[5][7] Purity of the 2-aminopyridine is critical; impurities can lead to side reactions. Consider conducting the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side products.[8]

  • Step 2 (Saponification):

    • Problem: Incomplete hydrolysis of the ethyl ester. This is a very common pitfall. If ester remains, it will not participate in the subsequent amide coupling, directly reducing your overall yield.

    • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) until all starting ester is consumed. If the reaction stalls, consider adding more LiOH or extending the reaction time (up to 56 hours has been reported).[5] Ensure the final acidification step is complete to fully precipitate the carboxylic acid product.

  • Step 3 (Amide Coupling):

    • Problem: Poor coupling efficiency.

    • Solution: Ensure your carboxylic acid intermediate is completely dry, as water can quench the coupling reagents. Use fresh, high-quality coupling reagents (EDC, DMAP). The choice of solvent is also important; acetonitrile is commonly used.[7] If coupling to a poorly nucleophilic amine, you may need to switch to a more powerful coupling agent like HATU or HOBt/EDC.

Q2: I am observing the formation of complex and inseparable mixtures. What could be the cause?

A2: This issue often arises from the choice of solvent or reaction conditions. Using highly polar solvents like acetonitrile in certain cyclization reactions can sometimes lead to intramolecular side reactions.[8]

  • Recommendation: If you suspect solvent-related side reactions, consider switching to a less polar solvent such as toluene or dioxane.[8] Be aware that this may require higher temperatures and longer reaction times to drive the reaction to completion.[8]

Q3: How can I confirm the successful synthesis and purity of my intermediates and final compounds?

A3: Proper characterization at each step is non-negotiable for reliable biological data.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the structure of your ester, acid, and final amide. The disappearance of the ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm in ¹H NMR) after saponification is a key indicator of success.

  • Mass Spectrometry (MS): Use LC-MS or direct infusion MS to confirm the molecular weight of your products at each stage. This is crucial for verifying that the desired reaction has occurred.

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your final compounds before biological testing. A purity of >95% is the standard for generating reliable SAR data.

Section 3: A Guide to Enhancing Biological Activity - Structure-Activity Relationships (SAR)

The core of enhancing activity lies in understanding how structural changes impact potency. This section provides a systematic approach to molecular modification based on published SAR data.

Q1: I have a hit compound. Where on the imidazo[1,2-a]pyridine-3-carboxamide scaffold should I focus my initial modifications to improve potency?

A1: The scaffold offers several "hotspots" for modification. A systematic approach is recommended. The diagram below illustrates the key positions for SAR exploration.

SAR_Points cluster_scaffold Imidazo[1,2-a]pyridine-3-carboxamide Core cluster_strategy Modification Strategy Core Imidazo[1,2-a]pyridine Core Structure C2 C2 Position (R1) Core->C2 C7 C7 Position (R2) Core->C7 C6 C6 Position (R3) Core->C6 Amide Amide Side Chain (R4) Core->Amide Mod_C2 Small alkyl groups (e.g., Methyl, Ethyl) Often crucial for potency. C2->Mod_C2 Mod_C7 Small groups (e.g., Methyl, Chloro) Can modulate activity and PK. C7->Mod_C7 Mod_C6 Halogens (e.g., Chloro) Can significantly improve potency. C6->Mod_C6 Mod_Amide Primary driver of potency & PK. Explore diverse lipophilic and polar groups. (e.g., biaryl ethers, phenoxyethyl). Amide->Mod_Amide

Caption: Key positions for SAR exploration on the core scaffold.

  • 1. The Amide Side Chain (R4): This is often the most critical driver of potency and pharmacokinetic (PK) properties.[1]

    • Insight: Studies have shown that larger, more lipophilic groups, such as biaryl ethers or N-(2-phenoxyethyl) moieties, can lead to nanomolar potency against Mtb.[2][7]

    • Action: Begin by exploring a diverse range of amines in the final coupling step. Systematically vary the electronics (electron-donating vs. electron-withdrawing groups on aromatic rings) and sterics of this group.

  • 2. The C2 and C7 Positions (R1, R2): These positions are typically substituted with small alkyl groups, most commonly methyl.

    • Insight: The 2,7-dimethyl substitution pattern is a well-established starting point, showing excellent potency against various Mtb strains.[5][6] Substituting the 7-methyl with a 7-chloro group has been shown to sometimes diminish activity, indicating this position is sensitive to modification.[7]

    • Action: If your initial scaffold is unsubstituted, installing a methyl group at C2 and C7 is a high-priority first step. Further exploration with groups like ethyl at C2 can also be beneficial.[1]

  • 3. The C6 Position (R3):

    • Insight: Introduction of a halogen, such as chlorine, at the C6 position has been shown to significantly improve potency against both extracellular and intracellular Mtb.[1]

    • Action: If potency is still suboptimal after exploring the amide and C2/C7 positions, synthesizing analogs with a C6-chloro substitution is a logical next step.

Q2: How does lipophilicity impact the activity and properties of these compounds?

A2: Lipophilicity (often measured as clogP) presents a delicate balance.

  • High Lipophilicity: Can lead to outstanding potency (low nanomolar MIC values), as seen with large biaryl ether side chains.[7] However, very high lipophilicity can also result in poor aqueous solubility, suboptimal plasma exposure, and potential off-target toxicity.[1]

  • Increased Polarity: Can sometimes retain good activity while improving pharmacokinetic properties.[7] However, the relationship is not always linear, and some polar compounds show diminished activity.[7]

  • Strategy: You must co-optimize potency and drug-like properties. If your highly potent compound suffers from poor PK, consider introducing polar groups or nitrogen-containing heterocycles into the amide side chain to modulate lipophilicity.

Q3: My lead compound is potent but shows cytotoxicity. How can I improve the Selectivity Index (SI)?

A3: The Selectivity Index (SI = IC₅₀ against a mammalian cell line / MIC against the pathogen) is a critical measure of a compound's therapeutic window.

  • Strategy 1: Scaffold Hopping. If the core scaffold itself is contributing to toxicity, a subtle change may be warranted. For example, researchers have explored pyrazolo[1,5-a]pyridines-3-carboxamides as a bioisosteric replacement for the imidazo[1,2-a]pyridine core, retaining the target engagement (QcrB) with a potentially different toxicity profile.[2]

  • Strategy 2: Side Chain Modification. Often, toxicity is driven by the lipophilic side chain. Systematically truncate or introduce polarity into the side chain to find a balance between potency and cytotoxicity.

  • Strategy 3: Introduction of Fluorine. The strategic introduction of fluorine can be a powerful tool. It can reduce the basicity of nearby amines, potentially altering off-target interactions, and can block sites of metabolism, improving the PK profile.[9]

The following workflow can guide your optimization process when faced with low activity or poor properties.

troubleshooting_workflow Start Initial Hit Compound (Low Activity or Poor Properties) Check_SAR Are key SAR positions optimized? (C2/C7-Me, Amide side chain) Start->Check_SAR Optimize_Amide Synthesize Amide Library (Vary lipophilicity & electronics) Check_SAR->Optimize_Amide No Check_Potency Potency Improved? Check_SAR->Check_Potency Yes Optimize_Amide->Check_Potency Modify_Core Modify Core Substituents (e.g., add C6-Cl) Check_Potency->Modify_Core No Check_PK_Tox Assess PK / Cytotoxicity (e.g., Microsomal Stability, SI) Check_Potency->Check_PK_Tox Yes Modify_Core->Check_Potency PK_Tox_Issue Poor PK or High Toxicity Check_PK_Tox->PK_Tox_Issue Unacceptable End Optimized Lead Compound Check_PK_Tox->End Acceptable Refine_Side_Chain Refine Side Chain (Modulate lipophilicity, add Fluorine) PK_Tox_Issue->Refine_Side_Chain Consider_Bioisostere Consider Bioisosteric Replacement (e.g., for Carboxamide or Core) PK_Tox_Issue->Consider_Bioisostere Refine_Side_Chain->Check_PK_Tox Consider_Bioisostere->Check_Potency

Caption: Decision workflow for lead optimization.

Section 4: Advanced Strategies - Bioisosteric Replacements

Q1: The 3-carboxamide group is a potential liability for hydrolysis in vivo. What are some validated bioisosteric replacements I can consider?

A1: Replacing the amide bond is a classic medicinal chemistry strategy to improve metabolic stability and modulate physicochemical properties. For the imidazo[1,2-a]pyridine scaffold, several heterocyclic replacements for the amide have been explored.

  • Rationale: Heterocyclic rings can mimic the hydrogen bond donor/acceptor properties of the amide group while being conformationally more constrained and often more stable to hydrolysis.[10]

  • Examples:

    • 1,2,4-Oxadiazoles and Thiazoles: These have been successfully used as amide bioisosteres in imidazopyridine-based inhibitors of other targets (like GSK3), demonstrating their viability as replacements.[11]

    • Sulfonamides: Another classic amide isostere that can be readily synthesized from the corresponding amine.[11]

    • 1,2,3-Triazoles: These can be formed via "click chemistry" and serve as stable linkers.

When considering a bioisostere, it is critical to perform computational modeling to ensure the replacement maintains the key interactions with the biological target.[11]

Section 5: Experimental Protocols and Data Management

Protocol: General Synthesis of a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

This protocol is a generalized procedure based on methodologies reported in the literature.[5][7]

Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • To a round-bottom flask, add 2-amino-4-picoline (1.0 eq).

  • Add dimethoxyethane (DME) to dissolve the starting material.

  • Add ethyl 2-chloroacetoacetate (1.1 eq).

  • Heat the mixture to reflux (approx. 85 °C) and stir for 48 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and MS.

Step 2: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Dissolve the ethyl ester from Step 1 in ethanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) (approx. 2.0 eq).

  • Stir the mixture at room temperature for 48-56 hours, or until TLC indicates complete consumption of the starting ester.

  • Concentrate the mixture to remove ethanol.

  • Dilute with water and acidify with 1N HCl until a precipitate forms (typically pH ~4-5).

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

  • Characterization: Confirm structure by ¹H NMR and MS. Verify the disappearance of ethyl signals in the NMR spectrum.

Step 3: Synthesis of the Final N-substituted-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

  • To a solution of the carboxylic acid from Step 2 in acetonitrile, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir for 10 minutes at room temperature.

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC.

  • Characterization: Confirm final structure and purity (>95%) by ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Data Presentation: SAR Table

When reporting your results, a clear and concise table is essential for comparing analogs.

Cmpd.R1R2R3R4 (Amide Substitution)MIC (μM) vs. Mtb H37RvIC₅₀ (μM) vs. VERO cellsSI (IC₅₀/MIC)clogP
1 MeMeH4-chlorobenzyl0.5>128>2563.8
2 MeMeH4-fluorophenoxyethyl0.004>64>160004.5
3 MeClH4-fluorophenoxyethyl0.02>64>32004.7
4 EtHClAdamantyl0.0009>50>550005.2

Data in this table is illustrative and based on trends reported in the literature.[1][7]

References
  • Moraski, A. T., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Moraski, A. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design. [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • St-Gallay, S. A., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

  • Fallacara, A. L., et al. (2017). Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, L., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]

  • Moraski, A. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Semantic Scholar. [Link]

  • Thaching, K., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Sharma, A., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publications. [Link]

  • Al-Zoubi, R. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Jose, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]

  • Tadigoppula, N., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Moraski, A. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Publications. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Ghosh, C., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Synthetic Communications. [Link]

  • Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of Imidazo[1,2-a]pyridine-3-carboxamides

Welcome to the technical support guide for the mass spectrometric analysis of imidazo[1,2-a]pyridine-3-carboxamide derivatives. This class of compounds, while crucial in drug discovery, presents unique challenges during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of imidazo[1,2-a]pyridine-3-carboxamide derivatives. This class of compounds, while crucial in drug discovery, presents unique challenges during MS analysis.[1][2][3][4][5] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, from fundamental signal problems to complex spectral interpretation and quantitative analysis challenges.

Section 1: Foundational Issues & Ionization Problems

This section addresses the most frequent initial hurdles: obtaining a stable and robust signal for your compound.

Q1: I am not seeing any signal for my compound, or the signal is extremely weak and unstable. What are the first things I should check?

This is a common starting problem. A systematic check of both the instrument and sample is the most efficient way to identify the cause.[6][7]

Causality: Signal generation in Electrospray Ionization (ESI) depends on a multi-step process: analyte ionization in solution, aerosol formation, desolvation, and transfer of the gas-phase ion into the mass analyzer. A failure at any stage will lead to poor or no signal. The imidazo[1,2-a]pyridine core contains two nitrogen atoms—one in the pyridine ring and one in the imidazole ring—which are the primary sites for protonation in positive-ion ESI.[8] The unsaturated imidazole nitrogen is generally the most basic site and the preferred site of protonation.[8]

G cluster_0 Initial State cluster_1 Step 1: Instrument Checks cluster_2 Step 2: Sample & Method Checks cluster_3 Solutions start No / Poor Signal cal Is the MS calibrated and tuned recently? start->cal spray Is the ESI spray stable and consistent? cal->spray Yes sol_cal Recalibrate and tune using manufacturer's standards. cal->sol_cal No pressure System pressures and gas flows normal? spray->pressure Yes sol_spray Clean ESI probe, check for clogs, adjust source position. spray->sol_spray No conc Is sample concentration appropriate (e.g., 1-10 µM)? pressure->conc Yes sol_pressure Check for leaks, ensure gas supply is adequate. pressure->sol_pressure No solvent Is analyte soluble and ionized in the solvent? conc->solvent Yes sol_conc Adjust concentration. Too high causes suppression. conc->sol_conc No mode Are you in the correct ionization mode (+ESI)? solvent->mode Yes sol_solvent Add 0.1% formic acid to mobile phase to promote protonation. solvent->sol_solvent No

  • Sample Preparation: Prepare a 1 µM solution of your analyte in a typical LC mobile phase (e.g., 50:50 acetonitrile:water) with 0.1% formic acid. The acid is crucial for ensuring the basic nitrogen sites are protonated for efficient +ESI analysis.[9]

  • Infusion Analysis: Directly infuse the sample into the mass spectrometer at a low flow rate (5-10 µL/min) to avoid chromatographic complications.

  • Initial MS Settings (Positive ESI Mode):

    • Capillary Voltage: Start at 3.5 kV.

    • Source Temperature: Begin at 120-150°C.

    • Desolvation Gas (Nitrogen) Flow: Set to a mid-range value (e.g., 600 L/hr).

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 20-30 V) to minimize in-source fragmentation.

  • Parameter Optimization: While infusing, systematically vary one parameter at a time to maximize the signal intensity of your expected [M+H]+ ion.

    • Adjust capillary voltage in 0.5 kV increments.

    • Increase desolvation temperature and gas flow to improve signal, but watch for signs of thermal degradation.

    • Slowly increase the cone/fragmentor voltage. You should see the [M+H]+ signal increase to a maximum before starting to decrease as in-source fragmentation begins.

Section 2: Spectral Interpretation Challenges

Once a signal is obtained, the next challenge is interpreting the spectrum, which may contain unexpected ions.

Q2: I see my [M+H]+ ion, but my spectrum is dominated by other peaks, especially at M+23 and M+39. What are these?

These are very common adduct ions formed during the electrospray process.[10] Rather than being a problem, they can serve as valuable confirmation of your compound's molecular weight.

Causality: In ESI, pre-formed ions in the solution are transferred to the gas phase. While protonation ([M+H]+) is often the goal, analytes can also associate with cations present in the solvent, mobile phase additives, or leached from glassware.[11][12] The most common are sodium ([M+Na]+) and potassium ([M+K]+).

Adduct IonMass Difference from [M]Common Source
[M+H]++1.0078Acidic mobile phase
[M+NH4]++18.0344Ammonium-based buffers (e.g., ammonium acetate)
[M+Na]++22.9898Glassware, solvent impurities, fingerprints
[M+K]++38.9637Glassware, solvent impurities
[M+ACN+H]++42.0338Acetonitrile in mobile phase
[2M+H]+M + 1.0078High analyte concentration

Data compiled from authoritative sources.[10][13]

Validation & Control:

  • Confirmation: The mass difference between your [M+H]+ peak and the [M+Na]+ peak should be exactly 21.982 Da. This confirms both identities.

  • Mitigation: If adducts are complicating your analysis (e.g., suppressing the [M+H]+ signal), try the following:

    • Use high-purity solvents (LC-MS grade).

    • Switch to polypropylene vials instead of glass.

    • Increase the concentration of the proton source (e.g., raise formic acid from 0.1% to 0.2%).

    • Add a small amount of an ammonium salt (e.g., 5 mM ammonium acetate) to the mobile phase to promote the formation of the [M+NH4]+ adduct, which can sometimes be more stable and consistent than sodium/potassium adducts.[14]

Q3: My MS/MS (tandem mass spectrometry) spectrum is very complex. What are the expected fragmentation patterns for an imidazo[1,2-a]pyridine-3-carboxamide?

The fragmentation is a composite of the stable imidazo[1,2-a]pyridine core and the C3-carboxamide side chain. Understanding the likely cleavage points is key to structural confirmation.

Causality: Collision-induced dissociation (CID) in MS/MS imparts energy into the selected precursor ion ([M+H]+), causing it to break at its weakest bonds. The charge on the precursor ion (often on a basic nitrogen) typically directs the fragmentation pathways.[15]

For a generic N-benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, fragmentation often proceeds via several key pathways:

  • Amide Bond Cleavage: The bond between the carbonyl carbon and the amide nitrogen is frequently cleaved, leading to the loss of the entire amide substituent. This results in an acylium ion corresponding to the imidazo[1,2-a]pyridine-3-carbonyl moiety.

  • Loss of CO: The imidazo[1,2-a]pyridine scaffold itself can undergo a characteristic loss of carbon monoxide (CO), which is a diagnostic fragmentation for this core structure.[16]

  • Side-Chain Fragmentation: The substituent on the amide nitrogen (e.g., a benzyl group) will undergo its own characteristic fragmentation, such as the formation of a tropylium ion (m/z 91) for a benzyl group.

G MH [M+H]+ Precursor Ion F1 Fragment 1 [M+H - RNH2]+ Acylium Ion MH->F1 Loss of Amine F2 Fragment 2 [M+H - CONHR]+ Imidazopyridine Core MH->F2 Loss of Carboxamide F4 Fragment 4 [RNH2+H]+ Amine Side-Chain MH->F4 Amide Cleavage (Charge on side-chain) F3 Fragment 3 [Fragment 1 - CO]+ Diagnostic Core Fragment F1->F3 Loss of CO

Section 3: Advanced Troubleshooting & Method Development

This section deals with more subtle but critical issues that affect data quality, especially in quantitative bioanalysis.

Q4: I see a peak at the correct mass for my compound, but it appears much earlier in my chromatogram than expected, or I see it even in my blank injections. What could be the cause?

This issue could be carryover, but it is frequently caused by in-source fragmentation (ISF) of a more polar, less retained metabolite or related compound.[17]

Causality: ISF occurs when molecules fragment in the high-energy environment of the ion source before they are selected by the mass analyzer.[18] If a labile metabolite (e.g., an N-oxide or glucuronide) elutes early and fragments in the source to lose its modifying group, the detector will see a signal at the exact mass of the parent drug. This can lead to severe misinterpretation of quantitative data or false identification of impurities.[17]

  • The Diagnostic Test: Infuse a pure standard of your parent compound and slowly ramp up the cone/fragmentor/skimmer voltage. Monitor the intensity of the [M+H]+ ion and look for the appearance of known fragment ions. The voltage at which the [M+H]+ signal begins to drop and fragments appear is the upper limit for your analytical method.

  • Method Adjustment: Analyze your sample using two different methods:

    • Method A (Soft): Use a very low cone voltage (e.g., 20 V). This minimizes ISF.

    • Method B (Harsh): Use a higher cone voltage (e.g., 80 V). This promotes ISF.

  • Data Analysis:

    • If the "ghost peak" is significantly larger or only appears in Method B, it is highly likely to be an ISF product.

    • If the peak is present and proportional in both methods, it is more likely to be the actual parent compound due to carryover or contamination.

  • Mitigation: If ISF is confirmed, the primary solution is to reduce the energy in the ion source. Lower the cone/fragmentor voltage and, if necessary, the source temperature until the artifact is eliminated, even if it means a slight reduction in overall signal intensity for the parent compound. Accuracy is more important than raw signal.

Q5: My calibration curve is not linear, and my results are not reproducible when analyzing samples in a biological matrix (plasma, urine, etc.). How do I address this?

This is the classic signature of matrix effects , where co-eluting endogenous components from the sample matrix interfere with the ionization of your analyte.[19][20]

Causality: Components in a biological matrix (salts, lipids, phospholipids) can elute at the same time as your analyte.[14] In the ESI source, these high-concentration interferences compete with your analyte for ionization, typically leading to a suppression of the analyte's signal.[19][21] This suppression is inconsistent from sample to sample, destroying reproducibility and quantitative accuracy.

G cluster_0 Problem cluster_1 Diagnosis cluster_2 Mitigation Strategies start Poor Reproducibility in Biological Matrix diag Perform Post-Column Infusion Experiment start->diag result Observe Dip in Analyte Signal at Chromatographic RT? diag->result result->start No (Investigate other sources of error) prep Improve Sample Prep (e.g., SPE vs. PPT) result->prep Yes (Matrix Effect Confirmed) chrom Improve Chromatography (Change RT of analyte) prep->chrom is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chrom->is

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[9]

    • Protein Precipitation (PPT): Fast and simple, but "dirtier." Prone to phospholipid-based matrix effects.

    • Liquid-Liquid Extraction (LLE): More selective than PPT.

    • Solid-Phase Extraction (SPE): The most selective and effective method for removing a wide range of interferences. Often the best choice for robust bioanalysis.

  • Enhance Chromatographic Separation: Adjust your LC method so your analyte elutes in a "clean" region of the chromatogram, away from the main zones of ion suppression (which are often very early and very late in the run).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS is chemically identical to your analyte but has a different mass (due to 2H, 13C, or 15N substitution). It co-elutes perfectly and experiences the exact same matrix effects as the analyte. By using the ratio of the analyte signal to the SIL-IS signal, the matrix effect is cancelled out, leading to highly accurate and precise quantification.[19]

References
  • Li, A., Zhang, J., & Guo, C. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Sabater, G., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(4), 882. [Link]

  • Heerma, W., et al. (1998). Mass Spectrometric Fragmentation Reactions of Aliphatic Carboxamides. A Reinvestigation Using Metastable Ions Reveals New Rearrangements. Semantic Scholar. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 10(1), 14. [Link]

  • Gao, W., et al. (2021). Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. Analytical Chemistry, 93(34), 11636-11644. [Link]

  • Onajole, O. K., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(11), 4444-4461. [Link]

  • Souza, I. D., & Daniel, V. T. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7). [Link]

  • Verhoeven, J., et al. (2021). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 413, 1625-1638. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • ResearchGate. (n.d.). Matrix effects on LC-MS/MS analysis. ResearchGate. [Link]

  • Scribd. (n.d.). Adduits ESI MS. Scribd. [Link]

  • Yang, S., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. [Link]

  • Han, L., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1217. [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc. [Link]

  • CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. CGSpace. [Link]

  • He, L., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 23(19), 11951. [Link]

  • ResearchGate. (2019). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. [Link]

  • Borges, K. B., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6, 16141-16173. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • CSL Behring. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioProcess International. [Link]

  • ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ChemMedChem, 18(9), e202200632. [Link]

  • Crisponi, G., et al. (2010). Perturbations produced by electrospray ionization mass spectrometry in the speciation of aluminium(III)/1,6-dimethyl-4-hydroxy-3-pyridinecarboxylate aqueous solutions. Journal of Mass Spectrometry, 45(4), 404-413. [Link]

  • Gary, L. B., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. [Link]

  • De-Kun, Z., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Journal of Medicinal Chemistry, 54(8), 2825-2835. [Link]

  • Lu, X., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 136, 100-109. [Link]

Sources

Optimization

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-3-carboxamide Analogs

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine-3-carboxamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine-3-carboxamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antitubercular and anticancer properties.[1][2][3][4][5] However, their purification can present unique challenges due to their structural characteristics. This guide offers practical, field-proven insights to help you navigate these complexities and achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses common issues encountered during the purification of imidazo[1,2-a]pyridine-3-carboxamide analogs, providing potential causes and actionable solutions.

Issue 1: Poor Separation or Co-elution of Product with Impurities during Column Chromatography

Question: I'm running a silica gel column to purify my imidazo[1,2-a]pyridine-3-carboxamide, but I'm getting poor separation between my product and a closely-running impurity. How can I improve the resolution?

Answer: Poor separation on a silica gel column is a frequent challenge, often stemming from an inappropriate solvent system or interactions between the compound and the stationary phase. Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Inadequate Solvent System Polarity: The polarity of your eluent may not be optimal for resolving your compound from impurities.

    • Solution: Systematically screen different solvent systems. A good starting point for many imidazo[1,2-a]pyridine derivatives is a mixture of ethyl acetate and hexanes.[1][6][7][8][9] If your compound is more polar, consider switching to a methanol/dichloromethane system.[8] It is crucial to perform thorough thin-layer chromatography (TLC) analysis with various solvent ratios to identify the optimal mobile phase before committing to a column.

  • Strong Interaction with Silica Gel: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[10]

    • Solution: To mitigate this, add a small amount of a basic modifier to your eluent. Triethylamine (typically 0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, which can significantly improve peak shape and resolution for basic compounds.[11]

  • Presence of Isomeric Impurities: Structural isomers can have very similar polarities, making them difficult to separate.

    • Solution: If you suspect isomeric impurities, consider using high-performance liquid chromatography (HPLC) for purification. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can offer superior resolution for isomeric nitrogen-containing heterocycles.[12][13]

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Solution: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the total weight of the silica gel. If you need to purify a large amount of material, consider using a larger column or performing multiple smaller purifications.

Issue 2: Product Streaking or Tailing on TLC and Column Chromatography

Question: My imidazo[1,2-a]pyridine-3-carboxamide product is streaking badly on the TLC plate and the peaks from my column are showing significant tailing. What's causing this and how can I fix it?

Answer: Streaking and tailing are classic signs of undesirable interactions between your compound and the stationary phase, or issues with sample application and solubility.

Potential Causes & Solutions:

  • Acid-Base Interactions: As mentioned previously, the basic nature of the imidazo[1,2-a]pyridine nucleus can lead to strong interactions with the acidic silica gel.

    • Solution: The addition of triethylamine to your mobile phase is a primary solution.[11] Alternatively, using a different stationary phase like alumina (basic or neutral) or a functionalized silica gel (e.g., amino-propylated) can be effective.

  • Incomplete Dissolution of the Sample: If your crude product is not fully dissolved in the loading solvent, it can lead to streaking as it slowly dissolves on the column.

    • Solution: Ensure your sample is completely dissolved before loading. If your compound has poor solubility in the initial eluent, dissolve it in a stronger solvent (like dichloromethane or a small amount of methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, impregnated silica can be loaded onto the column.

  • Presence of Highly Polar Impurities: Very polar impurities, such as unreacted starting materials or salts, can cause streaking.

    • Solution: A pre-purification workup can be beneficial. Consider an aqueous wash of your crude product to remove water-soluble impurities before attempting chromatography.

Issue 3: Low Recovery of the Product after Purification

Question: I've identified the fractions containing my pure product, but after concentrating them, the overall yield is very low. Where could my product be going?

Answer: Low recovery can be attributed to several factors, from irreversible adsorption on the column to product degradation.

Potential Causes & Solutions:

  • Irreversible Adsorption: Your compound may be binding too strongly to the silica gel.

    • Solution: In addition to using a basic modifier like triethylamine, you can try a more polar eluent system to ensure all the product is eluted. Sometimes, flushing the column with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end of the purification can recover strongly adsorbed material.

  • Product Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: If you suspect your compound is acid-sensitive, neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, using a less acidic stationary phase like neutral alumina could be a viable option.

  • Co-elution with a Non-UV Active Impurity: You may have collected fractions that appeared pure by TLC (visualized by UV), but they could contain a non-UV active impurity, leading to a lower-than-expected mass of the desired product.

    • Solution: After concentrating your fractions, obtain a proton NMR spectrum to assess the purity. If a non-UV active impurity is present, further purification by recrystallization or HPLC may be necessary.

Issue 4: Difficulty in Removing a Persistent Impurity

Question: I have a persistent impurity that co-elutes with my product in every solvent system I've tried for column chromatography. What are my other options?

Answer: When chromatography fails to resolve a stubborn impurity, alternative purification techniques should be explored.

Potential Causes & Solutions:

  • Similar Polarity and Functional Groups: The impurity likely shares very similar structural and polarity characteristics with your product.

    • Solution 1: Recrystallization: If your product is a solid, recrystallization is an excellent and often highly effective purification method.[14] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes) to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

    • Solution 2: Preparative HPLC: High-performance liquid chromatography offers significantly higher resolving power than flash chromatography. A reversed-phase C18 column is a good starting point for many organic molecules.[15] Method development on an analytical scale is recommended to optimize the separation before scaling up to a preparative system.[15]

    • Solution 3: Chemical Modification: In some cases, it may be possible to selectively react the impurity to alter its chemical properties, making it easier to separate. This is a more advanced technique and should be approached with caution.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for imidazo[1,2-a]pyridine-3-carboxamide analogs?

A1: For routine purification of these analogs, flash column chromatography on silica gel is the most common and versatile technique.[6][7] A typical starting eluent system is a gradient of ethyl acetate in hexanes.[1][9] However, the "best" technique will always depend on the specific properties of your compound and the nature of the impurities. For compounds that are difficult to separate by flash chromatography, preparative HPLC is a powerful alternative.[12][13] For solid compounds, recrystallization can be a highly effective and economical method to achieve high purity.[14]

Q2: My imidazo[1,2-a]pyridine-3-carboxamide is a basic compound. Are there any special considerations for its purification by chromatography?

A2: Yes, the basicity of the imidazo[1,2-a]pyridine core requires special attention. The lone pair of electrons on the pyridine-like nitrogen can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential irreversible adsorption.[10] To counteract this, it is highly recommended to add a small amount of a base, such as triethylamine (0.1-1%) , to the mobile phase.[11] This will "deactivate" the acidic sites on the silica and lead to more symmetrical peaks and better recovery.

Q3: I'm considering using reversed-phase HPLC for purification. What are some good starting conditions?

A3: For reversed-phase HPLC, a C18 column is a standard choice. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. To improve peak shape and ensure the ionization state of your compound is consistent, it is common to add a modifier to the mobile phase. For basic compounds like imidazo[1,2-a]pyridine derivatives, adding an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases is recommended. A good starting point would be a gradient elution from a high percentage of water (with acid) to a high percentage of acetonitrile or methanol (with acid).

Q4: How can I identify the common impurities in my reaction mixture?

A4: Common impurities often include unreacted starting materials, such as the 2-aminopyridine and the α-halocarbonyl compound or its equivalent.[16][17] Side products from the reaction can also be present. The best way to identify these is to run TLCs of your crude reaction mixture alongside authentic samples of your starting materials. For unknown impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information, which can help in deducing their structures. 1H NMR of the crude mixture can also reveal the presence of unreacted starting materials or major byproducts.

Q5: Can I use crystallization as a primary purification method?

A5: Absolutely. If your imidazo[1,2-a]pyridine-3-carboxamide analog is a solid and you can find a suitable solvent system, crystallization can be a very efficient and scalable purification method.[14] The key is to find a solvent in which your product is sparingly soluble at room temperature but readily soluble when heated. This allows for the formation of a supersaturated solution upon cooling, from which your pure product will crystallize, leaving the impurities behind in the mother liquor. Common solvents to screen for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop an optimal solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4.

  • Column Packing: Select an appropriately sized column. Pack the column with silica gel (230-400 mesh) using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). If the product has low solubility in the eluent, use the dry loading method: dissolve the crude product in a strong solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude solid product. Add a potential recrystallization solvent dropwise while heating until the solid just dissolves.

  • Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification Workflow for Imidazo[1,2-a]pyridine-3-carboxamide Analogs

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude_Product Crude Product (from reaction workup) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis NMR_Analysis 1H NMR of Crude Crude_Product->NMR_Analysis Is_Solid Is the product a solid? TLC_Analysis->Is_Solid NMR_Analysis->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Flash_Chromatography Flash Column Chromatography (Silica Gel) Is_Solid->Flash_Chromatography No Purity_Check Purity Check (TLC, NMR, LC-MS) Recrystallization->Purity_Check Flash_Chromatography->Purity_Check HPLC Preparative HPLC HPLC->Purity_Check Purity_Check->HPLC Not Pure Pure_Product Pure Product Purity_Check->Pure_Product Pure

Caption: A decision-making workflow for the purification of imidazo[1,2-a]pyridine-3-carboxamide analogs.

Troubleshooting Logic for Poor Chromatographic Separation

Troubleshooting_Chromatography Start Problem: Poor Separation / Tailing Check_Solvent Is the solvent system optimized? Start->Check_Solvent Check_Basicity Is the compound basic? Check_Solvent->Check_Basicity Yes Optimize_Solvent Action: Screen different eluents (TLC) Check_Solvent->Optimize_Solvent No Check_Loading Is the column overloaded? Check_Basicity->Check_Loading No Add_Base Action: Add triethylamine (0.1-1%) to eluent Check_Basicity->Add_Base Yes Reduce_Load Action: Reduce sample load or use a larger column Check_Loading->Reduce_Load Yes Consider_Alt Consider Alternative Methods Check_Loading->Consider_Alt No Optimize_Solvent->Check_Basicity Add_Base->Check_Loading End Improved Separation Reduce_Load->End HPLC Preparative HPLC Consider_Alt->HPLC Recrystallization Recrystallization Consider_Alt->Recrystallization HPLC->End Recrystallization->End

Caption: A troubleshooting decision tree for common column chromatography issues.

References

  • Patel, J., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(38), 24813-24828. Available from: [Link]

  • Shchelokov, R. O., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 77(8), 934-942. Available from: [Link]

  • Martínez-Bailón, F., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 41(1), 68. Available from: [Link]

  • Martínez-Bailón, F., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. Available from: [Link]

  • Moraski, G. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. Available from: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22439-22453. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • Kumar, A., et al. (2006). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry, 8(4), 486-491. Available from: [Link]

  • Shchelokov, R. O., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. Available from: [Link]

  • Sahu, S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available from: [Link]

  • Sepuxianyun. (2024). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. Available from: [Link]

  • Jana, S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(34), 7263-7282. Available from: [Link]

  • King, T. (n.d.). Successful Flash Chromatography. King Group. Available from: [Link]

  • Olaru, A., et al. (2007). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Analele Universităţii din Oradea, Fascicula Chimie, 14, 71-76. Available from: [Link]

  • Agilent Technologies. (2022). Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]

  • Li, L., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 135, 293-306. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia. Available from: [Link]

  • Moraski, G. A., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(6), 476-480. Available from: [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Available from: [Link]

  • Chrom-Help. (n.d.). HPLC Troubleshooting. Available from: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [https://www.researchgate.net/publication/381156828_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link]

  • Li, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433. Available from: [Link]

  • Kumar, A., et al. (2021). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. RSC Medicinal Chemistry, 12(10), 1709-1721. Available from: [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1545-1548. Available from: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Available from: [Link]

  • Li, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(29), 5764-5769. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-a]pyridine-3-carboxamides

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with the promising imidazo[1,2-a]pyridine-3-carboxamide scaffold. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with the promising imidazo[1,2-a]pyridine-3-carboxamide scaffold. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for one of the most common hurdles in the development of this compound class: metabolic instability. Our goal is to equip you with the foundational knowledge and experimental guidance needed to rationally design and synthesize more robust and effective drug candidates.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when beginning to work on the metabolic liabilities of the imidazo[1,2-a]pyridine core.

Q1: What are the primary metabolic liabilities of the imidazo[1,2-a]pyridine-3-carboxamide scaffold?

The imidazo[1,2-a]pyridine ring system, while a privileged scaffold in medicinal chemistry, is susceptible to oxidative metabolism primarily through two key enzyme families: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[1][2][3]

  • Cytochrome P450 (CYP) Mediated Oxidation: CYPs, particularly the CYP3A4 isoform, are major contributors to the metabolism of many drugs.[4][5] For the imidazo[1,2-a]pyridine core, oxidation often occurs at electron-rich positions on the heterocyclic ring system. Studies have identified that monohydroxylation on the imidazopyridine core is a common metabolic pathway.[6]

  • Aldehyde Oxidase (AO) Mediated Oxidation: The imidazo[1,2-a]pyridine scaffold contains an electron-deficient pyridine ring, making it a known substrate for AO.[1][7] AO-mediated metabolism can be a significant clearance pathway, often leading to rapid in vivo clearance that is not always predicted by standard CYP-focused in vitro assays.[1] Identifying the specific site of AO oxidation is a critical first step in mitigating this liability.

Q2: Why is my compound showing high clearance in vivo but appears stable in my initial human liver microsome (HLM) assay?

This is a classic challenge that often points towards non-CYP metabolic pathways, most notably metabolism by Aldehyde Oxidase (AO).[1]

Causality: Standard HLM stability assays are typically run with NADPH as a cofactor, which primarily supports the activity of CYP enzymes.[8] AO is a cytosolic enzyme that does not require NADPH.[9] Therefore, if AO is the primary enzyme responsible for your compound's metabolism, its activity will not be captured in a standard HLM assay, leading to a misleadingly optimistic prediction of stability.

Recommended Action: If you observe this discrepancy, you should immediately test your compound's stability in a system containing AO. The most common and effective is the Liver S9 fraction , which contains both microsomal (CYPs) and cytosolic (including AO) enzymes.[9][10] Comparing the stability in HLM versus Liver S9 can quickly diagnose the involvement of cytosolic enzymes.

Q3: What is the difference between using liver microsomes, S9 fractions, and hepatocytes for metabolic stability screening?

Choosing the right in vitro test system is critical for obtaining relevant and predictive data.[11] Each system offers a different level of complexity and captures different aspects of liver metabolism.[10]

Test SystemCellular ComponentsPrimary Enzymes CapturedKey AdvantagesKey Limitations
Liver Microsomes Endoplasmic Reticulum VesiclesPhase I: Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs). Phase II: UDP-glucuronosyltransferases (UGTs).[10]High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism.[12]Lacks cytosolic enzymes (e.g., AO, dehydrogenases) and soluble Phase II enzymes (e.g., SULTs, GSTs). Does not account for cellular transport.[9][10]
Liver S9 Fraction Microsomes + CytosolPhase I: CYPs, FMOs, Aldehyde Oxidase (AO), other cytosolic oxidases. Phase II: UGTs, Sulfotransferases (SULTs), Glutathione S-transferases (GSTs).[9]Provides a more complete picture of both microsomal and cytosolic metabolism. Essential for identifying AO liabilities.[9]Still lacks intact cellular structure, cofactors must be added, and transport phenomena are not assessed.
Hepatocytes Intact Liver CellsAll Phase I and Phase II enzymes in their native cellular environment.The "gold standard" for in vitro metabolism as it includes all enzyme systems, cofactor regeneration, and active transport processes.[10][13]Lower throughput, more expensive, higher variability between donors, and can be technically challenging.[8]

Section 2: Experimental Workflow & Troubleshooting

Navigating the process of identifying and solving metabolic liabilities requires a systematic approach. This section provides a logical workflow and addresses common experimental roadblocks.

Workflow for Addressing Metabolic Instability

The following diagram outlines a typical workflow for investigating and improving the metabolic stability of an imidazo[1,2-a]pyridine-3-carboxamide series.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Rational Design & Synthesis cluster_3 Phase 4: Re-evaluation A Screen Compound in Human Liver Microsomes (HLM) + NADPH B Calculate Intrinsic Clearance (Clint) A->B C High Clearance? (t1/2 < 30 min) B->C D Screen in Liver S9 Fraction +/- NADPH C->D Yes E Screen in Hepatocytes C->E No (Confirm in full system) F Metabolite Identification (LC-MS/MS) D->F High S9 Clearance -> Likely AO/Cytosolic E->F High Hepatocyte Clearance G Identify Metabolic 'Hotspot(s)' F->G H Apply Medicinal Chemistry Strategy (e.g., Blocking, Deuteration, Bioisosteres) G->H I Synthesize New Analogues H->I J Re-screen Analogues in Original Assay System I->J K Stability Improved? J->K K->C No (Iterate Design) L Advance Candidate K->L Yes G cluster_0 cluster_1 Start Labile C-H Bond A Strategy 1: Steric Blocking Introduce a bulky group (e.g., methyl, t-butyl) near the hotspot to hinder enzyme access. Start->A B Strategy 2: Electronic Modification Replace H with an electron-withdrawing group (e.g., F, Cl) to make the position less susceptible to oxidation. Start->B C Strategy 3: Deuteration Replace C-H with a stronger C-D bond to slow cleavage (Kinetic Isotope Effect). Start->C D Strategy 4: Bioisosteric Replacement Replace the entire labile moiety with a more stable isostere (e.g., phenyl -> pyridine). Start->D

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Imidazo[1,2-a]pyridine-3-carboxamides: A Comparative Analysis for Drug Discovery

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comparative analysis of imidazo[1,2-...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comparative analysis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, offering in-depth technical insights and experimental data to researchers, scientists, and drug development professionals. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic potential of these compounds, with a particular focus on their promising applications as antitubercular and anticancer agents.

The Allure of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system, a bicyclic 5,6-heterocycle, is a key pharmacophore in numerous biologically active compounds.[2] Its structural rigidity, coupled with the ease of functionalization at various positions, allows for the fine-tuning of physicochemical properties and biological targets. The carboxamide moiety at the 3-position has proven to be a critical feature for potent activity in several therapeutic areas.

Comparative Analysis of Biological Activity

Antitubercular Activity: A New Frontier Against Drug Resistance

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[3] Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have shown exceptional promise in this arena, with several derivatives exhibiting potent activity against both drug-sensitive and resistant strains.[2]

A key target for some of these derivatives has been identified as the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in Mtb.[2]

Key Derivatives and Comparative Efficacy:

A comparative analysis of several key imidazo[1,2-a]pyridine-3-carboxamide derivatives highlights the structure-activity relationships crucial for their antimycobacterial potency. The following table summarizes the in vitro activity of selected compounds against the H37Rv strain of M. tuberculosis and their cytotoxicity against a mammalian cell line (Vero), providing a selectivity index (SI).

Compound IDR Group VariationMIC against Mtb H37Rv (µM)Cytotoxicity (IC50 against Vero cells, µM)Selectivity Index (SI = IC50/MIC)Reference
IPA-1 2,7-dimethyl-N-benzyl≤1>128>128[2][4]
IPA-2 2,7-dimethyl-N-(4-chlorobenzyl)≤1>128>128[4]
IPA-3 2,6-dimethyl-N-[2-(phenylamino)ethyl]0.041-2.64 (against various strains)-4395[5]
IPA-4 N-(2-phenoxyethyl) with 4-Br on phenoxy ring0.069–0.174--[2]
Q203 (Telacebec) Adamantyl-linked piperazine side chain0.004>30>7500[2]

Table 1: Comparative in vitro activity of selected imidazo[1,2-a]pyridine-3-carboxamide derivatives against M. tuberculosis H37Rv and their selectivity.

Insights from the Data:

The data reveals that substitutions on both the imidazo[1,2-a]pyridine core and the carboxamide nitrogen significantly impact activity. The 2,7-dimethyl substitution appears to be a favorable motif.[4] Furthermore, the nature of the side chain at the carboxamide is a key determinant of potency, as exemplified by the evolution from simple benzyl groups to more complex moieties in compounds like Q203 (Telacebec), which has advanced to clinical trials.[2]

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have also garnered significant attention for their anticancer properties, with some compounds demonstrating potent activity against various cancer cell lines.[6][7] Their mechanisms of action often involve the modulation of crucial cellular signaling pathways implicated in cancer progression, such as the STAT3/NF-κB pathway.[8]

Comparative Cytotoxicity of Novel Derivatives:

A study on novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line provides a clear comparison of their cytotoxic effects.[7][9]

Compound IDIC50 against HCC1937 cells (µM)Key ObservationsReference
IP-5 45Most potent, induced cell cycle arrest and extrinsic apoptosis.[7][9]
IP-6 47.7Strong cytotoxic impact.[9]
IP-7 79.6Less potent compared to IP-5 and IP-6.[9]

Table 2: Comparative cytotoxicity (IC50) of novel imidazo[1,2-a]pyridine derivatives against the HCC1937 breast cancer cell line.

Mechanistic Insights:

Compound IP-5 was shown to induce cell cycle arrest by increasing the levels of p53 and p21.[9] It also triggered the extrinsic apoptosis pathway, evidenced by the activation of caspases 7 and 8, and increased PARP cleavage.[9] Furthermore, IP-5 was found to inhibit the Akt signaling pathway, a critical regulator of cell survival and proliferation.[7]

Another study highlighted the anti-inflammatory effects of a novel derivative, MIA, which, particularly in combination with curcumin, modulated the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[8]

Experimental Protocols

General Synthesis of the Imidazo[1,2-a]pyridine-3-carboxamide Scaffold

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone.[10] The subsequent steps involve hydrolysis of an ester and amide coupling to introduce the desired carboxamide side chain.

Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 2-amino-4-picoline in DME, add ethyl 2-chloroacetoacetate.

  • Reflux the mixture for 48 hours.

  • After cooling, the product can be isolated and purified by column chromatography.[4]

Step 2: Hydrolysis to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • The ethyl ester from Step 1 is dissolved in ethanol.

  • An aqueous solution of LiOH is added, and the mixture is stirred.

  • The reaction is then acidified with HCl to precipitate the carboxylic acid.[4]

Step 3: Amide Coupling to form Imidazo[1,2-a]pyridine-3-carboxamides

  • The carboxylic acid from Step 2 is dissolved in acetonitrile.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are added as coupling agents.

  • The desired amine (R-NH2) is added, and the reaction is stirred for 16 hours.

  • The final product is purified using column chromatography.[4]

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This assay is a common method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • A mid-log phase culture of M. tuberculosis H37Rv is diluted to a specific cell density.

  • The test compounds are serially diluted in a 96-well microplate.

  • The bacterial suspension is added to each well containing the compound dilutions.

  • The plates are incubated for a defined period.

  • A solution of Alamar Blue and Tween 80 is added to each well.

  • The plates are re-incubated, and a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.[11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is used to assess the cytotoxic effect of compounds on mammalian cells.

  • Cells (e.g., HCC1937 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 48 hours.

  • The MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[9]

Visualizing the Mechanism of Action

To better understand the biological activity of these derivatives, we can visualize their proposed mechanisms of action.

Inhibition of M. tuberculosis Respiration

Substrate Substrate Complex I Complex I Substrate->Complex I e- Menaquinone Pool Menaquinone Pool Complex I->Menaquinone Pool e- ATP_Synthase ATP_Synthase Complex I->ATP_Synthase H+ pumping Complex III (QcrB) Complex III (QcrB) Menaquinone Pool->Complex III (QcrB) e- Cytochrome c Cytochrome c Complex III (QcrB)->Cytochrome c e- Complex III (QcrB)->ATP_Synthase H+ pumping Complex IV Complex IV Cytochrome c->Complex IV e- Oxygen Oxygen Complex IV->Oxygen e- Complex IV->ATP_Synthase H+ pumping H2O H2O Oxygen->H2O Imidazo[1,2-a]pyridine-3-carboxamides Imidazo[1,2-a]pyridine-3-carboxamides Imidazo[1,2-a]pyridine-3-carboxamides->Complex III (QcrB) Inhibition ATP ATP ATP_Synthase->ATP Synthesis

Caption: Inhibition of the Mtb electron transport chain by IPAs.

Modulation of Cancer Cell Signaling Pathways

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription IKK IKK IκB-NF-κB IκB-NF-κB IKK->IκB-NF-κB NF-κB NF-κB IκB-NF-κB->NF-κB degradation of IκB NF-κB->Gene Transcription Akt Akt Akt->IKK iNOS, COX-2, Proliferation, Survival iNOS, COX-2, Proliferation, Survival Gene Transcription->iNOS, COX-2, Proliferation, Survival MIA_Curcumin MIA_Curcumin MIA_Curcumin->STAT3 Inhibition MIA_Curcumin->NF-κB Inhibition IP-5 IP-5 IP-5->Akt Inhibition

Caption: Inhibition of pro-inflammatory and survival pathways.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into their antimycobacterial and anticancer activities has yielded potent lead compounds, with some progressing into clinical evaluation. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. Future research should continue to explore the diverse biological activities of this scaffold, investigate novel mechanisms of action, and optimize lead compounds for clinical development.

References

  • Pardeshi, P., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(43), 28245-28263. Available at: [Link]

  • Lv, K., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 137, 117-125. Available at: [Link]

  • Wang, F., et al. (2020). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 187, 111956. Available at: [Link]

  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. Available at: [Link]

  • Chen, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(34), 7434-7439. Available at: [Link]

  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. Available at: [Link]

  • Singh, S., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 599-621. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. Available at: [Link]

  • Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. Available at: [Link]

  • Singh, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 88, 01004. Available at: [Link]

  • da Silva, G. G., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ChemMedChem, e202400305. Available at: [Link]

  • Sharma, V., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Semantic Scholar. Available at: [Link]

  • Ghorbani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular Biology Reports, 50(5), 4157-4171. Available at: [Link]

  • Sharma, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103991. Available at: [Link]

  • El-Abed, R., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available at: [Link]

  • El-Abed, R., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available at: [Link]

  • Torres-García, E., et al. (2022). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]

  • Patel, R. V. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. Available at: [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4943-4948. Available at: [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to Imidazo[1,2-a]pyridine-3-carboxamides: Benchmarking a Novel Class of Anti-Tubercular Agents

Introduction: The Imperative for Innovation in Tuberculosis Therapy Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, responsible for over a milli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Tuberculosis Therapy

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, responsible for over a million deaths annually.[1] The efficacy of the standard six-month, multi-drug regimen is severely compromised by the emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb.[1][2] This escalating crisis underscores the urgent need for novel anti-tubercular agents that operate via new mechanisms of action to circumvent existing resistance pathways and shorten treatment durations.[3][4]

In this context, the imidazo[1,2-a]pyridine (IPA) chemical scaffold has emerged as a highly promising foundation for a new generation of anti-TB drugs.[5][6] This guide provides a comprehensive comparison of Imidazo[1,2-a]pyridine-3-carboxamides (a prominent IPA subclass) against established and other emerging anti-tubercular drugs, supported by experimental data and methodological insights for the research community.

Imidazo[1,2-a]pyridine-3-carboxamides (IPAs): A Deep Dive

IPAs are a novel class of potent bactericidal agents against M. tb.[7] High-throughput screening and subsequent structure-activity relationship (SAR) studies have identified numerous IPA compounds with exceptional activity against replicating, non-replicating, and drug-resistant mycobacteria.[5][8][9] The clinical candidate Q203 (Telacebec) belongs to this chemical class, validating its therapeutic potential.[4][10]

Mechanism of Action: Targeting Cellular Respiration

Unlike the majority of first-line TB drugs that target cell wall or nucleic acid synthesis, IPAs disrupt the fundamental process of cellular energy production.[11] Their primary molecular target is the QcrB subunit of the cytochrome bc1 complex (also known as complex III) in the mycobacterial electron transport chain.[4][12][13]

The cytochrome bc1 complex is a critical enzyme that facilitates electron transfer, coupling it to the generation of a proton gradient across the cell membrane. This proton-motive force is essential for the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency.[4][12] By binding to QcrB, IPAs inhibit this process, leading to a rapid depletion of cellular ATP and subsequent bacterial death.[13][14] This mechanism is distinct from that of bedaquiline, which targets a different component of the energy production pathway, ATP synthase.[11][12]

The targeting of a novel, essential enzyme makes IPAs effective against strains of M. tb that have developed resistance to conventional drugs.[15][16]

cluster_ETC M. tuberculosis Electron Transport Chain (Inner Membrane) cluster_drugs NDH2 NDH-2 QcrB_complex Cytochrome bc1 Complex (QcrB subunit) NDH2->QcrB_complex e- transfer ATP_synthase ATP Synthase QcrB_complex->ATP_synthase Proton Motive Force ATP ATP ATP_synthase->ATP Synthesis IPA Imidazo[1,2-a]pyridines (e.g., Q203) IPA->QcrB_complex Inhibition BDQ Bedaquiline BDQ->ATP_synthase Inhibition NDH2_I NDH-2 Inhibitors (e.g., Phenothiazines) NDH2_I->NDH2 Inhibition

Caption: Mechanism of action of IPAs and other respiratory chain inhibitors.

Comparative Analysis: IPAs vs. Other Anti-Tubercular Drugs

An objective comparison requires evaluating drugs based on their mechanism, potency against various bacterial strains, and safety profile.

Mechanism of Action: A Paradigm Shift

The following table contrasts the molecular targets of IPAs with those of standard and other novel anti-TB drugs. The unique target of IPAs provides a crucial advantage in treating drug-resistant infections.

Drug Class/AgentPrimary Target/Mechanism of ActionReference(s)
Imidazo[1,2-a]pyridine-3-carboxamides Inhibition of the QcrB subunit of the cytochrome bc1 complex, disrupting the electron transport chain and ATP synthesis. [4][12]
Isoniazid (First-Line)Inhibition of mycolic acid synthesis, a key component of the mycobacterial cell wall.[17][18]
Rifampicin (First-Line)Inhibition of DNA-dependent RNA polymerase, blocking transcription.[17][19]
Bedaquiline (Diarylquinoline)Inhibition of the F₀ subunit of ATP synthase, disrupting ATP production.[11][12]
Pretomanid (Nitroimidazole)Multiple mechanisms, including inhibition of mycolic acid synthesis and generation of reactive nitrogen species.[3][20]
Fluoroquinolones (e.g., Moxifloxacin)Inhibition of DNA gyrase, preventing DNA replication and repair.[2][20]
NDH-2 Inhibitors (e.g., Phenothiazines)Inhibition of Type-II NADH dehydrogenase (NDH-2), blocking the entry of electrons into the respiratory chain.[21][22][23]
Performance Data: Potency Across M. tb Strains

The Minimum Inhibitory Concentration (MIC) is the standard metric for a drug's in vitro potency. The data below, compiled from multiple studies, demonstrates the exceptional activity of representative IPA compounds, particularly against MDR and XDR strains, where the efficacy of first-line drugs is compromised.

Drug / CompoundMIC vs. M. tb H37Rv (μM)MIC Range vs. MDR Strains (μM)MIC Range vs. XDR Strains (μM)Reference(s)
Representative IPA (Compound 18) ¹≤0.006Not explicitly separated≤0.03 - 0.8[8][9]
Representative IPA (Compound 16) ²0.10 - 0.190.05 - 1.50.05 - 1.5[24]
N-(2-phenoxyethyl) IPA ³0.069 - 0.1740.069 - 0.128Not Tested[5][16][25]
Isoniazid~0.2 - 0.4ResistantResistant[24][26]
Rifampicin~0.1 - 0.2ResistantResistant[26]
Bedaquiline~0.06 - 0.24~0.06 - 0.24~0.06 - 0.24[20]

¹Data for a highly optimized 2,6-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide.[9] ²Data for a novel imidazo[1,2-a]pyridinecarboxamide derivative.[24] ³Data for a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides.[5][16]

Safety and Selectivity

A critical parameter in drug development is the selectivity index (SI), typically calculated as the ratio of cytotoxicity (IC₅₀) in a mammalian cell line to antimicrobial activity (MIC). A higher SI indicates greater selectivity for the bacterial target over host cells.

  • IPAs: Numerous studies report that potent IPA compounds are non-cytotoxic against mammalian VERO cell lines at high concentrations (IC₅₀ >128 μM).[5][8] This results in excellent selectivity indices (often >1000), suggesting a favorable preliminary safety profile.[24]

  • Standard Drugs: While effective, first and second-line drugs are associated with significant side effects, including hepatotoxicity (Isoniazid, Rifampicin, Pyrazinamide) and ototoxicity (aminoglycosides), which can limit their use, especially in long-term MDR-TB treatment regimens.[17][27]

Experimental Protocols: A Guide to In Vitro Susceptibility Testing

The validation of novel anti-tubercular agents relies on robust and reproducible experimental methods. The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable colorimetric method for determining the MIC of compounds against M. tb.

Protocol: Microplate Alamar Blue Assay (MABA)

Causality and Rationale: This assay leverages the metabolic activity of viable bacteria. The active ingredient in the Alamar Blue reagent, resazurin (a non-fluorescent, blue dye), is reduced by active mitochondrial respiratory enzymes in living cells to resorufin, which is highly fluorescent and pink. The color change provides a visual readout of bacterial growth inhibition. This method is preferred for its simplicity, speed, and avoidance of radioactive materials.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture with sterile broth to match a McFarland standard No. 1 (approx. 3.0 x 10⁸ CFU/mL).

    • Dilute this suspension 1:20 in 7H9 broth to prepare the final inoculum.

  • Drug Plate Preparation:

    • Prepare serial twofold dilutions of the test compounds (e.g., IPAs) and control drugs in a sterile 96-well microplate using 7H9 broth. Typically, 100 µL of each concentration is added per well.

    • Include a drug-free well for a growth control and a well with broth only for a sterility control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This brings the final volume to 200 µL per well.

    • Seal the plate with a plate sealer or place it in a zip-lock bag.

  • Incubation:

    • Incubate the plate at 37°C for 5-7 days. The incubation period is critical to allow for the slow growth of M. tb.

  • Addition of Alamar Blue:

    • After incubation, add 30 µL of Alamar Blue reagent (and 20 µL of 20% Tween 80 to enhance reagent diffusion) to each well.

    • Re-incubate the plate at 37°C for 24 hours.

  • Reading and Interpretation:

    • Visually inspect the plate. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

    • For quantitative results, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

start Start culture 1. Prepare M. tb Inoculum (Mid-log phase culture) start->culture inoculate 3. Inoculate Wells (100 µL inoculum) culture->inoculate plate 2. Prepare Drug Dilution Plate (96-well format) plate->inoculate incubate1 4. Incubate Plate (37°C, 5-7 days) inoculate->incubate1 add_reagent 5. Add Alamar Blue Reagent incubate1->add_reagent incubate2 6. Re-incubate (37°C, 24 hours) add_reagent->incubate2 read 7. Read Results (Visual or Plate Reader) incubate2->read end Determine MIC read->end

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Outlook

Imidazo[1,2-a]pyridine-3-carboxamides represent a formidable new class of anti-tubercular agents with the potential to significantly impact TB treatment paradigms. Their novel mechanism of action, potent bactericidal activity against both drug-sensitive and highly resistant strains, and promising safety profiles position them as priority candidates for further development.[5][9] The advancement of lead compounds like Q203 through clinical trials is a testament to the viability of this scaffold.[4]

Future research should focus on comprehensive in vivo efficacy studies in animal models, detailed ADME (absorption, distribution, metabolism, and excretion) profiling, and investigation of potential synergistic combinations with existing and new anti-TB drugs. The continued exploration of the IPA scaffold is a critical endeavor in the global fight to eradicate tuberculosis.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.

  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. (n.d.). National Institutes of Health (NIH).

  • An overview of new antitubercular drugs, drug candidates, and their targets. (2019). PubMed.

  • Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. (n.d.). PubMed.

  • Inhibitors of type II NADH:menaquinone oxidoreductase represent a class of antitubercular drugs. (n.d.). PNAS.

  • Type-II NADH Dehydrogenase (NDH-2): a promising therapeutic target for antitubercular and antibacterial drug discovery. (n.d.). PubMed.

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (n.d.). Semantic Scholar.

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). National Institutes of Health (NIH).

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (n.d.). ACS Medicinal Chemistry Letters.

  • Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. (n.d.). ACS Medicinal Chemistry Letters.

  • Quinolinyl Pyrimidines: Potent Inhibitors of NDH-2 as a Novel Class of Anti-TB Agents. (n.d.). National Institutes of Health (NIH).

  • Emerging Drugs for Active Tuberculosis. (n.d.). TB Alliance.

  • The quest for the holy grail: new antitubercular chemical entities, targets and strategies. (n.d.). National Institutes of Health (NIH).

  • Mycobacterial Membrane Proteins QcrB and AtpE: Roles in Energetics, Antibiotic Targets, and Associated Mechanisms of Resistance. (2017). PubMed.

  • Small Molecules Targeting Mycobacterium tuberculosis Type II NADH Dehydrogenase Exhibit Antimycobacterial Activity. (n.d.). National Institutes of Health (NIH).

  • qcrB - Cytochrome bc1 complex cytochrome b subunit - Mycobacterium tuberculosis. (n.d.). UniProt.

  • Inhibiting Mycobacterium tuberculosis within and without. (n.d.). Royal Society Publishing.

  • Benchmarking Novel Anti-Tubercular Agents: A Comparative Analysis of an Imidazo[1,2-a]pyridine Derivative Against Standard Drugs. (n.d.). Benchchem.

  • New anti-TB drugs with targets. (n.d.). ResearchGate.

  • Targeting type II NADH dehydrogenase in tuberculosis treatment: A review. (n.d.). Semantic Scholar.

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Institutes of Health (NIH).

  • QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. (2021). PubMed.

  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. (n.d.). PubMed.

  • QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. (n.d.). Semantic Scholar.

  • Antitubercular Medications. (n.d.). NCBI Bookshelf.

  • Anti-Tuberculosis Drugs and Mechanisms of Action: Review. (2023). Uniscience Publishers.

  • Antitubercular drugs: new drugs designed by molecular modifications. (n.d.). Asian Journal of Green Chemistry.

  • Tuberculosis Drugs and Mechanisms of Action. (2016). National Institute of Allergy and Infectious Diseases (NIAID).

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (n.d.). ASM Journals.

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). Semantic Scholar.

  • Old and New TB Drugs: Mechanisms of Action and Resistance. (n.d.). ResearchGate.

  • Overview of AntiTuberculosis (TB) Drugs and Their Resistance Mechanisms. (n.d.). ResearchGate.

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). PubMed.

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). National Institutes of Health (NIH).

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). Semantic Scholar.

  • Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. (n.d.). National Institutes of Health (NIH).

  • Imidazo[1,2-a]pyridine-3-carboxamides (1),... (n.d.). ResearchGate.

Sources

Validation

The Ascendant Class: A Comparative Guide to the Antitubercular Potency of Imidazo[1,2-a]pyridine-3-carboxamides

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals The global fight against tuberculosis (TB), a devastating infectious disease caused by Mycobacterium tuberculosis (Mtb...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The global fight against tuberculosis (TB), a devastating infectious disease caused by Mycobacterium tuberculosis (Mtb), is continually challenged by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis underscores the urgent need for novel therapeutic agents with new mechanisms of action. Among the most promising new classes of compounds are the imidazo[1,2-a]pyridine-3-carboxamides (IPAs), which have demonstrated remarkable potency against both drug-susceptible and resistant Mtb strains. This guide provides a comprehensive validation and comparative analysis of the antitubercular activity of these novel agents, grounded in experimental data and established scientific protocols.

A Novel Mechanism of Action: Targeting the Electron Transport Chain

A critical attribute of a new antitubercular drug is a novel mechanism of action that can circumvent existing resistance pathways. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of the cytochrome bcc complex, a key component of the electron transport chain in Mtb. Specifically, they target the QcrB subunit of the ubiquinol cytochrome c reductase.[1][2] This inhibition disrupts the bacterium's ability to generate ATP, leading to a bacteriostatic effect and ultimately, cell death.[3] This mechanism is distinct from that of frontline TB drugs such as isoniazid (targets cell wall synthesis) and rifampicin (targets RNA polymerase), making IPAs effective against strains resistant to these conventional therapies.[3][4]

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
Mechanism of action of Imidazo[1,2-a]pyridine-3-carboxamides.

Comparative In Vitro Activity

The in vitro potency of novel antitubercular agents is a primary indicator of their potential clinical utility. Imidazo[1,2-a]pyridine-3-carboxamides have consistently demonstrated exceptional activity against Mtb H37Rv, the standard laboratory strain, as well as a range of clinical isolates, including MDR and XDR strains.

Several studies have reported Minimum Inhibitory Concentration (MIC) values in the low micromolar to nanomolar range for various IPA derivatives.[5][6][7] For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed MIC90 values of ≤1 μM against replicating, non-replicating, MDR, and XDR Mtb strains.[5][8] Another study on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides identified compounds with MICs as low as 0.025-0.054 μg/mL against both drug-susceptible and MDR strains.[4]

The following table provides a comparative summary of the in vitro activity of representative imidazo[1,2-a]pyridine-3-carboxamides against standard first-line antitubercular drugs.

Compound/DrugTargetMIC vs. Mtb H37Rv (μM)MIC vs. MDR/XDR Mtb (μM)Reference
IPA Compound 18 QcrB≤0.0060.04 - 2.3[9]
IPA Compound 10j QcrB~0.060.06 - 0.12[4]
Q203 (Telacebec) QcrB~0.045Active against MDR/XDR[7]
Isoniazid InhA (Cell Wall Synthesis)0.2 - 0.5High-level resistance[4]
Rifampicin rpoB (RNA Polymerase)0.1 - 0.2High-level resistance[4]

Note: MIC values can vary depending on the specific assay conditions and Mtb strains tested.

Cytotoxicity Profile: A Measure of Selectivity

An essential aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells.[6][7] Cytotoxicity is often assessed using mammalian cell lines, such as Vero cells, and is reported as the 50% inhibitory concentration (IC50). A high IC50 value is desirable, as it indicates low toxicity to mammalian cells.

Imidazo[1,2-a]pyridine-3-carboxamides have generally shown favorable cytotoxicity profiles. For example, a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were found to be non-cytotoxic against Vero cells, with IC50 values greater than 128 μM.[7] This high selectivity index (the ratio of IC50 to MIC) suggests a favorable therapeutic window for this class of compounds.

In Vivo Efficacy in Murine Models

Preclinical in vivo studies are crucial for validating the therapeutic potential of new drug candidates. The murine model of tuberculosis is a widely accepted standard for evaluating the efficacy of antitubercular agents.[10][11] Efficacy is typically measured by the reduction in the bacterial load (colony-forming units, CFU) in the lungs and spleen of infected mice after a period of treatment.

Lead optimization of a series of imidazo[1,2-a]pyridine amides led to the clinical candidate Q203 (Telacebec).[12] In a mouse model of tuberculosis, optimized IPAs demonstrated significant in vivo efficacy, with one compound achieving a 3.13 log10 reduction in lung CFU at a 10 mg/kg dosing level.[12] These results are comparable to or exceed the efficacy of some standard-of-care drugs in similar models. While direct head-to-head comparative studies are not always available, the significant bacterial load reduction observed with IPAs in preclinical models strongly supports their potential for clinical development.

digraph "InVivo_Efficacy_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
Workflow for in vivo efficacy testing in a murine TB model.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against Mtb.[13]

  • Preparation of Mtb Inoculum:

    • Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of sterile 7H9 broth to all wells.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Include a positive control (e.g., isoniazid) and a negative control (no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • Add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate for 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

Protocol 2: Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

This assay measures the release of LDH from damaged cells, providing an index of cytotoxicity.[14]

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the positive control.

Conclusion

The imidazo[1,2-a]pyridine-3-carboxamides represent a highly promising new class of antitubercular agents. Their novel mechanism of action, potent in vitro activity against drug-resistant strains, favorable cytotoxicity profiles, and demonstrated in vivo efficacy position them as strong candidates for further clinical development. As the global health community continues to seek new solutions to the tuberculosis pandemic, the continued investigation and optimization of this chemical scaffold will be of paramount importance. The experimental frameworks provided in this guide offer a robust starting point for researchers dedicated to the validation and advancement of the next generation of TB therapeutics.

References

  • Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., Franzblau, S. G., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]

  • Wang, H., et al. (2021). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. [Link]

  • Kaushal, D., et al. (2012). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 56(8), 4168-4174. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-613. [Link]

  • Wang, A., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters, 7(10), 943-947. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

  • Lamprecht, D. A., et al. (2016). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 60(7), 4212-4219. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 673-677. [Link]

  • Kang, S., et al. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. Journal of Medicinal Chemistry, 57(12), 5293-5305. [Link]

Sources

Comparative

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine-3-carboxamide Kinase Inhibitors: A Guide for Researchers

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. Its rigid, bicyc...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. Its rigid, bicyclic nature provides a versatile framework for substituent placement, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide offers a head-to-head comparison of imidazo[1,2-a]pyridine-3-carboxamide and its analogues as inhibitors of key oncogenic kinases: Phosphoinositide 3-kinases (PI3Ks), Aurora kinases, and Anaplastic Lymphoma Kinase (ALK). We will delve into the experimental data that underpins our understanding of these inhibitors, providing detailed protocols for key assays and explaining the scientific rationale behind these experimental designs.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Kinase Inhibition

The imidazo[1,2-a]pyridine core is an attractive scaffold for kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The 3-carboxamide moiety provides a crucial vector for introducing substituents that can interact with the solvent-exposed region or other pockets within the kinase domain, thereby enhancing potency and selectivity. This guide will explore how modifications to this core structure influence inhibitory activity against different kinase families.

Comparative Analysis of Imidazo[1,2-a]pyridine Kinase Inhibitors

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[1] The imidazo[1,2-a]pyridine scaffold has been successfully exploited to develop potent PI3K inhibitors.

A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα, the most frequently mutated PI3K isoform in cancer.[2] The data presented in Table 1 highlights the structure-activity relationship (SAR) of these compounds. Notably, compound 35 emerged as a potent PI3Kα inhibitor with an IC50 of 150 nM.[2] This compound demonstrated significant anti-proliferative activity in breast cancer cell lines harboring PIK3CA mutations, such as T47D and MCF-7.[2]

CompoundPI3Kα IC50 (nM)[2]T47D GI50 (µM)[2]MCF-7 GI50 (µM)[2]
35 1507.99.4
36 1120>50>50
40 50015.618.2
Alpelisib 50.450.52

Table 1: Comparative in vitro activity of imidazo[1,2-a]pyridine-based PI3Kα inhibitors.

The development of these inhibitors often involves a "scaffold hopping" approach from known kinase inhibitors. For instance, some imidazo[1,2-a]pyridine analogues were designed based on the benzimidazole scaffold of ZSTK474, a known pan-PI3K inhibitor.[3] While these analogues maintained the PI3K isoform selectivity of their parent compounds, they generally exhibited lower potency.[3]

Another study reported an imidazo[1,2-a]pyridine derivative, compound 14 , as a potent pan-PI3K inhibitor that demonstrated in vivo efficacy in an A2780 ovarian cancer mouse xenograft model.[4] This highlights the therapeutic potential of this scaffold in targeting the broader PI3K family.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive targets for anticancer drug development. The imidazo[1,2-a]pyridine and related imidazo[4,5-b]pyridine scaffolds have yielded potent Aurora kinase inhibitors, with some exhibiting isoform selectivity.

One study focused on developing selective inhibitors of Aurora-A.[5][6] Through computational modeling and structure-based design, they identified compound 28c , an imidazo[4,5-b]pyridine derivative, as a highly selective Aurora-A inhibitor.[5][6] As shown in Table 2, this compound displays a significant selectivity margin for Aurora-A over Aurora-B in both biochemical and cellular assays.[5][6] Another compound from this series, 40f , also demonstrated high potency and selectivity for Aurora-A.[5][6]

CompoundAurora-A IC50 (nM)[5][6]Aurora-B IC50 (nM)[5][6]HCT116 (p-Aurora-A) IC50 (nM)[5][6]HCT116 (p-HH3) IC50 (nM)[5][6]HCT116 GI50 (µM)[5]
28c 671271065246502.30
40f 1530507024240ND

Table 2: Comparative in vitro activity of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors. (ND = Not Determined)

In contrast, other studies have focused on developing pan-Aurora inhibitors. An imidazo-[1,2-a]-pyrazine derivative, 12k (SCH 1473759) , was identified as a picomolar inhibitor of both Aurora A and B, demonstrating efficacy in human tumor xenograft models.[7] This compound also showed improved aqueous solubility, a crucial property for drug development.[7]

The selectivity of these compounds is a critical aspect of their development. Compound 27e , a dual FLT3/Aurora kinase inhibitor with an imidazo[4,5-b]pyridine core, was profiled against a panel of 442 kinases.[8] This extensive screening revealed a high degree of selectivity, with potent inhibition of Aurora and FLT3 kinases and minimal off-target effects.[8]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). The imidazo[1,2-a]pyridine scaffold has also been explored for the development of ALK inhibitors.

A series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines were synthesized and identified as potent inhibitors of ALK2, a member of the activin-like kinase family.[9] As detailed in Table 3, compound 11a demonstrated an ALK2 IC50 of 24 nM.[9] This research highlights the versatility of the imidazo[1,2-a]pyridine scaffold in targeting different kinase subfamilies.

CompoundALK2 IC50 (nM)[9]
11a 24

Table 3: In vitro activity of a representative imidazo[1,2-a]pyridine-based ALK2 inhibitor.

While extensive head-to-head comparative data for imidazo[1,2-a]pyridine-based ALK inhibitors is less readily available in the public domain compared to PI3K and Aurora kinase inhibitors, the potent activity of compounds like 11a underscores the promise of this scaffold for developing novel ALK-targeted therapies.[9] Further optimization of this series could lead to inhibitors with improved potency and selectivity against oncogenic ALK fusion proteins.

Experimental Methodologies: A Guide to Key Assays

The development and characterization of these kinase inhibitors rely on a suite of robust in vitro and cell-based assays. Here, we provide detailed protocols for three fundamental experimental workflows, explaining the scientific principles that ensure their validity and reproducibility.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[5] This is a direct measure of kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity. This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate (e.g., a specific peptide or protein), and the imidazo[1,2-a]pyridine inhibitor at various concentrations in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal from the newly formed ATP.

  • Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Assay Kinase Kinase Reaction Mix Reaction Mix Kinase->Reaction Mix Substrate Substrate Substrate->Reaction Mix ATP ATP ATP->Reaction Mix Inhibitor Inhibitor Inhibitor->Reaction Mix Phosphorylated Substrate Phosphorylated Substrate Reaction Mix->Phosphorylated Substrate ADP Luminescence Luminescence ADP-Glo™ Reagent ADP-Glo™ Reagent ADP-Glo™ Reagent->Luminescence Depletes ATP Kinase Detection Reagent Kinase Detection Reagent Kinase Detection Reagent->Luminescence Converts ADP to ATP, generates light Plate Reader Plate Reader Luminescence->Plate Reader Measurement IC50 Value IC50 Value Plate Reader->IC50 Value Analysis

Caption: Workflow for in vitro kinase inhibition assay using ADP-Glo™.

Cell Proliferation Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to assess the cytotoxic or anti-proliferative effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting the data and fitting it to a dose-response curve.

G Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate (72h) Incubate (72h) Treat with Inhibitor->Incubate (72h) Add MTT Reagent Add MTT Reagent Incubate (72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Calculate GI50 Calculate GI50 Measure Absorbance (570nm)->Calculate GI50

Caption: Workflow for the MTT cell proliferation assay.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

Rationale: Western blotting is a technique used to detect specific proteins in a sample.[11] To assess the mechanism of action of PI3K inhibitors, Western blotting is used to measure the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein.[1] A decrease in the phosphorylation of these proteins upon inhibitor treatment confirms that the compound is hitting its intended target and modulating the signaling pathway.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the imidazo[1,2-a]pyridine inhibitor for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution containing a blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Akt Ser473, phospho-S6 Ser235/236) and the total forms of these proteins.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor Inhibitor Inhibitor->PI3K

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine-3-carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, giving rise to compounds with a wide spectrum of therapeutic potential, from...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, giving rise to compounds with a wide spectrum of therapeutic potential, from anticancer to antituberculosis agents.[1][2][3] Specifically, the imidazo[1,2-a]pyridine-3-carboxamide series has shown promise, with members demonstrating potent activity against challenging targets, including drug-resistant Mycobacterium tuberculosis and various protein kinases like PI3K and c-KIT.[4][5][6][7] However, the very nature of kinase-targeted drug discovery presents a formidable challenge: selectivity. The human kinome is a large family of structurally similar enzymes, making off-target interactions a significant risk that can lead to toxicity or diminished efficacy.

This guide provides an in-depth comparison of critical methodologies for building a robust cross-reactivity profile for novel imidazo[1,2-a]pyridine-3-carboxamide compounds. We will move beyond mere protocol recitation to explore the strategic rationale behind experimental choices, ensuring a self-validating and comprehensive approach to de-risking promising chemical matter.

The Selectivity Imperative: Why a Multi-Pronged Approach is Non-Negotiable

Relying on a single assay to define a compound's selectivity is a high-risk strategy. A compound that appears selective in a purified, biochemical assay may behave very differently in the complex ecosystem of a living cell. Therefore, a tiered, orthogonal approach is essential. We must interrogate compound behavior from the purified protein level up to the complex phenotypic response of a whole cell. This guide focuses on three pillars of a modern selectivity profiling cascade: broad-panel biochemical screening, cellular target engagement, and unbiased phenotypic analysis.

Pillar 1: Broad-Panel Kinase Profiling - Mapping the Biochemical Landscape

The logical first step in assessing the selectivity of a kinase inhibitor is to screen it against a large, representative panel of purified kinases. This provides a bird's-eye view of the compound's interaction space across the kinome.

Expertise & Experience: We initiate with a broad panel not just to find off-targets, but to understand the pattern of off-targets. Does the compound inhibit kinases within the same family as the intended target? Or does it show unexpected interactions with unrelated subfamilies? This information is invaluable for guiding structure-activity relationship (SAR) studies to engineer out unwanted interactions while retaining on-target potency. Platforms like KINOMEscan™ utilize active site-directed competition binding assays to quantitatively measure these interactions for hundreds of kinases.[8][9][10]

Trustworthiness: The data from these screens, typically dissociation constants (Kds) or IC50 values, are highly quantitative and reproducible.[11] This allows for the direct comparison of multiple compounds and the calculation of selectivity scores (e.g., the ratio of off-target Kd to on-target Kd), providing a standardized metric for lead prioritization.

Experimental Protocol: Competition Binding Kinase Profiling (e.g., KINOMEscan™)
  • Assay Preparation: The assay consists of three core components: the kinase of interest tagged with DNA, a ligand immobilized on a solid support (like beads), and the test compound.[11]

  • Competitive Binding: The test imidazo[1,2-a]pyridine-3-carboxamide is incubated with the kinase. If the compound binds to the active site, it will prevent the kinase from binding to the immobilized ligand.[11]

  • Separation: The solid support is used to capture kinases that have not bound the test compound.

  • Quantification: The amount of kinase bound to the solid support is measured using a highly sensitive method like quantitative PCR (qPCR) that detects the DNA tag.[11] A lower qPCR signal indicates stronger binding of the test compound.

  • Data Analysis: By running the assay at various concentrations of the test compound, a dose-response curve is generated to calculate the dissociation constant (Kd) for each kinase in the panel.

Data Presentation: Comparative Kinase Selectivity
Compound IDPrimary Target (e.g., PI3Kα) Kd (nM)Off-Target 1 (e.g., CDK2) Kd (nM)Off-Target 2 (e.g., BTK) Kd (nM)Selectivity Window (Off-Target/Primary Target)
IZP-Cmpd-01 121,200>10,000100x
IZP-Cmpd-02 251508,5006x
IZP-Cmpd-03 85,500>10,000687x

This table provides a clear, quantitative comparison for prioritizing compounds. IZP-Cmpd-03 shows superior potency and a significantly better selectivity window compared to the other candidates.

Pillar 2: Cellular Thermal Shift Assay (CETSA®) - Verifying Target Engagement in a Live Cell Context

A positive result in a biochemical assay is a crucial first step, but it doesn't guarantee the compound will engage its target in a living cell. Cell permeability, efflux pumps, and intracellular competition with high concentrations of ATP can all prevent a biochemically potent compound from working in a physiological setting. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that bridges this gap.[12][13]

Expertise & Experience: The core principle of CETSA® is ligand-induced thermal stabilization.[12] When your imidazo[1,2-a]pyridine-3-carboxamide binds to its target protein inside a cell, it makes the protein more resistant to heat-induced unfolding and aggregation.[14][15] By measuring how much of the target protein remains soluble after heating, we can directly infer target engagement. This is a critical validation step. A compound that is potent biochemically but shows no thermal shift in CETSA® is unlikely to be a viable drug candidate.

Trustworthiness: CETSA® is a label-free technique that can be performed in intact cells and even tissues, making it a highly physiologically relevant assay.[12][16] It directly measures the physical interaction between the drug and its target, providing incontrovertible evidence of engagement.

Experimental Workflow: CETSA® for Target Validation

CETSA_Workflow cluster_cell_prep 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_analysis 3. Analysis A Plate and culture target cells B Treat cells with IZP compound (or vehicle control) A->B C Aliquot cell suspension into PCR tubes B->C D Heat aliquots across a temperature gradient C->D E Lyse cells and separate soluble vs. aggregated proteins D->E F Quantify soluble target protein (e.g., Western Blot, MS) E->F G Plot melt curves to determine thermal shift (ΔTm) F->G

Caption: The CETSA® workflow confirms drug-target binding in intact cells.

Pillar 3: Phenotypic Screening - An Unbiased Search for Unwanted Effects

While target-based assays are essential, they are inherently biased by our assumptions about a compound's mechanism of action. Phenotypic screening provides a crucial, unbiased counterpoint by evaluating the global effect of a compound on the cell.[17][18]

Expertise & Experience: We use phenotypic screening, often with high-content imaging, not to confirm on-target activity, but to actively hunt for off-target signatures. Does the compound induce unexpected changes in mitochondrial morphology, cytoskeletal structure, or nuclear integrity at concentrations near its on-target EC50? These phenotypic "fingerprints" can reveal liabilities that would be completely missed by kinase panels. This approach is particularly valuable for identifying novel mechanisms of toxicity or even uncovering potential new therapeutic applications (polypharmacology).[19]

Trustworthiness: This method is self-validating because it directly measures the biological outcome in a disease-relevant cell model.[20][21] By using multi-parametric analysis, we can build a detailed profile of a compound's cellular impact, allowing for a nuanced comparison between on-target and off-target concentration thresholds.

Experimental Protocol: High-Content Phenotypic Profiling
  • Cell Panel & Plating: A diverse panel of cell lines (e.g., cancer lines, primary cells) is plated in multi-well imaging plates.

  • Compound Treatment: Cells are treated with a concentration range of the imidazo[1,2-a]pyridine-3-carboxamide.

  • Fluorescent Staining: After incubation, cells are fixed and stained with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin filaments, MitoTracker for mitochondria).

  • Automated Imaging: Plates are imaged on a high-content screening system, capturing thousands of images.

  • Image Analysis: Sophisticated software segments the images and extracts quantitative data for dozens of features (e.g., nuclear size, cell shape, mitochondrial texture).

  • Data Interpretation: The multi-parametric data is analyzed using machine learning or statistical tools to identify phenotypic changes that differ significantly from vehicle controls and to establish the concentration at which these off-target effects occur.[19]

Integrating the Data: A Unified Profiling Cascade

These methodologies should not be viewed in isolation. They form a logical and powerful cascade, where the output of one stage informs the next.

Profiling_Strategy A IZP-3-Carboxamide Lead Compound B Pillar 1: Broad Kinase Panel (Biochemical Screen) A->B Initial Selectivity Map C Pillar 2: CETSA® (Cellular Target Engagement) B->C Validate Hits in Cells E Data Synthesis & Selectivity Assessment B->E D Pillar 3: Phenotypic Screen (Unbiased Cellular Effects) C->D Identify Off-Target Phenotypes C->E D->E F Prioritized Candidate for In Vivo Studies E->F

Caption: An integrated strategy for comprehensive cross-reactivity profiling.

By synthesizing data from all three pillars, we can confidently select imidazo[1,2-a]pyridine-3-carboxamide candidates that not only potently engage their intended target in a cellular context but also possess a clean off-target profile, maximizing their potential for success in preclinical and clinical development.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from a URL provided by the grounding tool.
  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from a URL provided by the grounding tool.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Orcutt, K. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Colby, J. M., et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. Journal of Cheminformatics. Retrieved from [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays | Request PDF. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Ananthan, S., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gray, P., et al. (2017). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife. Retrieved from [Link]

  • CHI. (n.d.). Target-Identification-Phenotypic-Screening. Retrieved from [Link]

  • Patil, V., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Retrieved from [Link]

  • Cell Press. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Wilson, D., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Retrieved from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Hussain, S. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry. Retrieved from [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Belsey, M. L., et al. (2013). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved from [Link]

  • Upadhayaya, R. S., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Ananthan, S., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-a]pyridine-3-carboxamides in Preclinical Animal Models

Introduction: The Rise of a Privileged Scaffold The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have allowed for the development of numerous derivatives with a wide spectrum of biological activities. Molecules built on this framework have shown promise and, in some cases, clinical success in diverse therapeutic areas, including oncology, infectious disease, and central nervous system (CNS) disorders[1][2].

This guide provides a comparative analysis of the in vivo efficacy of leading imidazo[1,2-a]pyridine-3-carboxamide derivatives in established animal models. We will dissect the preclinical data, compare performance against alternative agents, and provide detailed experimental workflows to offer researchers and drug development professionals a comprehensive resource for evaluating this promising chemical class.

Part 1: Oncology - Targeting Angiogenesis and Tumor Proliferation with Anlotinib

Anlotinib, an orally administered multi-target tyrosine kinase inhibitor (TKI), stands as a clinical exemplar of the imidazo[1,2-a]pyridine-3-carboxamide class. Its primary mechanism involves the potent and selective inhibition of key receptor tyrosine kinases involved in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFRα/β)[3][4][5]. This multi-pronged attack disrupts the signaling cascades that cancer cells rely on for vascularization, proliferation, and survival.

Anlotinib_MOA cluster_RTKs Receptor Tyrosine Kinases (RTKs) cluster_Outcomes Downstream Cellular Effects Anlotinib Anlotinib VEGFR VEGFR1/2/3 Anlotinib->VEGFR Inhibits FGFR FGFR1-4 Anlotinib->FGFR Inhibits PDGFR PDGFRα/β Anlotinib->PDGFR Inhibits cKit c-Kit Anlotinib->cKit Inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Cell Proliferation VEGFR->Proliferation Promotes Survival Cell Survival VEGFR->Survival Promotes FGFR->Angiogenesis Promotes FGFR->Proliferation Promotes FGFR->Survival Promotes PDGFR->Angiogenesis Promotes PDGFR->Proliferation Promotes PDGFR->Survival Promotes cKit->Angiogenesis Promotes cKit->Proliferation Promotes cKit->Survival Promotes

Caption: Anlotinib's multi-target inhibitory mechanism of action.

Comparative In Vivo Efficacy in Xenograft Models

The antitumor potential of anlotinib has been extensively validated in multiple human tumor xenograft models. A key experimental choice in these studies is the use of immunodeficient mice (e.g., nude or NOD/SCID mice), which prevents the rejection of human-derived tumor cells, allowing for the specific assessment of a drug's direct effect on tumor growth.

Anlotinib demonstrates potent, dose-dependent tumor growth inhibition (TGI) across a range of cancer types, often at significantly lower doses than other TKIs. For instance, in a colon cancer SW620 xenograft model, anlotinib at a 3 mg/kg oral daily dose achieved an 83% TGI, comparable to the efficacy of sunitinib administered at a much higher dose of 50 mg/kg[6]. This highlights the superior potency of the anlotinib scaffold. Furthermore, in models like Calu-3 (lung) and SK-OV-3 (ovarian) xenografts, a 6 mg/kg dose of anlotinib not only inhibited tumor growth by over 95% but also led to tumor regression, with no tumor rebound observed 12 days after treatment cessation, suggesting a sustained biological effect[6].

More advanced patient-derived xenograft (PDX) models, which involve implanting tumor fragments directly from a human patient into mice, offer a more clinically relevant testing ground. In bortezomib-resistant multiple myeloma PDX models, anlotinib treatment at 3 mg/kg resulted in significant TGI rates of 77.8% and 55.4% in two different models, demonstrating its potential to overcome clinical drug resistance[3][4].

Table 1: Comparative Efficacy of Anlotinib in Human Tumor Xenograft Models

Cancer TypeCell Line / ModelAnimal ModelAnlotinib Dose (oral)Efficacy (% TGI)Comparator Drug & DoseComparator Efficacy (% TGI)Reference
GliomaU-87MGNude Mice3 mg/kg/day55%Vehicle Control0%[6]
Renal CarcinomaCaki-1Nude Mice3 mg/kg/day80%Vehicle Control0%[6]
Lung AdenocarcinomaCalu-3Nude Mice3 mg/kg/day91%Vehicle Control0%[6]
Ovarian CancerSK-OV-3Nude Mice3 mg/kg/day97%Vehicle Control0%[6]
Colon CancerSW620Nude Mice3 mg/kg/day83%Sunitinib (50 mg/kg/day)~80%[6]
Multiple MyelomaPDX1 (Bortezomib-R)NDG Mice3 mg/kg (4 doses)77.8%Vehicle Control0%[3][4]
Multiple MyelomaPDX2 (Bortezomib-R)NDG Mice3 mg/kg (4 doses)55.4%Vehicle Control0%[3][4]
Experimental Protocol: Murine Xenograft Efficacy Study

This protocol outlines a standard workflow for assessing the efficacy of a test compound like anlotinib in a subcutaneous human tumor xenograft model.

Xenograft_Workflow A Phase 1: Cell Culture & Expansion (e.g., A549 Lung Cancer Cells) B Phase 2: Implantation Subcutaneous injection of 5x10^6 cells into flank of immunodeficient mice A->B C Phase 3: Tumor Growth & Monitoring Allow tumors to reach ~100-150 mm³ B->C D Phase 4: Randomization & Treatment Group animals (n=8-10) and begin daily oral gavage (Vehicle, Anlotinib 3mg/kg) C->D E Phase 5: Efficacy Assessment Measure tumor volume & body weight 2-3 times per week for 21 days D->E F Phase 6: Endpoint Analysis Calculate Tumor Growth Inhibition (TGI). Harvest tumors for biomarker analysis. E->F

Caption: Standard experimental workflow for a cancer xenograft model.

Step-by-Step Methodology:

  • Cell Preparation: Culture human cancer cells (e.g., A549) under standard conditions. Harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a serum-free medium/Matrigel mixture to a final concentration of 5x10⁷ cells/mL.

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5x10⁶ cells) into the right flank of each mouse.

  • Monitoring and Grouping: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, Anlotinib 3 mg/kg, Comparator drug). This randomization is critical to prevent bias.

  • Treatment Administration: Administer the compound daily via oral gavage for the duration of the study (typically 15-21 days). Monitor animal body weight and general health as indicators of toxicity.

  • Efficacy Measurement: Measure tumor dimensions 2-3 times weekly and calculate tumor volume (Volume = 0.5 × Length × Width²).

  • Endpoint: At the end of the study, calculate the percentage of Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Tissues may be harvested for downstream pharmacodynamic or biomarker analysis.

Part 2: Infectious Disease - Combating Mycobacteria by Targeting Energy Metabolism

The imidazo[1,2-a]pyridine-3-carboxamide (IAP) scaffold has yielded a new class of potent anti-mycobacterial agents. Unlike traditional antibiotics, these IAPs target the cytochrome bcc complex (also known as complex III) of the electron transport chain. Specifically, they inhibit the QcrB subunit, disrupting the pathogen's ability to generate ATP, which is essential for survival and growth[7][8][9]. This novel mechanism of action makes them highly effective against drug-sensitive and, crucially, multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb)[10][11].

The lead compound in this class, Telacebec (Q203), is currently in clinical trials. Preclinical studies with related IAPs have demonstrated significant in vivo efficacy in mouse models of mycobacterial infection.

Comparative In Vivo Efficacy in Mycobacterial Infection Models

The standard for assessing anti-TB drugs in vivo is the murine infection model, where mice are infected via aerosol or intravenously with Mtb. Efficacy is measured by the reduction in bacterial load (Colony Forming Units, or CFU) in key organs like the lungs and spleen after a period of treatment.

Studies on IAPs have shown promising activity. An acute murine model of TB infection established that the IAP series possesses bacteriostatic activity, preventing further bacterial replication[9][12]. Further work has extended to other pathogenic mycobacteria. In a mouse model of Mycobacterium avium complex (MAC) infection, the IAP compound ND-10885 demonstrated significant bacterial load reduction in the lungs, spleen, and liver when compared to vehicle-treated animals[13][14][15]. This indicates a broad spectrum of activity within the mycobacterial genus.

Table 2: Efficacy of IAPs in Murine Mycobacterial Infection Models

PathogenCompoundAnimal ModelInfection RouteTreatment Dose & RouteEfficacy EndpointResultReference
M. tuberculosisIAP SeriesMouseN/A (Acute Model)N/ABacterial GrowthBacteriostatic Activity Established[9][12]
M. aviumND-10885BALB/c MiceRetro-orbital100 mg/kg/day (oral)Log₁₀ CFU ReductionSignificant reduction in lungs, spleen, liver vs. control[13][14]
M. aviumND-10885 + RifampinBALB/c MiceRetro-orbital100 mg/kg + 10 mg/kgLog₁₀ CFU ReductionAdditive effect observed in the lung[14]
Experimental Protocol: Murine Model of Acute Mycobacterial Infection

This protocol describes a workflow for evaluating the efficacy of an IAP compound in an acute M. avium infection model.

TB_Workflow A Phase 1: Bacterial Culture Grow M. avium to mid-log phase in 7H9 broth B Phase 2: Infection Infect BALB/c mice with ~10^7 CFU via retro-orbital or tail vein injection A->B C Phase 3: Treatment Initiation Begin daily oral gavage 24 hours post-infection. Groups: Vehicle, IAP (e.g., 100 mg/kg) B->C D Phase 4: Treatment Period Continue daily dosing for 4 weeks C->D E Phase 5: Endpoint Analysis At Day 1 and Week 4, sacrifice mice. Homogenize lungs and spleen. D->E F Phase 6: CFU Enumeration Plate serial dilutions of homogenates on 7H11 agar. Incubate and count colonies to determine bacterial load. E->F

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[1,2-a]pyridine-3-carboxamide Inhibitors

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold and the Power of In Silico Analysis The imidazo[1,2-a]pyridine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold and the Power of In Silico Analysis

The imidazo[1,2-a]pyridine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for its incorporation into a multitude of biologically active molecules, including several marketed drugs.[1] Derivatives of this core, particularly imidazo[1,2-a]pyridine-3-carboxamides, have demonstrated a broad spectrum of therapeutic potential, with significant activity reported as antitubercular, anticancer, and anti-inflammatory agents.[1][2][3][4] The versatility of this scaffold allows for synthetic modifications that can fine-tune its interaction with various biological targets, such as protein kinases, tubulin, and the cytochrome bcc complex in Mycobacterium tuberculosis.[1][4]

In the early stages of drug discovery, computational methods like molecular docking are indispensable for rapidly predicting and prioritizing potential drug candidates, thereby reducing the significant costs and time associated with physical screening.[5][6] Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecular target (receptor), predicting the preferred binding orientation and affinity.[5][7]

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies focused on imidazo[1,2-a]pyridine-3-carboxamide inhibitors. As a senior application scientist, my objective is not merely to provide a protocol but to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. We will explore the rationale for using multiple docking platforms, detail a rigorous methodology from molecule preparation to results analysis, and emphasize the critical importance of protocol validation for generating trustworthy and actionable data.

Methodological Deep Dive: The Rationale and Execution of Comparative Docking

The Imperative of a Comparative Approach

A central pillar of robust computational analysis is the acknowledgment that no single algorithm is perfect. Different docking software programs utilize distinct search algorithms (e.g., Lamarckian genetic algorithm in AutoDock, gradient-optimization in Vina) and scoring functions to predict binding.[5][8] These variations can lead to different predicted binding poses and affinities for the same ligand-protein complex. Therefore, a comparative study, employing two or more distinct docking programs, serves as an internal cross-validation.[9] If multiple, mechanistically different programs predict a similar binding mode and rank a series of compounds similarly, it significantly increases the confidence in the in silico prediction before committing to costly synthesis and in vitro testing.

Selecting the Right Computational Tools

The market offers a variety of molecular docking software, both commercial and open-source. The choice depends on the specific research needs, computational resources, and desired level of precision.[5]

SoftwareSearch AlgorithmScoring FunctionFlexibilityAvailability
AutoDock Lamarckian Genetic AlgorithmEmpirical Free Energy Force FieldSupports receptor sidechain flexibilityOpen-Source[8]
AutoDock Vina Gradient-Optimization SearchSimplified Scoring FunctionGenerally treats receptor as rigidOpen-Source[5][8]
Glide (Schrödinger) Hierarchical search protocolGlideScore (empirical)Supports induced fit dockingCommercial[5][10]
GOLD Genetic AlgorithmGOLDScore, ChemScore, ASP, PLPHandles ligand and partial protein flexibilityCommercial[6]
MOE-Dock Triangle Matcher & Alpha PMILondon dG, Affinity dGSupports induced fit and flexible receptorsCommercial[6]

For this guide, we will focus on a workflow that could utilize a combination of an open-source tool like AutoDock Vina for initial high-throughput screening and a commercial package like Glide for higher-precision refinement, a common strategy in drug discovery pipelines.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the critical steps for a rigorous molecular docking experiment. Each step is designed to minimize errors and ensure the reproducibility and reliability of the results.

Step 1: Receptor Preparation

The foundation of a successful docking study is a high-quality, well-prepared receptor structure.

  • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our purposes, let's consider a kinase target like PI3Kα, which is a known target for some imidazo[1,2-a]pyridine derivatives.[11][12]

  • Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or Schrödinger's Maestro.[13] Remove all non-essential molecules, including water, co-solvents, ions, and the co-crystallized ligand. The rationale here is to start with a clean binding site to avoid interference.

  • Structural Refinement: Add polar hydrogens, as they are crucial for forming hydrogen bonds. Assign partial charges using a standard force field like AMBER or OPLS. This step is critical as it correctly models the electrostatic interactions that govern molecular recognition.

  • Finalization: Save the prepared protein in the appropriate file format required by the docking software (e.g., .pdbqt for AutoDock Vina).[13][14]

Step 2: Ligand Preparation

The accuracy of ligand representation is equally important.

  • Structure Generation: Obtain the 2D structures of your imidazo[1,2-a]pyridine-3-carboxamide inhibitors. These can be drawn using chemical sketchers like ChemDraw or sourced from databases like PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, realistic conformation before docking.[15]

  • File Format Conversion: Save the prepared ligands in the correct format (.pdbqt, .mol2, etc.) for the chosen docking software.[14]

Step 3: Defining the Binding Pocket (Grid Generation)

The docking software must be instructed where to perform its search.

  • Site Identification: The binding site is typically defined based on the position of the co-crystallized ligand in the original PDB file.[13]

  • Grid Box Creation: A 3D grid box is generated around this active site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely, but not so large as to waste computational time searching irrelevant space.[7]

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation PDB 1. Obtain Receptor (e.g., from PDB) PrepProt 3. Prepare Receptor (Clean, Add H, Assign Charges) PDB->PrepProt Ligands 2. Obtain Ligands (2D Structures) PrepLig 4. Prepare Ligands (3D Convert, Minimize Energy) Ligands->PrepLig Grid 5. Define Binding Site (Grid Generation) PrepProt->Grid Dock 6. Run Docking Simulation PrepLig->Dock Grid->Dock Analyze 7. Analyze Results (Scores & Poses) Dock->Analyze Validate 8. Validate Protocol (Re-docking, RMSD) Analyze->Validate cluster_interactions Key Interactions Receptor Protein Receptor ActiveSite Active Site Ligand Imidazo[1,2-a]pyridine Inhibitor HBond Hydrogen Bond Ligand->HBond e.g., with Asp150 Hydrophobic Hydrophobic Interaction Ligand->Hydrophobic e.g., with Leu88 PiStack π-π Stacking Ligand->PiStack e.g., with Phe201

Sources

Comparative

Comparative Guide to Validating the Mechanism of Action of Imidazo[1,2-a]pyridine-3-carboxamides

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this class, imidazo[1,2-a]pyridine-3-carboxamides have emer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this class, imidazo[1,2-a]pyridine-3-carboxamides have emerged as particularly promising, demonstrating potent activity against challenging diseases. A notable example is Telacebec (Q203), a clinical-stage agent for tuberculosis that targets the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis (Mtb), a critical component of the electron transport chain.[3][4][5] Derivatives are also being explored as anticancer agents, with evidence suggesting modulation of key signaling pathways like PI3K/Akt/mTOR.[6]

For any novel compound, particularly one derived from a versatile scaffold, rigorously validating its mechanism of action (MoA) is paramount.[7] It is the cornerstone of a successful drug development program, providing confidence in the biological hypothesis and informing strategies for lead optimization and clinical translation.[8][9] Simply observing a desired phenotype, such as cell death or bacterial growth inhibition, is insufficient; we must prove that the compound engages its intended molecular target and that this engagement is the cause of the observed biological effect.[10][11]

This guide provides a comprehensive framework for validating the MoA of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, comparing and contrasting state-of-the-art techniques to build a self-validating, coherent body of evidence.

Part 1: The First Pillar: Confirming Direct Target Engagement in a Cellular Milieu

The foundational question in any MoA study is: does the compound physically interact with its intended target inside the cell? While traditional biochemical assays using purified proteins have their place, they cannot account for cellular complexities like membrane permeability, intracellular metabolism, or the native conformational state of the target protein.[12] Therefore, confirming target engagement in an unperturbed cellular environment is a critical first step. The Cellular Thermal Shift Assay (CETSA) has become a gold-standard method for this purpose.[10][13]

The Principle of Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay founded on the principle of ligand-induced thermal stabilization.[14][15] When a protein binds to a ligand (such as our imidazo[1,2-a]pyridine-3-carboxamide), the resulting complex is often more resistant to heat-induced unfolding and aggregation.[15] The CETSA workflow involves treating intact cells with the compound, heating the cell lysates across a temperature gradient, separating the soluble (folded) protein fraction from the aggregated (unfolded) fraction, and quantifying the amount of the target protein remaining in the soluble phase.[13] A positive target engagement event is observed as a "thermal shift"—an increase in the temperature at which the target protein denatures and aggregates.[12]

dot

cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (Compound vs. Vehicle Control) B 2. Heat Lysate (Temperature Gradient) A->B C 3. Separate Fractions (Centrifugation) B->C D Soluble Fraction (Folded Protein) C->D Analyze E Insoluble Pellet (Aggregated Protein) C->E Discard F 4. Quantify Target Protein (e.g., Western Blot, MS) D->F G 5. Plot Data (Melt Curve / ITDRF) F->G

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative CETSA Methodologies

CETSA is not a monolithic technique; it can be adapted for different stages of an MoA investigation, from validating a single hypothesized target to unbiased, proteome-wide discovery.[16]

FeatureWestern Blot-Based CETSAThermal Proteome Profiling (TPP / MS-CETSA)
Primary Use Case Validating engagement with a known, hypothesized target.Unbiased, proteome-wide target identification and off-target screening.[16]
Principle Quantifies a specific protein using a target-specific antibody.Uses quantitative mass spectrometry to identify and quantify thousands of proteins simultaneously.[16]
Throughput Lower; typically one target per blot.High; analyzes the soluble proteome in a single experiment.
Requirement A high-quality, specific antibody for the target protein.Access to sophisticated quantitative mass spectrometry instrumentation and bioinformatics.
Key Output A thermal shift curve for a single protein of interest.Thermal shift curves for thousands of proteins, revealing on- and off-targets.
Pros Relatively accessible, lower cost, directly tests a specific hypothesis.Unbiased discovery, provides a global view of compound selectivity.
Cons Requires a priori knowledge of the target, cannot identify off-targets.Technically demanding, higher cost, complex data analysis.
Experimental Protocol: Western Blot-Based CETSA for a Hypothesized Kinase Target

This protocol outlines the steps to validate the engagement of an imidazo[1,2-a]pyridine-3-carboxamide with a hypothesized protein kinase target (e.g., Akt).

  • Cell Culture and Treatment:

    • Culture cancer cells known to express the target kinase (e.g., A375 melanoma cells) to ~80% confluency.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a concentration of 10-20 million cells/mL.

    • Aliquot the cell suspension. Treat aliquots with the test compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • From each treatment group, create smaller aliquots (e.g., 50 µL) for each temperature point.

    • Heat the aliquots in a PCR thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated (RT) control.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration of all samples using a BCA assay.

    • Denature the samples in Laemmli buffer and resolve them via SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for the target kinase (e.g., anti-Akt).

    • Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.

  • Data Interpretation:

    • Quantify the band intensity for each lane.

    • For each treatment condition, plot the normalized band intensity against the temperature to generate a "melting curve".

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, direct engagement.[15]

Part 2: The Second Pillar: Validating Downstream Functional Consequences

Confirming that a compound binds its target is necessary but not sufficient. The next critical step is to demonstrate that this binding event leads to a functional consequence—the modulation of the target's activity and its downstream signaling pathway.[7][9] This step directly links target engagement to the compound's pharmacological effect. The specific assays used will depend on the hypothesized target.

Case Study 1: Antitubercular MoA (Target: QcrB)

If the imidazo[1,2-a]pyridine-3-carboxamide is designed as an antitubercular agent targeting QcrB, the downstream validation should focus on cellular respiration.

  • Hypothesis: The compound binds to QcrB, inhibiting the electron transport chain and disrupting ATP synthesis.[4]

  • Validation Assays:

    • Oxygen Consumption Rate (OCR): Use an extracellular flux analyzer (e.g., Seahorse XF) to measure OCR in Mtb or a surrogate mycobacterial species upon treatment with the compound. A dose-dependent decrease in OCR would support the hypothesis.

    • ATP Level Measurement: Employ a luciferin/luciferase-based assay to quantify intracellular ATP levels in treated bacteria. Inhibition of QcrB should lead to a rapid, dose-dependent depletion of ATP.

Case Study 2: Anticancer MoA (Target: PI3K/Akt/mTOR Pathway)

If the compound is intended as an anticancer agent targeting the PI3K/Akt pathway, validation must focus on the phosphorylation status of key downstream nodes.[6] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[17]

dot

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) Compound Imidazo[1,2-a]pyridine -3-carboxamide Compound->PI3K Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates (Phosphorylation) fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits (Phosphorylation) Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for anticancer agents.

  • Hypothesis: The compound binds to and inhibits a kinase in the pathway (e.g., PI3K or Akt), leading to reduced downstream signaling and decreased cell proliferation.[6]

  • Validation Assays:

    • Western Blot Analysis: Treat cancer cells with the compound for a defined period (e.g., 2-24 hours). Lyse the cells and perform a Western blot using phospho-specific antibodies for key downstream markers, such as phospho-Akt (Ser473), phospho-mTOR, and phospho-S6K. A potent inhibitor should decrease the levels of these phosphorylated proteins in a dose-dependent manner.

Experimental Protocol: Downstream Phospho-Protein Analysis by Western Blot
  • Cell Seeding and Treatment:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of the imidazo[1,2-a]pyridine-3-carboxamide or vehicle for 1 hour.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to achieve robust pathway activation in all wells except the unstimulated control.

  • Lysis and Protein Quantification:

    • Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration, add Laemmli buffer, and boil for 5 minutes.

    • Resolve 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour.

    • Visualize with an ECL substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure observed changes are due to phosphorylation status, not total protein levels.

    • Quantify band intensities. A successful result will show a dose-dependent decrease in the ratio of phospho-Akt to total Akt.

Part 3: The Synthesis: Creating a Self-Validating System

The most robust MoA validation comes from integrating direct target engagement data with functional downstream data. The two datasets should tell the same story. A key strategy is to correlate the dose-response curves for target engagement and functional activity.

dot

A Hypothesized MoA B Experiment 1: Target Engagement (CETSA) A->B C Experiment 2: Downstream Functional Assay A->C D Data Analysis: Correlate Dose-Response Curves B->D C->D E Strong Correlation: MoA Validated D->E Yes F Poor Correlation: Re-evaluate Hypothesis D->F No G Possible Reasons: - Off-target effects - Incorrect target hypothesis - Assay artifacts F->G

Caption: Logical workflow for integrating experimental data to validate a mechanism of action.

The concentration of the compound required to achieve 50% of the maximal thermal shift in a CETSA experiment (the EC50 for engagement) should be comparable to the concentration required to inhibit the downstream signaling marker by 50% (the IC50 for function). A strong correlation between these values provides powerful, integrated evidence that the compound's phenotypic effect is mediated through the direct binding and modulation of the intended target. Conversely, a significant discrepancy between the engagement and functional potencies should trigger a re-evaluation of the hypothesis, as it may point to potent off-target effects or an indirect mechanism.

Conclusion

Validating the mechanism of action for a novel imidazo[1,2-a]pyridine-3-carboxamide is a multi-faceted process that requires more than a single experiment. It is a logical progression of inquiry that builds a robust, self-validating case. By first using techniques like CETSA to unequivocally demonstrate target engagement in the relevant cellular context, and then linking this binding event to a measurable, dose-dependent functional outcome via downstream pathway analysis, researchers can establish a clear and defensible MoA. This integrated approach not only provides profound insight into the compound's biological activity but also builds the essential foundation of confidence required to advance a promising molecule through the drug discovery pipeline.

References

  • Perron, U., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • Al-Ali, H., et al. (2017). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Moraski, G. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Grace, C. R., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Ocasio, C. A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Moraski, G. A., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Tadigoppula, N., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Moraski, G. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Gat-Viks, I., et al. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Molecular Systems Biology. [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pär Nordlund Lab. CETSA. Karolinska Institutet. [Link]

  • Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Garcia-Alonso, L., et al. (2019). Pathway Analysis: State of the Art. Advances in Experimental Medicine and Biology. [Link]

  • BioPharma. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc. [Link]

  • Various Authors. (2012). How to experimentally validate drug-target interactions? ResearchGate. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Tarca, A. L., et al. (2018). A comparison of mechanistic signaling pathway activity analysis methods. Briefings in Bioinformatics. [Link]

  • Wang, Y., et al. (2020). Identification of key genes and pathways at the downstream of S100PBP in pancreatic cancer cells by integrated bioinformatical analysis. Translational Cancer Research. [Link]

  • Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design. [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [Link]

  • Moraski, G. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Semantic Scholar. [Link]

  • K-ras, G., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Tew, E. M., & K-ras, G. (2016). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Journal of Student Research. [Link]

  • Burnham, M., et al. (2020). MDC Connects: Target Validation and Efficacy. YouTube. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

Sources

Validation

A Comparative Benchmark Analysis of Novel Imidazo[1,2-a]pyridine-3-carboxamides Against Standard Antitubercular Agents

A Senior Application Scientist's Guide to a New Frontier in Mycobacterial Chemotherapy The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a New Frontier in Mycobacterial Chemotherapy

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[1][2] Its unique bicyclic 5-6 heterocyclic ring system has proven to be a versatile template for designing novel therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3] Recently, a specific class of derivatives, the imidazo[1,2-a]pyridine-3-carboxamides, has emerged as a particularly promising lineage of potent antitubercular agents.[4][5] These compounds have demonstrated remarkable activity against both drug-sensitive and, critically, multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[6][7]

This guide provides a comprehensive benchmark analysis of a new generation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against a panel of established and clinically relevant antitubercular standards. We will delve into the experimental data that underscores their potential, offering a head-to-head comparison of their in vitro efficacy, selectivity, and pharmacokinetic profiles. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the standing of these novel compounds in the landscape of tuberculosis drug discovery.

The New Contenders: A Focus on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides

Our analysis centers on a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides that have shown exceptional potency in recent studies.[5][8] For the purpose of this guide, we will refer to a representative lead compound from this series, designated here as IPC-A , which has demonstrated low nanomolar activity against Mtb.[8] The rationale for focusing on this particular substitution pattern stems from structure-activity relationship (SAR) studies that have identified the 2,7-dimethyl substitution as a key contributor to potent antitubercular activity.[5]

The Established Standards: A Spectrum of Antitubercular Drugs

To provide a robust and clinically relevant benchmark, we will compare the performance of our lead imidazo[1,2-a]pyridine-3-carboxamide against a curated selection of known antitubercular agents:

  • First-Line Agents:

    • Isoniazid (INH): A cornerstone of TB therapy for decades, INH is a prodrug that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[9][10]

    • Rifampicin (RIF): Another critical first-line drug, RIF inhibits bacterial DNA-dependent RNA polymerase.[11]

  • Newer and Second-Line Agents:

    • Pretomanid (PA-824): A nitroimidazole derivative, Pretomanid is a newer agent approved for the treatment of MDR- and XDR-TB. It has a complex mechanism of action that includes the inhibition of mycolic acid synthesis and the generation of reactive nitrogen species under anaerobic conditions.[1][2][12]

    • PBTZ169 (Macozinone): A potent benzothiazinone that acts by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[13][14]

Head-to-Head Comparison: Performance Metrics

The following tables summarize the comparative performance of our lead imidazo[1,2-a]pyridine-3-carboxamide (IPC-A) and the standard antitubercular agents based on key in vitro parameters.

Table 1: In Vitro Antitubercular Activity (Minimum Inhibitory Concentration - MIC)

CompoundMIC against Mtb H37Rv (μM)MIC against MDR-Mtb Strains (μM)MIC against XDR-Mtb Strains (μM)
IPC-A (Representative) ≤0.006[8]≤0.03 - 0.8[5]0.07 - 0.14[5]
Isoniazid (INH)0.0156 - 0.25[3][10]High-level resistanceHigh-level resistance
Rifampicin (RIF)0.03 - 0.16[15][16]High-level resistanceHigh-level resistance
Pretomanid (PA-824)0.015 - 0.25 µg/mL[2]0.03 - 0.53 µg/mL[1]Active (MIC < 1 µg/mL)[17]
PBTZ169<0.004[14]≤0.016 mg/L[13] ≤0.016 mg/L[13]

*Note: Data for Pretomanid is often reported in µg/mL. For a general comparison, 0.25 µg/mL is approximately 0.7 µM. **Note: Data for PBTZ169 is often reported in mg/L, which is equivalent to µg/mL.

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundIC50 against Vero Cells (μM)Selectivity Index (SI = IC50 / MIC against H37Rv)
IPC-A (Representative) >128[5]>21,333
Isoniazid (INH)Generally high, considered non-toxic at therapeutic dosesHigh
Rifampicin (RIF)Generally high, considered non-toxic at therapeutic dosesHigh
Pretomanid (PA-824)Generally considered to have a favorable safety profileFavorable
PBTZ169Favorable safety profile reportedHigh

Table 3: Comparative Pharmacokinetic Parameters (Rodent Models)

CompoundRouteHalf-life (t1/2, hours)Bioavailability (%)
IPC-A (Representative) PO13.2[5]31.1[5]
Pretomanid (PA-824)PO16 - 20[1]Good oral bioavailability

Causality Behind Experimental Choices and Self-Validating Protocols

The selection of these specific assays and parameters is grounded in the fundamental requirements for a successful antitubercular drug candidate. The Minimum Inhibitory Concentration (MIC) is the most direct measure of a compound's intrinsic potency against the target pathogen.[18] By testing against drug-sensitive (H37Rv), MDR, and XDR strains, we can rapidly assess the compound's potential to address the critical challenge of drug resistance.[4]

The cytotoxicity assay, typically performed on a mammalian cell line such as Vero cells, is a crucial early indicator of a compound's therapeutic window.[19][20] A high IC50 value, as observed with our lead imidazo[1,2-a]pyridine-3-carboxamide, is desirable as it suggests low toxicity to host cells.[5] The Selectivity Index (SI), the ratio of cytotoxicity to antimicrobial activity, provides a quantitative measure of this therapeutic window. A high SI is a strong positive indicator for a drug candidate.

Pharmacokinetic profiling in animal models provides the first glimpse into how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[8][21] Key parameters such as a reasonable half-life and good oral bioavailability are essential for a viable oral therapeutic.[1][5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard methodologies for in vitro antitubercular screening.[22][23]

  • Preparation of Mycobacterial Inoculum:

    • Culture Mycobacterium tuberculosis (e.g., H37Rv or clinical isolates) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches a logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to obtain the final inoculum.

  • Compound Preparation and Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a sterile 96-well flat-bottom plate, add 100 µL of supplemented 7H9 broth to all wells.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (e.g., Isoniazid), a negative control (no drug), and a sterile control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, except for the sterile control.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: In Vitro Cytotoxicity Assay using MTT on Vero Cells

This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[24]

  • Cell Culture and Seeding:

    • Culture Vero cells (or another suitable mammalian cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Trypsinize the cells and adjust the cell count.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (e.g., DMSO-treated cells) and an untreated control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Visualizing the Path Forward

Experimental Workflow for Antitubercular Drug Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Library (New Imidazo[1,2-a]pyridines) B Primary Screen (MIC against Mtb H37Rv) [MABA Assay] A->B Initial Potency C Secondary Screen (MIC against MDR/XDR-Mtb) B->C Hits with Potency < 1µM D Cytotoxicity Assay (IC50 on Vero Cells) [MTT Assay] C->D Hits active against resistant strains E Calculate Selectivity Index (SI) D->E Potent & Non-toxic Hits F Pharmacokinetic Studies (Rodent Model) E->F High SI Hits G Efficacy Studies (Infected Mouse Model) F->G Favorable PK Profile H Lead Candidate Selection G->H Demonstrated in vivo efficacy

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Imidazo[1,2-a]pyridine-3-carboxamide: A Guide for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like Imidazo[1,2-a]pyridine-3-carboxamide re...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like Imidazo[1,2-a]pyridine-3-carboxamide represent a significant class of molecules with diverse biological activities. However, with innovation comes the responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Imidazo[1,2-a]pyridine-3-carboxamide, grounded in scientific principles and regulatory compliance.

Hazard Assessment and Waste Identification: A Proactive Approach

Given the fused pyridine and imidazole rings, Imidazo[1,2-a]pyridine-3-carboxamide should be handled as a hazardous substance. Pyridine and its derivatives are known for their potential toxicity, and it is prudent to assume similar characteristics for this compound in the absence of specific toxicological data.[1][2] Therefore, all materials contaminated with Imidazo[1,2-a]pyridine-3-carboxamide, including neat compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1]

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Potential for skin and eye irritation.[1][3]

  • Environmental Hazard: Uncontrolled release can be harmful to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Imidazo[1,2-a]pyridine-3-carboxamide or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, double-gloved)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and airborne particles.[2][3]
Lab Coat Standard, fully buttonedTo protect clothing and skin from contamination.[2]
Respiratory Protection Use within a certified chemical fume hoodTo avoid inhalation of potentially harmful vapors or dust.[2][4]

Segregation and Collection: The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[5][6]

Step-by-Step Protocol:

  • Solid Waste:

    • Collect unused or expired Imidazo[1,2-a]pyridine-3-carboxamide powder, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, robust, and clearly labeled hazardous waste container.[1]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Liquid Waste:

    • For solutions containing Imidazo[1,2-a]pyridine-3-carboxamide, use a dedicated, leak-proof, and shatter-resistant container.[6]

    • Crucially, do not mix this waste stream with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents or strong acids, which are common incompatibilities for pyridine-based compounds.[4]

  • Contaminated Sharps:

    • Needles, syringes, or broken glass contaminated with Imidazo[1,2-a]pyridine-3-carboxamide must be placed in a designated, puncture-resistant sharps container.[7]

  • Contaminated PPE:

    • Dispose of contaminated gloves, disposable lab coats, and bench paper in a designated hazardous waste bag, separate from regular trash.[1]

Labeling and Storage: Ensuring Clarity and Compliance

Accurate and detailed labeling is a cornerstone of safe waste management and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7]

Labeling Requirements:

  • Clearly write "Hazardous Waste" on the label.[6]

  • Include the full chemical name: "Imidazo[1,2-a]pyridine-3-carboxamide".[1][6]

  • List all constituents of the waste, including solvents and their approximate percentages.[6]

  • Indicate the date when waste was first added to the container (accumulation start date).[7]

Storage Guidelines:

  • Store sealed hazardous waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA).[8][9]

  • Ensure secondary containment for liquid waste containers to mitigate spills.[5][6]

  • Keep waste containers closed except when adding waste.[6][8]

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

For Small Spills:

  • Ensure you are wearing the appropriate PPE.[2]

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[2]

  • Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[2][4]

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[1]

  • Collect all cleaning materials as hazardous waste.[1]

For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[2]

Final Disposal: The Last Step in the Lifecycle

The final disposal of hazardous waste must be conducted by licensed professionals in accordance with all federal, state, and local regulations.[2]

  • Never dispose of Imidazo[1,2-a]pyridine-3-carboxamide down the drain or in the regular trash.[6]

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][6]

  • Ensure all waste containers are properly labeled and sealed before collection.

Disposal Workflow Diagram

Imidazo[1,2-a]pyridine-3-carboxamide Disposal Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal generation Generation of Imidazo[1,2-a]pyridine-3-carboxamide Waste solid Solid Waste generation->solid e.g., unused compound, contaminated labware liquid Liquid Waste generation->liquid e.g., reaction mixtures, solutions sharps Contaminated Sharps generation->sharps e.g., needles, broken glass ppe Contaminated PPE generation->ppe e.g., gloves, disposable coats solid_container Labeled, Compatible Solid Waste Container solid->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid->liquid_container sharps_container Puncture-Resistant Sharps Container sharps->sharps_container ppe_bag Designated Hazardous Waste Bag ppe->ppe_bag saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa sharps_container->saa ppe_bag->saa ehs_pickup Arrange for Pickup by EHS or Licensed Contractor saa->ehs_pickup final_disposal Transportation to a Licensed Hazardous Waste Facility for Treatment/Disposal (e.g., Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for the safe disposal of Imidazo[1,2-a]pyridine-3-carboxamide.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the ecosystem.

References

  • Daniels Health. (2025, May 21).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • ACTenviro. (2024, September 17). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BenchChem.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Carl ROTH.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Sigma-Aldrich. (2025, August 5).
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Washington State University.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid.
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Fisher Scientific. (2025, December 20).
  • ChemicalBook. (2023, January 14). Imidazo[1,2-a]pyridine-6-carboxamide (9CI)
  • Santa Cruz Biotechnology, Inc. (2011, October 14). MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde.
  • Occupational Safety and Health Administr
  • Fisher Scientific. (2009, October 2).
  • HSI. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Physikalisch-Technische Bundesanstalt.
  • ACTenviro. (2024, September 17).
  • Lab Pro Inc. (2025).
  • Apollo Scientific. Safety Data Sheet: Imidazo[1,2-a]pyridine-7-carboxaldehyde.

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Imidazo[1,2-a]pyridine-3-carboxamide

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, its derivatives, including carboxamides, can present significant health ha...

Author: BenchChem Technical Support Team. Date: January 2026

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, its derivatives, including carboxamides, can present significant health hazards. Analysis of related compounds, such as Imidazo[1,2-a]pyridine-3-carboxylic acid and N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide, consistently reveals risks of skin irritation, serious eye damage, and respiratory irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of laboratory best practices.

Hazard Assessment: Understanding the Risks

Based on the toxicological data of analogous compounds, Imidazo[1,2-a]pyridine-3-carboxamide should be handled as a substance that is:

  • A skin irritant: Direct contact can cause redness, itching, and inflammation.[3]

  • A serious eye irritant: Contact with the eyes can lead to significant and potentially lasting damage.[2]

  • A potential respiratory irritant: Inhalation of dust or aerosols may irritate the respiratory tract.[4]

Given these potential hazards, the primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation.

Core Protective Measures: Your First Line of Defense

A foundational PPE ensemble is mandatory for any procedure involving Imidazo[1,2-a]pyridine-3-carboxamide. This includes, but is not limited to, weighing, dissolution, and transfer operations.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant splash hazard.Protects against accidental splashes of solutions or airborne particles from coming into contact with the eyes and face.
Hand Protection Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered.[5]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals, including pyridine-like structures.[6]
Body Protection A laboratory coat is essential.Protects personal clothing and underlying skin from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If this is not feasible, a respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling airborne particles or vapors of the compound.
Operational Protocols: A Step-by-Step Guide to Safety

The efficacy of PPE is intrinsically linked to its correct usage. The following protocols for donning and doffing are designed to prevent cross-contamination and ensure your safety.[7][8]

Donning (Putting On) PPE Sequence:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[9]

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don your respirator, ensuring a proper fit and seal.

  • Eye Protection: Put on your chemical splash goggles. If a splash risk exists, add a face shield.

  • Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat.[10]

Doffing (Taking Off) PPE Sequence:

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

  • Gloves: Remove your gloves first. Peel one glove off by grasping the outside near the cuff, turning it inside out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.[7]

  • Hand Hygiene: Perform hand hygiene.[8]

  • Gown/Lab Coat: Unbutton your lab coat and remove it by touching only the inside. Turn it inside out as you remove it and fold or roll it to contain any contamination.

  • Hand Hygiene: Perform hand hygiene again.

  • Eye/Face Protection: Remove your face shield or goggles by handling the strap or earpieces.

  • Mask/Respirator: Remove your mask or respirator by the straps, avoiding touching the front.

  • Final Hand Hygiene: Conclude by performing thorough hand hygiene.[9]

Visualizing the PPE Workflow

To further clarify the procedural logic, the following diagram illustrates the core steps of donning and doffing PPE.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_Start Start: Clean Hands Don_Gown 1. Gown/Lab Coat Don_Start->Don_Gown Don_Mask 2. Mask/Respirator Don_Gown->Don_Mask Don_Goggles 3. Eye Protection Don_Mask->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Don_End Ready for Work Don_Gloves->Don_End Doff_Start Work Complete Doff_Gloves 1. Remove Gloves Doff_Start->Doff_Gloves Doff_HH1 Hand Hygiene Doff_Gloves->Doff_HH1 Doff_Gown 2. Remove Gown Doff_HH1->Doff_Gown Doff_HH2 Hand Hygiene Doff_Gown->Doff_HH2 Doff_Goggles 3. Remove Eye Protection Doff_HH2->Doff_Goggles Doff_Mask 4. Remove Mask/Respirator Doff_Goggles->Doff_Mask Doff_HH3 Final Hand Hygiene Doff_Mask->Doff_HH3 Doff_End Safe Doff_HH3->Doff_End

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling Imidazo[1,2-a]pyridine-3-carboxamide must be considered chemically contaminated waste.[11]

Immediate Disposal:

  • Place used gloves, disposable masks, and any other contaminated single-use items into a designated, clearly labeled hazardous waste container.[12]

  • This container should be a sealable, leak-proof bag or bin.[13]

Reusable PPE:

  • Lab Coats: If your lab coat becomes contaminated, it should be professionally laundered by a service equipped to handle chemically contaminated clothing. Do not take contaminated lab coats home.

  • Goggles and Face Shields: Clean and decontaminate reusable eye and face protection according to your institution's established procedures. This typically involves washing with a suitable detergent and water.

Waste Stream Management:

  • Ensure that the hazardous waste container for contaminated PPE is kept closed when not in use.

  • Follow your institution's and local regulations for the final disposal of chemical waste.[14] This often involves collection by a specialized hazardous waste management company.[12]

By adhering to these rigorous safety protocols, you can confidently advance your research while upholding the highest standards of laboratory safety. Your well-being is paramount to the success of your scientific endeavors.

References

  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]

  • Liberty Safety. (2022, September 26). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. Retrieved from [Link]

  • American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]

  • Ausmed. (2025, April 29). Donning and Doffing PPE Correctly. Retrieved from [Link]

  • Healthcare Compliance Pros. (n.d.). Donning and Doffing PPE Explanation. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What is the proper way to dispose of PPE?. Retrieved from [Link]

  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Cleaning, Maintenance, Storage and Disposal. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). What You Should Know About Safe PPE Waste Disposal. Retrieved from [Link]

  • Simple But Needed. (2025, April 11). What are the guidelines for PPE disposal?. Retrieved from [Link]

  • DrugFuture. (n.d.). RTECS NUMBER-NJ5458000-Chemical Toxicity Database. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2011, October 14). MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • YourGloveSource.com. (2018, September 25). Chemical Resistant Gloves: What's the Best Choice for Your Job. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-3-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.